molecular formula C13H9ClN2O2 B1671865 Indazole-Cl CAS No. 848142-62-1

Indazole-Cl

Cat. No.: B1671865
CAS No.: 848142-62-1
M. Wt: 260.67 g/mol
InChI Key: ZNHQDSBJVFFIAK-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, also referred to as Indazole-Cl, is a high-purity synthetic indazole derivative of significant interest in pharmacological research, particularly in the fields of cardiovascular and neurodegenerative diseases. This compound has a molecular formula of C13H9ClN2O2 and a molecular weight of 260.68 . In cardiovascular research, this indazole derivative has demonstrated efficacy in experimental models of hypoxia-induced atherosclerosis . Its structural similarity to other investigated indazole compounds suggests potential for diverse biological activities. Furthermore, this compound is a subject of investigation in neuroscience, as it belongs to a class of estrogen receptor beta (ERβ) ligands . Research into such ligands focuses on their potential to promote oligodendrocyte survival, differentiation, and remyelination of demyelinated axons, making them compelling candidates for the study of demyelinating diseases like multiple sclerosis (MS) . These ERβ ligands are noted for providing neuroprotection and immunomodulation while potentially avoiding the carcinogenic risks associated with estrogen receptor alpha (ERα) activation . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound for in vitro and in vivo studies exploring its mechanisms of action and potential research applications.

Properties

IUPAC Name

3-chloro-2-(4-hydroxyphenyl)indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHQDSBJVFFIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463812
Record name 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848142-62-1
Record name 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 848142-62-1
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Foundational & Exploratory

An In-Depth Technical Guide to Indazole-Cl: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-Cl (CAS 848142-62-1), with the IUPAC name 3-chloro-2-(4-hydroxyphenyl)indazol-5-ol, is a potent and selective agonist for the Estrogen Receptor β (ERβ). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established biological activities. Detailed experimental protocols for key assays and a proposed signaling pathway are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a chlorinated indazole core substituted with a hydroxyphenyl group. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-chloro-2-(4-hydroxyphenyl)indazol-5-ol
Synonyms Ind-Cl[1][2]
CAS Number 848142-62-1[1][2]
Molecular Formula C₁₃H₉ClN₂O₂[1][2]
Molecular Weight 260.68 g/mol [1][2]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol

Synthesis

G A Substituted Hydrazine C Cyclization A->C B Substituted o-halobenzaldehyde B->C D Chlorination C->D Formation of Indazole Ring E Coupling with 4-hydroxyphenylboronic acid D->E Introduction of Chlorine F This compound E->F Suzuki or similar coupling

Figure 1. Conceptual synthetic workflow for this compound.

A plausible route involves the cyclization of a substituted hydrazine with a substituted o-halobenzaldehyde to form the indazole ring, followed by chlorination and subsequent coupling with a protected 4-hydroxyphenylboronic acid derivative. Purification would likely be achieved through column chromatography and recrystallization.

Biological Activity and Mechanism of Action

This compound is a selective agonist of Estrogen Receptor β (ERβ), a ligand-activated transcription factor that plays a crucial role in various physiological processes. Upon binding to ERβ, this compound can modulate gene expression, leading to a range of cellular effects.

Anti-inflammatory and Antioxidant Effects

In vascular smooth muscle cells (VSMCs), this compound has been shown to exert potent anti-inflammatory and antioxidant effects, particularly under hypoxic conditions which are relevant to atherosclerosis.[2]

  • Inhibition of Cyclooxygenase-2 (COX-2): this compound inhibits the hypoxia-induced expression of COX-2, a key enzyme in the inflammatory cascade.[2]

  • Reduction of Reactive Oxygen Species (ROS): The compound effectively decreases the production of intracellular ROS, thereby mitigating oxidative stress.[2]

Inhibition of Cell Migration and Invasion

This compound has demonstrated the ability to inhibit the migration and invasion of VSMCs, processes that are critical in the development of atherosclerotic plaques.[2]

Neuroprotective and Remyelinating Effects

In a preclinical mouse model of multiple sclerosis, this compound exhibited significant therapeutic effects, suggesting its potential as a neuroprotective and remyelinating agent. The proposed mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway.

G cluster_0 This compound Signaling Pathway IndazoleCl This compound ERb ERβ IndazoleCl->ERb Binds and activates PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Inflammation Inhibition of Pro-inflammatory Cytokines Akt->Inflammation CREB CREB mTOR->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases transcription Myelination Oligodendrocyte Differentiation & Myelination BDNF->Myelination

Figure 2. Proposed PI3K/Akt/mTOR signaling pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound's biological activity.

Cell Culture
  • Cell Line: Human aortic smooth muscle cells (HASMCs) are a suitable model for studying the effects of this compound on vascular inflammation and migration.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For hypoxia experiments, cells are placed in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on the migratory capacity of cells.

  • Procedure:

    • Seed HASMCs in a 6-well plate and grow to 90-95% confluency.

    • Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

    • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.

    • The area of the wound is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.

G cluster_1 Wound Healing Assay Workflow A Seed cells to confluency B Create scratch with pipette tip A->B C Wash with PBS B->C D Add media with this compound C->D E Image at 0h D->E F Incubate E->F G Image at subsequent time points F->G H Analyze wound closure G->H

References

synthesis of Indazole-Cl and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of Chloro-Indazoles and Their Derivatives

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for diverse functionalization, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Notable drugs such as Axitinib (a kinase inhibitor for treating kidney cancer) and Granisetron (a 5-HT3 receptor antagonist used as an antiemetic) feature the indazole core, highlighting its pharmacological significance.[5]

This technical guide focuses on the synthesis of chloro-substituted indazoles (hereafter referred to as "Indazole-Cl") and their subsequent derivatization. Chloro-indazoles are not only bioactive compounds in their own right but also serve as versatile synthetic intermediates.[6] The chlorine atom provides a reactive handle for advanced functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and development.[7] This document provides a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals.

Core Synthesis of Chloro-Indazoles

The construction of the fundamental this compound core can be achieved through several classical and modern synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

A general workflow for the begins with commercially available precursors, proceeds through the formation of the core heterocyclic structure, and culminates in functionalization to generate a library of diverse compounds.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_product Products & Derivatives A Substituted Anilines (e.g., Chloro-toluidines) C Diazotization & Intramolecular Cyclization A->C B Substituted Benzonitriles (e.g., Dichlorobenzonitrile) D Cyclization with Hydrazine B->D E This compound Core (e.g., 6-Chloro-1H-indazole) C->E D->E F Functionalized Derivatives E->F Cross-Coupling, C-H Functionalization

General workflow for the synthesis of this compound derivatives.

One of the most common methods involves the diazotization of an appropriately substituted o-toluidine followed by intramolecular cyclization (the Jacobson synthesis). Another robust method is the reaction of a substituted 2-halobenzonitrile with hydrazine.[8] For instance, 7-bromo-4-chloro-1H-indazol-3-amine can be synthesized from 2,6-dichlorobenzonitrile via regioselective bromination and subsequent cyclization with hydrazine.[8]

Synthesis of this compound Derivatives via Cross-Coupling

The true synthetic utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise installation of carbon and nitrogen substituents, which is crucial for structure-activity relationship (SAR) studies in drug development. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are paramount in this context.[9][10]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_ch C-H Functionalization IndazoleCl This compound Core Suzuki R-B(OH)₂ Pd Catalyst, Base IndazoleCl->Suzuki C-C Bond Formation Buchwald R₂-NH Pd Catalyst, Base IndazoleCl->Buchwald C-N Bond Formation CH_Func Various Reagents (e.g., Isocyanides) IndazoleCl->CH_Func Direct Functionalization Product_C Aryl/Alkyl Indazole Derivatives Suzuki->Product_C Product_N Amino-Indazole Derivatives Buchwald->Product_N Product_CH C3-Functionalized Indazoles CH_Func->Product_CH

Key synthetic routes for the derivatization of the this compound core.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[11][12] In the context of this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the position of the chlorine atom. These modifications are critical for modulating the pharmacological properties of the final compound.[13] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[14]

Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-Indazoles

Indazole Substrate Boronic Acid/Ester Catalyst/Ligand Base Yield (%) Reference
6-chloro-1H-indazole Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ >90 [9][13]
4-bromo-6-chloro-1H-indazole (4-methoxyphenyl)boronic acid PdCl₂(dppf) K₂CO₃ 85 [7]

| 3-chloro-1H-indazole | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 78 |[13] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][15] This reaction is indispensable for synthesizing aryl amines from aryl halides.[16][17] Applying this method to this compound substrates allows for the introduction of primary and secondary amines, amides, and other nitrogen-containing moieties. These groups can act as hydrogen bond donors or acceptors, significantly influencing the binding affinity of the molecule to its biological target.[18]

Table 2: Examples of Buchwald-Hartwig Amination with Chloro-Indazoles

Indazole Substrate Amine Catalyst/Ligand Base Yield (%) Reference
6-chloro-1H-indazole Morpholine Pd₂(dba)₃ / XPhos NaOtBu 92 [10][18]
4-chloro-1H-indazole Aniline Pd(OAc)₂ / BINAP Cs₂CO₃ 88 [15]

| 3-chloro-1H-indazole | Benzylamine | PdCl₂(Amphos) | K₃PO₄ | 81 |[10] |

Experimental Protocols

The following sections provide detailed methodologies for representative synthetic transformations.

Protocol 1: Synthesis of 6-Chloro-1H-indazole

This procedure is adapted from the classical Jacobson indazole synthesis.

  • Diazotization: To a stirred solution of 4-chloro-2-methylaniline (10.0 g, 70.6 mmol) in glacial acetic acid (150 mL), a solution of sodium nitrite (5.12 g, 74.2 mmol) in water (10 mL) is added dropwise at a temperature maintained below 25°C.

  • Stirring: The reaction mixture is stirred for an additional 30 minutes at room temperature. Any precipitate formed is removed by filtration.

  • Cyclization & Workup: The filtrate is concentrated under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-chloro-1H-indazole.

    • Expected Yield: 65-75%

    • Characterization: Purity to be confirmed by NMR spectroscopy and mass spectrometry.

Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-1H-indazole

This protocol describes a typical Suzuki-Miyaura reaction to synthesize 6-phenyl-1H-indazole.

  • Reaction Setup: A mixture of 6-chloro-1H-indazole (1.0 g, 6.55 mmol), phenylboronic acid (0.96 g, 7.86 mmol), and sodium carbonate (2.1 g, 19.7 mmol) is added to a round-bottom flask.

  • Solvent & Degassing: A mixture of toluene (30 mL) and water (10 mL) is added. The mixture is degassed by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.38 g, 0.33 mmol) is added, and the flask is equipped with a reflux condenser.

  • Reaction: The mixture is heated to 90°C and stirred vigorously under an argon atmosphere for 12 hours. The reaction progress is monitored by TLC.

  • Workup & Extraction: After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate) to afford 6-phenyl-1H-indazole.

    • Expected Yield: 85-95%

    • Quantitative Data: Characterization data for a similar derivative, methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, includes a melting point of 156–158 °C and specific NMR and mass spectrometry signals.[19]

Biological Activity and Signaling Pathways

This compound derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] For example, Axitinib, which contains a substituted indazole core, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). By blocking VEGFR, Axitinib disrupts downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately inhibiting tumor angiogenesis (the formation of new blood vessels) and growth.

G cluster_membrane Cell Membrane cluster_pathway cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Angiogenesis Tumor Growth ERK->Proliferation Promotes VEGF VEGF (Growth Factor) VEGF->VEGFR Binds IndazoleCl This compound Derivative (e.g., Axitinib) IndazoleCl->VEGFR Inhibits ATP Binding

Inhibition of the VEGFR signaling pathway by an this compound derivative.

Conclusion

Chloro-indazoles are highly valuable scaffolds in modern synthetic and medicinal chemistry. Classical cyclization methods provide reliable access to the core structure, while modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer unparalleled efficiency in generating diverse libraries of functionalized derivatives. The ability to systematically modify the this compound core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making these compounds essential tools in the development of novel therapeutics targeting a range of human diseases. The protocols and data presented herein serve as a foundational guide for researchers aiming to explore the rich chemical space offered by this important heterocyclic system.

References

Indazole-Cl: A Deep Dive into its Mechanism of Action in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, presents a significant challenge for therapeutic intervention. Indazole-Cl, a synthetic, selective agonist of Estrogen Receptor β (ERβ), has emerged as a promising small molecule with potent anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its molecular targets and modulation of key signaling pathways in microglia, the resident immune cells of the central nervous system. This document summarizes the current understanding of this compound's function, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling networks involved.

Core Mechanism of Action: ERβ-Mediated Transcriptional Repression

The primary mechanism through which this compound exerts its anti-inflammatory effects is by acting as a selective agonist for Estrogen Receptor β (ERβ).[1] Unlike the classical genomic pathway of estrogen receptors that involves direct binding to estrogen response elements on DNA, this compound leverages a transrepression mechanism to suppress the expression of pro-inflammatory genes in microglia.

Upon binding to ERβ in the cytoplasm, this compound induces a conformational change in the receptor, facilitating its translocation to the nucleus. Within the nucleus, the this compound-ERβ complex does not directly bind to DNA. Instead, it interacts with other transcription factors, such as components of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways, which are key regulators of the inflammatory response. By binding to these transcription factors, the this compound-ERβ complex prevents them from binding to their target gene promoters, thereby repressing the transcription of a battery of pro-inflammatory mediators.

This ERβ-dependent transrepression has been shown to potently inhibit the lipopolysaccharide (LPS)-induced expression of several key pro-inflammatory cytokines in microglia, including Interleukin-6 (IL-6), Interleukin-23 (IL-23), and Interleukin-1β (IL-1β).[1]

Key Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response in microglia. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, typically composed of p50 and p65 subunits, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

While direct evidence of this compound's effect on p65 phosphorylation or IκBα degradation in microglia is still emerging, its profound suppression of NF-κB target genes strongly suggests an inhibitory role in this pathway. The ERβ-mediated transrepression mechanism likely involves direct or indirect interaction with the p65 subunit, preventing its transcriptional activity.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_nuc Nuclear NF-κB NFκB->NFκB_nuc Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-23, IL-1β, COX-2) NFκB_nuc->ProInflammatory_Genes Induces IndazoleCl This compound ERβ ERβ IndazoleCl->ERβ Binds IndazoleCl_ERβ This compound-ERβ Complex ERβ->IndazoleCl_ERβ IndazoleCl_ERβ->NFκB_nuc Inhibits (Transrepression)

Figure 1: Proposed mechanism of this compound in modulating the NF-κB signaling pathway in microglia.

Downregulation of Cyclooxygenase-2 (COX-2) and Reactive Oxygen Species (ROS)

Neuroinflammation is often accompanied by the upregulation of enzymes that produce inflammatory mediators and an increase in oxidative stress. This compound has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules.[2] Furthermore, this compound treatment has been shown to reduce the production of reactive oxygen species (ROS) in inflammatory conditions, thereby mitigating oxidative stress-induced cellular damage.[2]

Interaction with Other Key Neuroinflammatory Pathways

While the primary mechanism of this compound is centered on ERβ agonism, its downstream effects likely intersect with other critical neuroinflammatory pathways.

Toll-Like Receptor 4 (TLR4) Signaling

Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor on microglia that recognizes pathogen-associated molecular patterns (PAMPs) such as LPS, initiating a pro-inflammatory cascade that heavily involves the NF-κB pathway. Although direct binding or antagonism of TLR4 by this compound has not been reported, its potent inhibition of LPS-induced cytokine production suggests a significant modulatory effect on the TLR4 signaling pathway, likely downstream of the receptor itself.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Some indazole-based compounds have been identified as inhibitors of the NLRP3 inflammasome. This suggests a potential additional mechanism for the anti-inflammatory effects of this compound, although direct inhibition of the NLRP3 inflammasome by this compound itself requires further investigation.

P2X7 Receptor

The ATP-gated P2X7 receptor is an ion channel expressed on microglia that, when activated by high concentrations of extracellular ATP (a damage-associated molecular pattern or DAMP), triggers a rapid inflammatory response, including the activation of the NLRP3 inflammasome. Currently, there is no direct evidence to suggest that this compound acts as an antagonist for the P2X7 receptor.

TREM2 Signaling

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor on microglia that plays a crucial role in phagocytosis and the regulation of the inflammatory response. The effect of this compound on TREM2 expression and signaling has not yet been elucidated and represents an important area for future research.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on neuroinflammation.

Table 1: Inhibition of Pro-inflammatory Cytokine Expression and Secretion by this compound in Microglia

CytokineCell TypeStimulusThis compound Concentration% Inhibition (mRNA)% Inhibition (Protein Secretion)Reference
IL-6BV2 microgliaLPS100 nMSignificant-[1]
IL-6Primary mouse microgliaLPS100 nMSignificantSignificant[1]
IL-23BV2 microgliaLPS100 nMSignificant-[1]
IL-23Primary mouse microgliaLPS100 nM-Significant[1]
IL-1βHuman primary microgliaLPS100 nMSignificantSignificant[1]
iNOSBV2 microgliaLPS100 nMSignificant-[1]

Table 2: Potency of this compound in Suppressing IL-6 Expression

ParameterCell TypeStimulusValueReference
EC50 (IL-6 mRNA repression)BV2 microgliaLPS~30-100 nM[1]

Detailed Experimental Protocols

Microglia Culture and LPS Stimulation
  • Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice. BV2 immortalized microglial cells can also be used. Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

start Start: Microglia Culture pretreatment Pre-treat with this compound or Vehicle (1 hour) start->pretreatment stimulation Stimulate with LPS (e.g., 100 ng/mL) pretreatment->stimulation mrna_analysis mRNA Analysis (e.g., 6 hours) (qPCR for IL-6, IL-23, IL-1β, iNOS) stimulation->mrna_analysis protein_analysis Protein Analysis (e.g., 24 hours) (ELISA for secreted cytokines) stimulation->protein_analysis end End: Data Analysis mrna_analysis->end protein_analysis->end

Figure 2: Experimental workflow for assessing the effect of this compound on LPS-stimulated microglia.

Measurement of Cytokine Levels (ELISA)
  • Sample Collection: After the 24-hour LPS stimulation, the cell culture supernatant is collected.

  • ELISA Procedure: Commercially available ELISA kits for mouse or human IL-6, IL-23, and IL-1β are used according to the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine in the supernatant is determined by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.

Western Blot for NF-κB Activation
  • Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Nuclear and Cytoplasmic Fractionation: To assess NF-κB translocation, nuclear and cytoplasmic extracts are prepared using a commercial kit.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, and GAPDH for cytoplasmic fractions).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

Conclusion and Future Directions

This compound represents a compelling therapeutic candidate for neuroinflammatory disorders. Its well-defined mechanism of action, centered on the selective agonism of ERβ and subsequent transrepression of pro-inflammatory gene expression, provides a solid foundation for its further development. The potent inhibition of key cytokines such as IL-6, IL-23, and IL-1β in microglia underscores its potential to quell the inflammatory cascade that drives neurodegeneration.

Future research should focus on elucidating the precise molecular interactions between the this compound-ERβ complex and the NF-κB signaling machinery. Investigating the direct effects of this compound on the phosphorylation and nuclear translocation of NF-κB subunits will provide a more complete picture of its mechanism. Furthermore, exploring the potential interactions of this compound with other key neuroinflammatory pathways, including TLR4, the NLRP3 inflammasome, and TREM2, will be crucial for a comprehensive understanding of its therapeutic potential and for identifying potential combination therapies. The continued investigation of this promising compound holds significant potential for the development of novel and effective treatments for a range of devastating neurological diseases.

References

The ERβ Agonist Activity of Indazole-Cl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-Cl is a synthetic, non-steroidal small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor β (ERβ).[1][2] As a selective ERβ agonist, this compound offers the potential to harness the therapeutic benefits of estrogen signaling while minimizing the proliferative and feminizing side effects associated with Estrogen Receptor α (ERα) activation.[1][2] This technical guide provides a comprehensive overview of the ERβ agonist activity of this compound, including its binding affinity, functional potency, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Chemical Structure

This compound, also referred to as Ind-Cl, has the chemical name 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol.[3] It is characterized by a phenyl-2H-indazole core with a chlorine atom at the C-3 position.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with estrogen receptors. The binding affinity data is derived from studies on a series of indazole estrogens, where chloro-substitution at the C-3 position was a key feature for high ERβ affinity and selectivity.[1]

Table 1: Estrogen Receptor Binding Affinity of Chloro-Indazole Analogs

CompoundERα RBA (%)ERβ RBA (%)ERβ/ERα Selectivity Ratio
3-Chloro-Indazole Analog0.223115

RBA (Relative Binding Affinity) is expressed as a percentage relative to the binding of estradiol (100%). Data is representative of 3-chloro-substituted indazole analogs from De Angelis et al., 2005.[1]

Table 2: Transcriptional Activity of Chloro-Indazole Analogs

CompoundERα REP (%)ERβ REP (%)ERβ/ERα Potency Ratio
3-Chloro-Indazole Analog0.550100

REP (Relative Potency) is the EC50 of the compound relative to estradiol (100%) in a transcriptional reporter assay. Data is representative of 3-chloro-substituted indazole analogs from De Angelis et al., 2005.[1]

Mechanism of Action: ERβ Signaling Pathways

This compound exerts its effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon ligand binding, ERβ can modulate gene expression through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the this compound-ERβ complex to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. ERβ can also influence gene expression by interacting with other transcription factors.

ER_Beta_Genomic_Signaling IndazoleCl This compound ERb_cyto ERβ IndazoleCl->ERb_cyto Binds Complex_cyto This compound-ERβ Complex ERb_cyto->Complex_cyto Forms ERb_dimer_nuc ERβ Dimer Complex_cyto->ERb_dimer_nuc Translocates & Dimerizes Nucleus Nucleus ERE ERE ERb_dimer_nuc->ERE Binds to Gene Target Gene ERE->Gene Regulates Transcription Transcription & Translation Gene->Transcription Protein Protein (e.g., anti-inflammatory, neuroprotective factors) Transcription->Protein

Genomic ERβ signaling pathway initiated by this compound.

Non-Genomic Signaling Pathway

Non-genomic signaling involves the activation of membrane-associated ERβ, leading to rapid intracellular signaling cascades, such as the activation of protein kinases, which can in turn influence cellular processes and gene expression.

ER_Beta_NonGenomic_Signaling IndazoleCl This compound mERb Membrane ERβ IndazoleCl->mERb Activates G_protein G-protein mERb->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Modulates

Non-genomic ERβ signaling pathway initiated by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the ERβ agonist activity of this compound. These are based on established methodologies and the descriptions provided in the literature for similar compounds.[1]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen for binding to the receptors.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ERα or ERβ protein - [3H]-Estradiol - this compound dilutions Start->Prepare_Reagents Incubate Incubate receptor, radioligand, and this compound Prepare_Reagents->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Reagent Preparation:

    • Prepare purified recombinant human ERα or ERβ protein.

    • Prepare a stock solution of [3H]-Estradiol in ethanol and dilute to the desired concentration in assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • Prepare serial dilutions of this compound in DMSO and then further dilute in assay buffer.

  • Incubation:

    • In a 96-well plate, combine the ER protein, [3H]-Estradiol (at a concentration near its Kd), and varying concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

    • Incubate the plate at 4°C overnight to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter pre-treated with polyethylenimine to trap the protein-ligand complexes.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Estradiol binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate ERβ-mediated gene transcription.

Protocol Steps:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HeLa or HEK293) that is ER-negative.

    • Co-transfect the cells with an expression vector for human ERβ and a reporter plasmid containing a luciferase gene under the control of an ERE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with serial dilutions of this compound or a vehicle control (DMSO). Include a positive control (e.g., estradiol).

  • Incubation:

    • Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of luciferin substrate.

    • If a normalization plasmid was used, measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity as a function of the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the proliferation of ERβ-positive cancer cell lines.

Protocol Steps:

  • Cell Seeding:

    • Plate ERβ-positive cells (e.g., certain breast or ovarian cancer cell lines) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a defined period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the percentage of cell viability (relative to the vehicle control) as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

In Vivo Activity and Pharmacokinetics

In preclinical studies, this compound has demonstrated significant therapeutic potential in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE). It has been shown to have both immunomodulatory and direct remyelinating effects, leading to an amelioration of motor dysfunction.[4] Prophylactic and therapeutic treatment with this compound has been observed to decrease clinical scores in EAE mice without affecting uterine weight, highlighting its ERβ selectivity.[5] Furthermore, this compound has been confirmed to be brain-penetrable, a crucial property for a centrally acting therapeutic agent.[6]

Conclusion

This compound is a highly selective and potent ERβ agonist with promising therapeutic potential, particularly in the fields of neuroinflammation and demyelinating diseases. Its ability to activate ERβ without significantly engaging ERα makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound and related compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroindazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroindazole, a halogenated derivative of the heterocyclic aromatic compound indazole, represents a significant scaffold in medicinal chemistry and materials science. The position of the chlorine atom on the indazole ring system gives rise to various isomers, each with distinct physical and chemical properties that influence its reactivity, bioavailability, and pharmacological activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of chloroindazole isomers, detailed experimental protocols for their determination, and an exploration of their chemical reactivity and biological significance.

Physicochemical Properties of Chloroindazole Isomers

The physicochemical properties of chloroindazoles are fundamental to their application in drug design and development. These properties, including melting point, boiling point, solubility, and pKa, are summarized below for various isomers. It is important to note that while some data are from experimental measurements, others, particularly boiling points and pKa values, are often predicted through computational models.

Table 1: Physical Properties of Chloroindazole Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
3-Chloro-1H-indazoleC₇H₅ClN₂152.58149155.4 (at 760 mmHg)11.93 ± 0.40
4-Chloro-1H-indazoleC₇H₅ClN₂152.58155-160Data not availableData not available
5-Chloro-1H-indazoleC₇H₅ClN₂152.58Data not available310.76 (Predicted)12.81 ± 0.40
6-Chloro-1H-indazoleC₇H₅ClN₂152.58Data not availableData not availableData not available
7-Chloro-1H-indazoleC₇H₅ClN₂152.58135-137309.5 ± 15.0 (Predicted)11.93 ± 0.40

Solubility: Chloroindazole isomers are generally described as being sparingly soluble in water and moderately soluble in organic solvents.[1][2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of chloroindazole isomers.

Table 2: Spectroscopic Data for Select Chloroindazole Isomers

Isomer1H NMR (δ ppm, Solvent)13C NMR (δ ppm, Solvent)IR (cm⁻¹)Mass Spec (m/z)
3-Chloro-1H-indazoleData available, varies with solvent and substitutionData availableData available152 (M+), 154 (M+2)
4-Chloro-1H-indazole8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz, 1H), 7.31 (t, J=7 Hz, 1H), 7.17 (dd, J=7 Hz, 1 Hz, 1H) (CDCl₃)[3]Data not availableData not available153 (M+1)[3]
5-Chloro-1H-indazoleData available from various sourcesData available from various sourcesData available (KBr WAFER)[4]152 (M+), 154 (M+2), 125[4]
7-Chloro-3-phenyl-1H-indazole10.35 (br, 1H), 7.98-7.93 (m, 3H), 7.55-7.51 (m, 2H), 7.46-7.41 (m, 2H), 7.20-7.17 (m, 1H) (CDCl₃)[2]146.93, 139.50, 133.01, 128.90, 128.47, 127.58, 126.01, 122.14, 119.34, 114.88 (CDCl₃)[2]Data not availableData not available

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[5][6][7]

Methodology:

  • Sample Preparation: The chloroindazole sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube (one end sealed), and packed tightly to a height of 2-3 mm by tapping the tube.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).[5][6]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6][7]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has transformed into a liquid is the end of the range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Introduce Sample prep2->load1 load2 Pack Sample (2-3mm) load1->load2 meas1 Attach to Thermometer load2->meas1 meas2 Place in Heating Block meas1->meas2 meas3 Rapid Heat to ~T-15°C meas2->meas3 meas4 Slow Heat (1-2°C/min) meas3->meas4 meas5 Record Melting Range meas4->meas5

Melting Point Determination Workflow
Boiling Point Determination (Micro Method)

For small sample volumes, the micro boiling point method is employed.[8][9][10]

Methodology:

  • Apparatus Assembly: A few drops of the liquid chloroindazole are placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end down.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

pKa Determination (UV-Spectrophotometric Method)

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in UV absorbance with pH.[11][12][13]

Methodology:

  • Solution Preparation: A stock solution of the chloroindazole is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions with a range of known pH values and constant ionic strength are also prepared.

  • Sample Preparation for Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well microtiter plate.

  • Spectrophotometric Measurement: The UV-Vis spectrum (typically 230-500 nm) of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Synthesis and Chemical Reactivity

Synthesis

Chloroindazoles can be synthesized through various routes. A common method for the preparation of 4-chloro-1H-indazole involves the diazotization of 2-methyl-3-chloroaniline followed by cyclization.[3]

Experimental Protocol for the Synthesis of 4-Chloro-1H-indazole: [3]

  • Acetylation: 2-methyl-3-chloroaniline is treated with acetic anhydride in the presence of potassium acetate in chloroform at 0-25°C.

  • Diazotization and Cyclization: The reaction mixture is heated to 60°C, and isoamyl nitrite is added to effect diazotization and subsequent intramolecular cyclization.

  • Hydrolysis: The intermediate is hydrolyzed with lithium hydroxide.

  • Workup and Isolation: The product is extracted with an organic solvent, dried, and concentrated to yield 4-chloro-1H-indazole.

Synthesis_Workflow start 2-methyl-3-chloroaniline reagent1 + Acetic Anhydride, Potassium Acetate start->reagent1 step1 Acetylation reagent1->step1 reagent2 + Isoamyl Nitrite step1->reagent2 step2 Diazotization & Cyclization reagent2->step2 reagent3 + LiOH step2->reagent3 step3 Hydrolysis reagent3->step3 step4 Extraction & Purification step3->step4 end 4-Chloro-1H-indazole step4->end

Synthesis of 4-Chloro-1H-indazole
Chemical Reactivity

The reactivity of the indazole ring is influenced by the presence of the chlorine atom and the two nitrogen atoms.

  • Electrophilic Substitution: Indazoles undergo electrophilic substitution reactions such as halogenation and nitration. The position of substitution is directed by the existing substituents on the ring.[14]

  • N-Alkylation: The presence of two nucleophilic nitrogen atoms (N-1 and N-2) allows for N-alkylation, often resulting in a mixture of N-1 and N-2 substituted regioisomers. The regioselectivity of this reaction is highly dependent on the reaction conditions (base, solvent) and the steric and electronic properties of the substituents on the indazole ring and the alkylating agent.[2][15][16][17] For instance, the use of sodium hydride in THF tends to favor N-1 alkylation, while Mitsunobu conditions can favor N-2 substitution.[15][17]

Biological Activity and Signaling Pathways

Certain chloroindazole derivatives have emerged as potent and selective ligands for the estrogen receptor β (ERβ).[4][18][19][20][21][22] This activity is particularly significant in the context of neurodegenerative and autoimmune diseases like multiple sclerosis (MS).[4][20][21][22]

In preclinical models of MS, chloroindazole-based ERβ ligands have demonstrated the ability to promote remyelination, the repair of the protective myelin sheath around nerve fibers, and modulate the immune response.[4][18][22] They achieve this by activating non-classical ERβ signaling pathways that are involved in neuroprotection and immune modulation.[4] These compounds have been shown to promote the differentiation of oligodendrocyte progenitor cells into mature, myelin-producing oligodendrocytes.[4] Furthermore, they can reduce the production of pro-inflammatory cytokines.[4][18] This dual action of promoting repair and reducing inflammation makes chloroindazole derivatives promising therapeutic candidates for MS.

ERB_Signaling_Pathway IndCl Chloroindazole (ERβ Ligand) ERb Estrogen Receptor β (ERβ) IndCl->ERb activates OPC Oligodendrocyte Progenitor Cell (OPC) ERb->OPC promotes differentiation ImmuneCell Immune Cells (e.g., T-cells) ERb->ImmuneCell modulates Neuroprotection Neuroprotection ERb->Neuroprotection promotes Oligo Mature Oligodendrocyte OPC->Oligo Myelin Myelin Sheath Repair (Remyelination) Oligo->Myelin Cytokines Pro-inflammatory Cytokines ImmuneCell->Cytokines reduces production Inflammation Inflammation Cytokines->Inflammation

ERβ Signaling Pathway Activated by Chloroindazole

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of chloroindazole and its isomers. The data presented in a structured format, along with detailed experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The significant biological activity of chloroindazole derivatives as ERβ ligands highlights their therapeutic potential, particularly in the treatment of multiple sclerosis. Further research into the synthesis, characterization, and biological evaluation of novel chloroindazole analogues is warranted to fully explore their therapeutic applications.

References

The Core Mechanism of Indazole-Cl in Vascular Smooth Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-Cl (In-Cl) has emerged as a compound of significant interest in the study of vascular smooth muscle cell (VSMC) pathophysiology, particularly in the context of atherosclerosis and other vascular proliferative diseases. This technical guide delineates the core mechanism of action of this compound in VSMCs, focusing on its role as a specific Estrogen Receptor β (ERβ) agonist. Through this pathway, this compound exerts potent anti-inflammatory, antioxidant, and anti-proliferative effects. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound in VSMCs. It is important to note that, unlike other indazole derivatives such as YC-1, there is currently no direct scientific evidence to support a role for this compound in the direct activation of soluble guanylate cyclase (sGC) or the modulation of vascular tone through ion channels in VSMCs.

Primary Mechanism of Action: Estrogen Receptor β Agonism

The principal mechanism by which this compound influences VSMC function is through its specific agonism of Estrogen Receptor β (ERβ).[1] This interaction is central to its therapeutic potential in vascular diseases characterized by inflammation and cellular proliferation.

Anti-Inflammatory Effects

Under hypoxic conditions, which are prevalent in atherosclerotic lesions, VSMCs exhibit an inflammatory response characterized by the upregulation of cyclooxygenase-2 (COX-2).[1] this compound has been shown to counteract this effect.

  • Inhibition of COX-2 Expression: Treatment of VSMCs with this compound significantly inhibits the hypoxia-induced expression of COX-2.[1][2] This effect is mediated through ERβ, as it can be antagonized by anti-estrogen compounds.[1][2] The inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, is a cornerstone of this compound's anti-inflammatory action in the vasculature.

Reduction of Oxidative Stress

Hypoxia also triggers the production of reactive oxygen species (ROS) in VSMCs, contributing to cellular damage and inflammation.

  • Attenuation of ROS Production: this compound treatment leads to a reduction in hypoxia-induced ROS levels in VSMCs.[1][3] This antioxidant effect is a crucial component of its protective role in the vascular wall.

Anti-Proliferative and Anti-Migratory Effects

The abnormal proliferation and migration of VSMCs are key events in the development of vascular stenosis and atherosclerosis.[1] this compound has demonstrated significant inhibitory effects on these processes.

  • Inhibition of Cell Proliferation: The increase in VSMC proliferation induced by growth factors like platelet-derived growth factor (PDGF) is attenuated by this compound.[1][2]

  • Inhibition of Cell Migration and Invasion: Hypoxia-induced migration and invasion of VSMCs are dramatically decreased following treatment with this compound.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in vascular smooth muscle cells as reported in the literature.

Parameter Condition This compound Concentration Effect Reference
COX-2 Expression Hypoxia (24h)0.1 µMInhibition of hypoxia-induced COX-2 expression.[1]
ROS Production Hypoxia (24h)0.1 µMAttenuation of intracellular ROS levels.[1]
Cell Proliferation PDGF-BB treatmentNot specifiedAttenuation of PDGF-BB-induced VSMC proliferation.[1]
Cell Migration Hypoxia (24h)1 µMSignificant inhibition of hypoxia-induced VSMC migration.
Cell Invasion Hypoxia (24h)1 µMSignificant reduction of hypoxia-induced VSMC invasion.

Note: Specific IC50 or EC50 values for the above effects of this compound in VSMCs are not consistently reported in the currently available literature.

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway for this compound in vascular smooth muscle cells.

Indazole_Cl_Mechanism cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indazole_Cl This compound ERb Estrogen Receptor β (ERβ) Indazole_Cl->ERb Binds and activates COX2_gene COX-2 Gene ERb->COX2_gene Inhibits transcription ROS Reactive Oxygen Species (ROS) Proliferation_Migration Proliferation & Migration ROS->Proliferation_Migration Promotes COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA Inflammation Inflammation COX2_mRNA->Inflammation Leads to Hypoxia Hypoxia Hypoxia->ROS Induces Hypoxia->COX2_gene Upregulates transcription Inflammation->Proliferation_Migration Promotes Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Culture Vascular Smooth Muscle Cells (VSMCs) induce_hypoxia Induce Hypoxia / Stimulate with PDGF start->induce_hypoxia treat Treat with this compound (various concentrations) induce_hypoxia->treat western_blot Western Blot (for COX-2 expression) treat->western_blot ros_assay ROS Assay (e.g., DCF-DA) treat->ros_assay proliferation_assay Proliferation Assay (e.g., BrdU) treat->proliferation_assay migration_assay Migration/Invasion Assay (e.g., Transwell) treat->migration_assay data_analysis Quantify and Analyze Data western_blot->data_analysis ros_assay->data_analysis proliferation_assay->data_analysis migration_assay->data_analysis conclusion Draw Conclusions on This compound Mechanism data_analysis->conclusion

References

Indazole-Cl: A Promising Agent for Remyelination in Demyelinating Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indazole-Cl, a selective estrogen receptor β (ERβ) agonist, has emerged as a significant candidate in the field of regenerative medicine, particularly for its potential to promote remyelination in the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive overview of the core scientific findings related to this compound's role in remyelination, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound exerts its pro-remyelinating effects primarily through the activation of ERβ, which is expressed in various CNS cell types, including oligodendrocytes, the myelin-producing cells of the CNS.[3][4] Its therapeutic action is multifaceted, encompassing both direct effects on oligodendrocyte lineage cells and modulation of the inflammatory environment.[3][5]

Direct Effects on Oligodendrocyte Lineage Cells:

This compound has been shown to promote the survival, proliferation, and differentiation of oligodendrocyte precursor cells (OPCs), the progenitors that give rise to mature, myelinating oligodendrocytes.[5][6][7] This process is crucial for the replacement of oligodendrocytes lost during demyelinating events. The binding of this compound to ERβ initiates a cascade of intracellular signaling events.

Signaling Pathways:

The pro-myelinating effects of this compound are mediated by key signaling pathways within OPCs. A central pathway implicated is the PI3K/Akt/mTOR pathway , which plays a critical role in the later stages of oligodendrocyte differentiation and myelination.[1][2][4][5] Activation of this pathway is associated with increased production of brain-derived neurotrophic factor (BDNF).[4][5]

Another important signaling molecule is the chemokine CXCL1 . This compound treatment leads to an increased production of CXCL1, which in turn makes oligodendrocytes more resistant to pro-inflammatory signals, thereby creating a more permissive environment for remyelination.[3][8][9]

Immunomodulatory Effects:

Beyond its direct action on oligodendrocytes, this compound also exhibits immunomodulatory properties. It can reduce the production of pro-inflammatory cytokines such as IFN-γ and IL-17, while promoting a more protective, "good" inflammatory phenotype that supports oligodendrocyte survival and remyelination.[2][3][5][7] This dual action of promoting myelin repair while dampening the inflammatory attack makes this compound a particularly attractive therapeutic candidate for diseases like multiple sclerosis (MS).

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in promoting remyelination and functional recovery has been quantified in several preclinical studies using animal models of demyelination.

Parameter Animal Model Treatment Details Key Findings Reference
Myelin Density Experimental Autoimmune Encephalomyelitis (EAE)Therapeutic treatment with Ind-ClRecovery of myelin density to ~75% of normal controls.[1]
Myelinated Axons Experimental Autoimmune Encephalomyelitis (EAE)Therapeutic treatment with Ind-ClRecovery of myelinated axons to ~75% of normal controls.[1]
Mature Oligodendrocytes Experimental Autoimmune Encephalomyelitis (EAE)Prophylactic and therapeutic Ind-Cl treatmentIncreased numbers of mature oligodendrocytes (CC1+ cells).[5][6]
Oligodendrocyte Progenitor Cell Proliferation Experimental Autoimmune Encephalomyelitis (EAE)Prophylactic or therapeutic Ind-Cl treatmentIncreased percentage of proliferating OPCs (Ki67+/Olig2+).[5]
Corpus Callosum Myelination Cuprizone-induced demyelination3 weeks of Ind-Cl treatment during remyelination period~30% increase in corpus callosum myelination compared to vehicle.[10]
Axon Remyelination (g-ratio) Cuprizone-induced demyelination3 weeks of Ind-Cl treatment during remyelination periodSignificantly lower g-ratio (0.89 ± 0.003) compared to vehicle (0.94 ± 0.01), indicating thicker myelin sheaths.[10]
Visual Function Experimental Autoimmune Encephalomyelitis (EAE)Therapeutic treatment with Ind-Cl~50% improvement in visual function.[11]
Motor Function (Rotorod Performance) Experimental Autoimmune Encephalomyelitis (EAE)Therapeutic treatment with Ind-ClSignificant improvement in rotorod performance.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on remyelination.

Animal Models of Demyelination
  • Experimental Autoimmune Encephalomyelitis (EAE): This is the most commonly used animal model for multiple sclerosis.

    • Induction: Mice are immunized with a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to facilitate the entry of immune cells into the CNS.

    • Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

    • Treatment: this compound or vehicle is administered, typically via subcutaneous injection, either prophylactically (starting at the time of immunization) or therapeutically (starting at the peak of disease).[1][2]

  • Cuprizone-Induced Demyelination: This model allows for the study of demyelination and remyelination in the absence of a primary inflammatory response.

    • Induction: Mice are fed a diet containing 0.2% cuprizone for a period of several weeks (e.g., 9 weeks) to induce widespread demyelination, particularly in the corpus callosum.[10]

    • Remyelination Phase: The cuprizone diet is replaced with a normal diet to allow for spontaneous remyelination.

    • Treatment: this compound or vehicle is administered during the remyelination phase.[10]

Histological and Immunohistochemical Analysis
  • Tissue Preparation: Animals are euthanized and perfused with saline followed by 4% paraformaldehyde. The brain and spinal cord are dissected, post-fixed, and cryoprotected in sucrose solution before being sectioned on a cryostat.

  • Myelin Staining:

    • Luxol Fast Blue (LFB): A traditional histological stain to visualize myelin.

    • Immunohistochemistry for Myelin Basic Protein (MBP) or Proteolipid Protein (PLP): Primary antibodies against MBP or PLP are used to specifically label myelin sheaths.[1][4]

  • Oligodendrocyte Lineage Cell Staining:

    • Olig2: A marker for the entire oligodendrocyte lineage.[6]

    • CC1 (Adenomatous Polyposis Coli): A marker for mature oligodendrocytes.[6]

    • Ki67: A marker for proliferating cells, used in conjunction with Olig2 to identify proliferating OPCs.[5]

  • Image Analysis: Stained sections are imaged using fluorescence or bright-field microscopy. Quantitative analysis is performed to measure myelin density, the number of myelinated axons, and the number of different oligodendrocyte lineage cells.

Electron Microscopy
  • Purpose: To directly visualize and quantify the thickness of the myelin sheath around axons.

  • Procedure: Tissue samples (e.g., from the corpus callosum) are fixed in a solution containing glutaraldehyde and paraformaldehyde, post-fixed in osmium tetroxide, dehydrated, and embedded in resin. Ultrathin sections are cut and imaged with a transmission electron microscope.

  • g-ratio Calculation: The g-ratio is calculated as the ratio of the inner axonal diameter to the outer diameter of the myelinated fiber. A lower g-ratio indicates a thicker myelin sheath.[10]

Behavioral and Functional Assessments
  • Rotorod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[1][2]

  • Electrophysiology: Compound action potentials (CAPs) can be recorded from myelinated tracts like the corpus callosum to assess the functional integrity of myelinated axons.[5] Visual evoked potentials (VEPs) are used to measure the functional integrity of the visual pathway.[11][12]

Visualizations

Signaling Pathways

Indazole_Cl_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Oligodendrocyte Precursor Cell Indazole_Cl This compound ERb ERβ Indazole_Cl->ERb binds & activates PI3K PI3K ERb->PI3K activates BDNF BDNF ERb->BDNF upregulates CXCL1_production CXCL1 Production ERb->CXCL1_production upregulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival Differentiation Oligodendrocyte Differentiation mTOR->Differentiation Myelination Myelination mTOR->Myelination

Caption: Signaling pathway of this compound in promoting remyelination.

Experimental Workflow

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Assessment Induction Immunization with MOG35-55 in CFA PTX Pertussis Toxin Administration Induction->PTX Clinical_Scoring Daily Clinical Scoring PTX->Clinical_Scoring Treatment_Group This compound Treatment Behavioral Rotorod Test Treatment_Group->Behavioral Vehicle_Group Vehicle Control Vehicle_Group->Behavioral Clinical_Scoring->Treatment_Group Clinical_Scoring->Vehicle_Group Histology Histology & Immunohistochemistry Behavioral->Histology EM Electron Microscopy Histology->EM

Caption: Experimental workflow for evaluating this compound in the EAE model.

Conclusion

This compound represents a promising therapeutic strategy for demyelinating diseases by virtue of its dual mechanism of action: directly promoting oligodendrocyte differentiation and myelination, and concurrently modulating the inflammatory environment to be more conducive to repair. The quantitative data from preclinical models provide strong evidence for its efficacy in restoring myelin and improving neurological function. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound and similar ERβ agonists as potential treatments for multiple sclerosis and other demyelinating conditions. Further research, including clinical trials, will be crucial to translate these promising preclinical findings into tangible benefits for patients.

References

Foundational Research on the Anti-inflammatory Effects of Indazole-Cl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-Cl, a selective estrogen receptor β (ERβ) agonist, has emerged as a promising small molecule with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the foundational research elucidating the anti-inflammatory effects of this compound and its derivatives. It details the compound's mechanism of action, supported by in vitro and in vivo experimental data, and outlines detailed protocols for key assays. The guide also explores the involvement of critical signaling pathways, including NF-κB, MAPK, and JAK-STAT, in mediating the anti-inflammatory response of indazole compounds. While direct quantitative data for this compound is still emerging, this document consolidates the existing knowledge to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction to Inflammation and this compound

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system's protective response, chronic inflammation can lead to a variety of pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cardiovascular diseases. Key mediators of inflammation include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), enzymes like cyclooxygenase-2 (COX-2), and signaling molecules like reactive oxygen species (ROS).

This compound (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) is a synthetic compound belonging to the indazole class of heterocyclic aromatic organic compounds.[1] It is a selective estrogen receptor β (ERβ) agonist and has demonstrated notable anti-inflammatory and neuroprotective effects in various preclinical models.[2] Its therapeutic potential has been investigated in conditions such as multiple sclerosis, atherosclerosis, and endometriosis.[1][2]

Mechanism of Action

The primary mechanism of action for this compound's anti-inflammatory effects is its agonistic activity on the estrogen receptor β (ERβ).[1] ERβ activation is known to modulate inflammatory responses through various pathways. Additionally, research on this compound and its derivatives has pointed to several key downstream effects that contribute to its overall anti-inflammatory profile.

Modulation of Pro-inflammatory Mediators

Studies on indazole derivatives have shown a direct inhibitory effect on the production of key pro-inflammatory molecules.

  • Cyclooxygenase-2 (COX-2): this compound has been shown to inhibit the expression of COX-2, a key enzyme in the synthesis of prostaglandins which are potent inflammatory mediators.[3] This effect has been observed in vascular smooth muscle cells under hypoxic conditions.[3]

  • Pro-inflammatory Cytokines: Research on analogous indazole compounds has demonstrated a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4]

  • Reactive Oxygen Species (ROS): this compound has been found to decrease the production of ROS, which are highly reactive molecules that can contribute to cellular damage and inflammation.[3]

Involvement of Key Signaling Pathways

The anti-inflammatory effects of indazole compounds are believed to be mediated through the modulation of several critical intracellular signaling pathways.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While direct evidence for this compound is still being established, many anti-inflammatory compounds exert their effects by inhibiting NF-κB activation.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, is involved in the production of inflammatory cytokines. Some indazole derivatives have been identified as inhibitors of p38 MAPK.[5]

  • JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. Certain indazole derivatives have been explored as JAK inhibitors, suggesting a potential role for this pathway in the anti-inflammatory action of this compound.[6]

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the production of IL-1β. While a specific indazole-based compound, BAL-1516, has been identified as an NLRP3 antagonist, further research is needed to determine if this compound has similar effects.[7]

In Vitro and In Vivo Studies: Data and Protocols

Quantitative Data on Anti-inflammatory Effects of Indazole Derivatives

The following tables summarize the quantitative data from studies on indazole and its close derivatives, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Indazole Derivatives [4]

CompoundTargetIC50 (µM)
IndazoleCOX-223.42
5-AminoindazoleCOX-212.32
6-NitroindazoleCOX-219.22
IndazoleTNF-α220.11
5-AminoindazoleTNF-α230.19
IndazoleIL-1β120.59
5-AminoindazoleIL-1β220.46
6-NitroindazoleIL-1β100.75

Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema in Rats [4]

CompoundDose (mg/kg)% Inhibition of Edema (at 5 hours)
Indazole10061.03%
5-Aminoindazole2539.90%
5-Aminoindazole5060.09%
5-Aminoindazole10083.09%
6-Nitroindazole10072.84%
Detailed Experimental Protocols

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animals: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are divided into control and treatment groups (n=6 per group).

  • Compound Administration: Test compounds (e.g., this compound) or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line is used.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Cells are seeded in a 24-well plate at a density of 1 x 10^6 cells/mL and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of TNF-α and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

This assay measures the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc) is used.

  • Plating: Cells are seeded in a 96-well plate and grown to 80-90% confluency.

  • Treatment: Cells are pre-treated with the test compound for 1 hour.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luciferase assay reagent and a luminometer.

  • Data Analysis: The inhibition of NF-κB activation is determined by the reduction in luciferase activity in treated cells compared to stimulated control cells.

This method is used to detect the phosphorylation (activation) of MAPK pathway proteins.

Protocol:

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and treated with the test compound and a stimulant (e.g., LPS) as described in the cytokine release assay.

  • Protein Extraction: At various time points after stimulation (e.g., 0, 15, 30, 60 minutes), cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the phosphorylated p38 band is normalized to the total p38 band to determine the level of activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the general workflow of the experimental assays described.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound cluster_2 Signaling Pathways cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Indazole_Cl Indazole_Cl NFkB NF-κB Pathway Indazole_Cl->NFkB Inhibition MAPK MAPK Pathway Indazole_Cl->MAPK Inhibition JAK_STAT JAK-STAT Pathway Indazole_Cl->JAK_STAT Inhibition NLRP3 NLRP3 Inflammasome Indazole_Cl->NLRP3 Inhibition TLR4->NFkB TLR4->MAPK TLR4->JAK_STAT indirect TLR4->NLRP3 priming Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 ROS ROS NFkB->ROS MAPK->Cytokines MAPK->COX2 JAK_STAT->Cytokines NLRP3->Cytokines maturation G cluster_0 In Vivo: Carrageenan-Induced Paw Edema A Compound Administration B Carrageenan Injection A->B C Measure Paw Volume B->C D Calculate % Inhibition C->D G cluster_1 In Vitro: LPS-Induced Cytokine Release E Cell Seeding (Macrophages) F Pre-treatment (this compound) E->F G LPS Stimulation F->G H Collect Supernatant G->H I ELISA for Cytokines H->I

References

Preliminary Studies on Indazole-Cl (Lonidamine) Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-Cl, more commonly known as Lonidamine, is an indazole carboxylic acid derivative that has garnered significant interest in the field of oncology. Initially investigated for its antispermatogenic properties, Lonidamine was later identified as a potent anti-cancer agent that sensitizes tumors to various treatments, including chemotherapy, radiotherapy, and hyperthermia. Its primary mechanism of action involves the disruption of energy metabolism in cancer cells, setting it apart from conventional cytotoxic agents. This technical guide provides a comprehensive overview of the preliminary toxicity studies of Lonidamine, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways to support further research and development.

In Vitro Cytotoxicity

Lonidamine has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific experimental conditions.

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Cancer232[1]
H1299Human Lung CancerNot specified[1]
H2030BrM3Human Lung Cancer Brain Metastasis>200Not specified
A2780Human Ovarian CarcinomaNot specifiedNot specified
DB-1Human MelanomaNot specifiedNot specified
HCC1806Human Breast CarcinomaNot specifiedNot specified
BT-474Human Breast CarcinomaNot specifiedNot specified
LNCaPHuman Prostate CancerNot specifiedNot specified
MCF-7Human Breast CancerNot specifiedNot specified
9LRat GliomaNot specifiedNot specified

In Vivo Toxicity

Preclinical in vivo studies have been conducted in various animal models to assess the toxicity profile of Lonidamine.

Acute Toxicity (LD50)
SpeciesRoute of AdministrationLD50Reference
RatOral1700 mg/kgNot specified
Sub-chronic and Chronic Toxicity

Long-term administration of Lonidamine has been evaluated in rats and dogs, revealing specific organ toxicities.

SpeciesDosageDurationKey FindingsReference
Sprague-Dawley Rat20, 60, and 180 mg/kg/day (dietary)2 yearsTesticular atrophy, changes in epididymis and pituitary at all doses. Dose-related neuropathy and skeletal muscle atrophy, particularly in males.Not specified
Dog400 mg/m² (intravenous, single dose)Single doseAcute hepatic and pancreatic toxicity.Not specified
Dog1200 mg/m² (oral, twice daily)Not specifiedAcute hepatic and pancreatic toxicity. No toxicity at half this dose.Not specified
CD-1 Mouse200 mg/kg (oral gavage, single dose)8 weeksTesticular damage, including reduced seminiferous epithelium, depletion of spermatids, and degeneration of tubular structures. Primary spermatocytes were the main target.[2]

Clinical Toxicity in Humans

In clinical trials, Lonidamine has shown a unique toxicity profile, distinct from traditional chemotherapeutic agents.

Toxicity TypeManifestationsDosageReference
Common Side Effects Myalgia, testicular pain, asthenia, ototoxicity, nausea, vomiting, gastric pain, drowsiness, hyperesthesia, photophobia.300-900 mg daily (single agent)[3][4]
Hepatic Toxicity Elevated ALT and AST enzymes.Not specified (chronic oral administration for benign prostate hyperplasia)Not specified

Mechanism of Action and Associated Signaling Pathways

Lonidamine's toxicity and anti-cancer activity are intrinsically linked to its ability to disrupt cellular energy metabolism. It primarily targets mitochondria and key enzymes involved in glycolysis.

Inhibition of Glycolysis and Mitochondrial Respiration

Lonidamine inhibits several key components of cellular energy production, leading to a decrease in ATP levels and intracellular acidification. This metabolic disruption is more pronounced in cancer cells, which often rely on aerobic glycolysis (the Warburg effect).

cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase II Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC Extracellular Space Extracellular Space Lactate->Extracellular Space MCT AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (Complex I, II, etc.) TCA->ETC ATP ATP ETC->ATP Lonidamine Lonidamine Lonidamine->ETC Inhibits Complex I & II Hexokinase II Hexokinase II Lonidamine->Hexokinase II MPC MPC Lonidamine->MPC MCT MCT Lonidamine->MCT

Caption: Lonidamine's multifaceted inhibition of cellular energy metabolism.

Induction of Oxidative Stress and Apoptosis

By inhibiting the electron transport chain, Lonidamine can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis.

Lonidamine Lonidamine Mitochondria Mitochondria Lonidamine->Mitochondria ETC_inhibition ETC Inhibition (Complex I & II) Mitochondria->ETC_inhibition ROS Increased ROS ETC_inhibition->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Pathway of Lonidamine-induced oxidative stress and apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Lonidamine is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and allowed to adhere for 24 hours.[1]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lonidamine. The cells are then incubated for a specified period, typically 24 to 72 hours.[1]

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C in the dark.[1]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Study
  • Animal Model: Athymic nude mice (4-6 weeks old) are commonly used.[5]

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells in 0.1 mL of medium) are injected subcutaneously into the flank of the mice.[5]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.[5]

  • Drug Administration: Lonidamine is administered via a clinically relevant route, such as oral gavage or intraperitoneal (i.p.) injection. A typical i.p. dose in mice is 100 mg/kg.[5]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study. Signs of toxicity are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

cluster_workflow In Vivo Xenograft Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Lonidamine or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

References

The Therapeutic Potential of Indazole-Cl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Selective ERβ Agonist for Demyelinating Diseases and Vascular Inflammation

Introduction

Indazole chloride (Indazole-Cl) is a novel, highly selective estrogen receptor β (ERβ) agonist that has demonstrated significant therapeutic promise in preclinical models of multiple sclerosis (MS) and cardiovascular disease.[1][2] As a non-steroidal small molecule, this compound offers the potential for the neuroprotective and anti-inflammatory benefits of ERβ activation without the associated risks of activating ERα, such as feminizing effects and increased cancer risk.[3] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective activation of Estrogen Receptor β (ERβ).[2][4] This interaction initiates a cascade of downstream signaling events that contribute to its immunomodulatory, remyelinating, and anti-inflammatory properties.

In the context of multiple sclerosis , this compound has a dual mechanism of action:

  • Immunomodulation: It suppresses the production of pro-inflammatory Th1 cytokines, such as TNF-α, by peripheral immune cells.[1][5] This reduction in the inflammatory response leads to decreased infiltration of immune cells into the central nervous system (CNS), thereby mitigating the autoimmune attack on the myelin sheath.[6]

  • Direct Remyelination: this compound promotes the survival, proliferation, migration, and differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][5] This process is partly mediated by an increase in the chemokine CXCL1, which in turn signals through the CXCR2 receptor on oligodendrocytes, promoting their protection and maturation.[7][8] This direct effect on remyelination is a key differentiator from many existing MS therapies that primarily focus on immunosuppression.[6]

In vascular smooth muscle cells (VSMCs) , this compound has been shown to inhibit hypoxia-induced inflammation, a key process in the development of atherosclerosis.[9] Its mechanism in this context involves:

  • Inhibition of COX-2 Expression: this compound suppresses the hypoxia-induced expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][9]

  • Reduction of Reactive Oxygen Species (ROS): The compound effectively decreases the production of intracellular ROS induced by hypoxic conditions.[4][9]

  • Inhibition of Cell Migration and Invasion: By targeting these inflammatory pathways, this compound prevents the migration and invasion of VSMCs, which are critical steps in the formation of atherosclerotic plaques.[4][9]

Signaling Pathways

The therapeutic effects of this compound are orchestrated by its influence on specific signaling pathways.

ERβ-Mediated Neuroprotection and Remyelination in MS

This compound binding to ERβ in the CNS initiates a signaling cascade that promotes oligodendrocyte health and myelin repair. A key identified pathway involves the upregulation of CXCL1, which then acts on CXCR2 receptors on oligodendrocytes. This signaling is thought to protect oligodendrocytes from inflammatory damage and promote their differentiation.

ERB_CXCL1_Pathway Indazole_Cl This compound ERB ERβ Indazole_Cl->ERB binds Astrocyte Astrocyte / Other CNS Cells ERB->Astrocyte activates CXCL1 CXCL1 (Chemokine) Astrocyte->CXCL1 increases production CXCR2 CXCR2 CXCL1->CXCR2 binds Oligodendrocyte Oligodendrocyte Precursor Cell (OPC) Myelination Remyelination Oligodendrocyte->Myelination Pro_Survival Pro-survival & Differentiation Pathways CXCR2->Pro_Survival activates Pro_Survival->Oligodendrocyte promotes survival & differentiation

ERβ-CXCL1 Signaling in Remyelination
Inhibition of Hypoxia-Induced Inflammation in Vascular Smooth Muscle Cells

In VSMCs, this compound's activation of ERβ leads to the suppression of pro-inflammatory signaling pathways triggered by hypoxia. This includes the inhibition of NF-κB activity, which is a central regulator of inflammatory gene expression, including COX-2.

Hypoxia_Inflammation_Pathway cluster_stimulus Cellular Stress cluster_inhibition Therapeutic Intervention cluster_pathway Inflammatory Cascade Hypoxia Hypoxia ROS ROS Production Hypoxia->ROS Indazole_Cl This compound ERB ERβ Indazole_Cl->ERB ERB->ROS inhibits NFkB NF-κB Activation ERB->NFkB inhibits COX2 COX-2 Expression ERB->COX2 inhibits Cell_Migration VSMC Migration & Invasion ERB->Cell_Migration inhibits ROS->NFkB NFkB->COX2 COX2->Cell_Migration

Inhibition of Hypoxia-Induced Inflammation by this compound

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in various models. The following tables summarize key quantitative findings.

Table 1: Efficacy of this compound in the EAE Mouse Model of Multiple Sclerosis
ParameterVehicle ControlThis compound (Prophylactic)This compound (Therapeutic)Reference
Peak Clinical Score ~3.5~1.5~2.0[1]
Myelin Density (% of normal) ~50%~75%~75%[1]
Myelinated Axons (% of normal) ~50%~75%~75%[1]
TNF-α Production (pg/mL) ~1200~400~800[5]
Table 2: Efficacy of this compound in the Cuprizone-Induced Demyelination Model
ParameterVehicle Control (Remyelination)This compound (Remyelination)Reference
Corpus Callosum Myelination Increase Baseline~30% increase[4]
Mature Oligodendrocyte Increase Baseline~30% increase[4]
g-ratio (lower is better) ~0.96 (demyelinated)Significantly decreased vs. vehicle[4]
Table 3: Effects of this compound on Hypoxia-Induced Changes in Vascular Smooth Muscle Cells
ParameterConditionEffect of this compoundConcentrationReference
ROS Production HypoxiaDecreased0.1 µM[4]
COX-2 Transcriptional Activity HypoxiaInhibited10 µM[4]
Cellular Migration & Invasion HypoxiaPrevented1 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the cited studies.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This model is the most widely used animal model for studying MS.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment Immunization Immunization with MOG35-55 in CFA PTX Pertussis Toxin (Days 0 & 2) Prophylactic This compound (s.c.) from Day 0 Therapeutic This compound (s.c.) from Peak Disease Clinical_Scoring Daily Clinical Scoring (0-5 scale) Motor_Function Rotorod Performance Histology Immunohistochemistry (Myelination, Immune Cells) Cytokine_Analysis Splenocyte Cytokine Assay cluster_induction cluster_induction cluster_treatment cluster_treatment cluster_induction->cluster_treatment cluster_assessment cluster_assessment cluster_treatment->cluster_assessment

EAE Experimental Workflow

1. EAE Induction:

  • Animals: C57BL/6 mice are typically used.[10]

  • Immunization: On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[10]

  • Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 to facilitate the entry of immune cells into the CNS.[10]

2. Treatment:

  • Prophylactic: this compound (e.g., 5 mg/kg/day) is administered subcutaneously daily, starting from the day of immunization (day 0).[5]

  • Therapeutic: this compound administration begins at the peak of the clinical disease (typically around day 16-21 post-immunization).[5]

3. Assessment:

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Histology: At the end of the experiment, brain and spinal cord tissues are collected for immunohistochemical analysis of myelination (e.g., using antibodies against Myelin Basic Protein - MBP), axonal integrity, and immune cell infiltration (e.g., T cells, microglia).[6]

  • Cytokine Analysis: Splenocytes are isolated and re-stimulated with MOG35-55 in vitro to measure the production of various cytokines by ELISA or other immunoassays.[5]

Cuprizone-Induced Demyelination Model

This model is used to study demyelination and remyelination in the absence of a primary autoimmune response.

Cuprizone_Workflow Demyelination Demyelination Phase: 0.2% Cuprizone in diet (5-12 weeks) Remyelination Remyelination Phase: Return to normal diet Demyelination->Remyelination Treatment Treatment during Remyelination: This compound or Vehicle Remyelination->Treatment Assessment Assessment: - Immunohistochemistry (MBP, CC1) - Electron Microscopy (g-ratio) Treatment->Assessment

Cuprizone Model Workflow

1. Demyelination:

  • Animals: Typically, young adult mice are used.

  • Diet: Mice are fed a diet containing 0.2% cuprizone for a period of 5 to 12 weeks to induce demyelination, particularly in the corpus callosum.[11][12]

2. Remyelination and Treatment:

  • After the cuprizone diet, mice are returned to a normal diet to allow for spontaneous remyelination.

  • During this remyelination phase, mice are treated with either this compound or a vehicle control.[4]

3. Assessment:

  • Immunohistochemistry: Brain sections are stained for markers of myelin (MBP) and mature oligodendrocytes (e.g., CC1).[4]

  • Electron Microscopy: The g-ratio (axon diameter to myelinated fiber diameter) is calculated from electron micrographs of the corpus callosum to quantify the thickness of the myelin sheath.[4]

In Vitro Hypoxia Model with Vascular Smooth Muscle Cells (VSMCs)

This model is used to investigate the effects of this compound on cellular responses to low oxygen conditions.

VSMC_Hypoxia_Workflow Cell_Culture Culture of Vascular Smooth Muscle Cells (VSMCs) Pretreatment Pre-treatment with This compound or Vehicle Cell_Culture->Pretreatment Hypoxia Induction of Hypoxia (e.g., 1% O2) Pretreatment->Hypoxia Analysis Analysis: - Western Blot (COX-2) - ROS Assay - Transwell Migration Assay Hypoxia->Analysis

VSMC Hypoxia Experiment Workflow

1. Cell Culture:

  • Primary vascular smooth muscle cells are isolated from rodent aortas and cultured under standard conditions.

2. Treatment and Hypoxia:

  • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).[13]

  • Following pre-treatment, cells are placed in a hypoxic chamber with reduced oxygen levels (e.g., 1% O2) for a duration of 6 to 24 hours.[13]

3. Analysis:

  • Western Blotting: Protein lysates are analyzed by Western blot to determine the expression levels of COX-2.[13]

  • ROS Detection: Intracellular ROS levels are measured using fluorescent probes (e.g., DCFH-DA).

  • Cell Migration Assay: A transwell assay is used to quantify the migration of VSMCs in response to hypoxia, with and without this compound treatment.[13]

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate with a unique dual mechanism of action for the treatment of multiple sclerosis and potential applications in cardiovascular diseases. Its ability to both modulate the immune system and directly promote remyelination sets it apart from existing therapies. The preclinical data are compelling, demonstrating significant efficacy in well-established animal models.

Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: Further optimization of the pharmacokinetic profile for oral administration and a deeper understanding of the dose-response relationship in various models.

  • Translational Studies: Bridging the gap between preclinical findings and clinical applications will require studies in larger animal models and ultimately, well-designed clinical trials in human patients.

  • Long-term Safety: Comprehensive long-term safety and toxicology studies are essential before clinical translation.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing immunomodulatory drugs for MS.

The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the therapeutic potential of this compound. The detailed protocols and summarized data offer a solid foundation for further investigation into this exciting new class of compounds.

References

Methodological & Application

Application Notes and Protocols: Indazole-Cl in Mouse Models of EAE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Indazole-Cl (Ind-Cl), a selective estrogen receptor β (ERβ) agonist, in mouse models of Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis. The protocols and data presented are compiled from peer-reviewed research to guide the design and execution of similar studies.

Overview and Rationale

This compound has emerged as a promising therapeutic agent for demyelinating diseases like multiple sclerosis.[1][2][3] It has demonstrated dual therapeutic benefits: immunomodulation and direct promotion of remyelination.[4][5][6] Studies in EAE mouse models show that this compound can ameliorate clinical signs of the disease, reduce central nervous system (CNS) inflammation, and enhance the repair of damaged myelin sheaths.[1][3][7] This document outlines the established protocols for administering this compound to EAE mice and summarizes the expected quantitative outcomes.

Experimental Protocols

EAE Induction in C57BL/6 Mice

A standard and widely used protocol for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[8]

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For a final concentration of 2 mg/mL MOG35-55 and 2 mg/mL M. tuberculosis, mix equal volumes of MOG35-55 (in PBS) and CFA containing the heat-killed mycobacteria. Emulsify until a thick, stable emulsion is formed.

  • Immunization (Day 0):

    • Administer 100 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the flank. This delivers a total of 200 µg of MOG35-55 per mouse.[8]

    • Inject 200-500 ng of PTX in PBS intraperitoneally (i.p.).[8]

  • PTX Boost (Day 2):

    • Administer a second dose of 200-500 ng of PTX i.p.[8]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standard 0-5 scoring scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

This compound Administration

This compound can be administered using either a prophylactic or a therapeutic regimen.

Preparation of this compound Solution:

  • Dissolve this compound in a vehicle suitable for subcutaneous injection (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration should be calculated based on the desired dosage and injection volume.

Dosage and Administration:

  • Dosage: 5 mg/kg body weight per day.[4][5][9]

  • Route of Administration: Subcutaneous (s.c.) injection.

Treatment Regimens:

  • Prophylactic Treatment:

    • Initiation: Begin daily s.c. injections of this compound (5 mg/kg) on the day of EAE induction (Day 0).[4][5][7]

    • Duration: Continue daily injections until the end of the experiment (e.g., day 32).[4][9]

  • Therapeutic Treatment:

    • Initiation: Begin daily s.c. injections of this compound (5 mg/kg) at the peak of the disease, typically when the average clinical score reaches approximately 2.5 (around days 18-21 post-immunization).[5][9]

    • Duration: Continue daily injections until the end of the experiment.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of this compound treatment in EAE mouse models as reported in the literature.

Table 1: Effect of this compound on EAE Clinical Score

Treatment GroupTreatment OnsetDosagePeak Mean Clinical ScoreReference
VehicleDay 0N/A~3.0 - 3.5[4][7]
This compound (Prophylactic)Day 05 mg/kg/day~1.5 - 2.0[5][9]
This compound (Therapeutic)Day 18-215 mg/kg/daySignificant reduction to ~1.0 after 19-22 days of treatment[5]

Table 2: Immunomodulatory Effects of this compound

CytokineTreatment RegimenEffectReference
TNF-αProphylactic & TherapeuticSignificantly Decreased[5][7]
IFN-γProphylacticSignificantly Decreased[7]
IL-17ProphylacticSignificantly Decreased[2]
GM-CSFProphylacticSignificantly Decreased[7]
IL-6ProphylacticSignificantly Decreased[7]

Table 3: Effects of this compound on Myelination and Oligodendrocytes

ParameterTreatment RegimenOutcomeReference
Myelin Basic Protein (MBP) IntensityProphylactic & TherapeuticIncreased in spinal cord and corpus callosum[4][5]
Mature Oligodendrocytes (CC1+)Prophylactic & TherapeuticIncreased numbers[4][5]
Oligodendrocyte Progenitor Cells (Olig2+)Prophylactic & TherapeuticIncreased numbers[4][5]
g-ratio (axon diameter/fiber diameter)Prophylactic & TherapeuticDecreased (indicating thicker myelin sheath)[4]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the experimental workflow for both prophylactic and therapeutic administration of this compound in the EAE mouse model.

EAE_Workflow Experimental Workflow for this compound in EAE Mouse Models cluster_induction EAE Induction cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment cluster_monitoring Monitoring & Analysis day0 Day 0: Immunize with MOG35-55/CFA day2 Day 2: Pertussis Toxin Boost day0->day2 pro_start Day 0: Start Daily This compound (5 mg/kg) monitoring Daily Clinical Scoring (Starting Day 7) day2->monitoring pro_end Continue Daily Treatment Until Experiment End pro_start->pro_end thera_start Day 18-21 (Peak Disease): Start Daily this compound (5 mg/kg) thera_end Continue Daily Treatment Until Experiment End thera_start->thera_end analysis Endpoint Analysis: - Histology (Myelination) - Cytokine Profiling - Flow Cytometry monitoring->analysis

Caption: Workflow for EAE induction and treatment with this compound.

Signaling Pathway

This compound, as an ERβ agonist, has been shown to promote oligodendrocyte survival and differentiation, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway This compound Signaling Pathway in Oligodendrocytes cluster_outcomes Cellular Outcomes IndCl This compound ERb Estrogen Receptor β (ERβ) IndCl->ERb activates PI3K PI3K ERb->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Increased Survival mTOR->Survival Differentiation Enhanced Differentiation mTOR->Differentiation Myelination Promotes Myelination Differentiation->Myelination

Caption: this compound activates the PI3K/Akt/mTOR pathway via ERβ.

Conclusion

The administration of this compound at a dosage of 5 mg/kg/day has been shown to be effective in both prophylactic and therapeutic settings in the MOG35-55 induced EAE mouse model. The compound mitigates clinical severity, reduces pro-inflammatory cytokine production, and promotes CNS remyelination. These protocols and data provide a solid foundation for further preclinical investigation of this compound and related ERβ agonists for the treatment of multiple sclerosis and other demyelinating disorders.

References

Application Note: Preparation of Indazole-Cl Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indazole-Cl, also known as Ind-Cl, is a selective estrogen receptor β (ERβ) agonist and a selective estrogen receptor modifier (SERM).[1][2][3] It is a valuable research tool for investigating the roles of ERβ in various physiological and pathological processes. Research has shown its potential therapeutic effects, including anti-inflammatory properties, inhibition of hypoxia-induced cyclooxygenase-2 (COX-2) expression, and the promotion of remyelination in models of multiple sclerosis.[2][4][5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Data Presentation

Physicochemical and Solubility Data

All quantitative data regarding the properties of this compound are summarized below.

PropertyValueReference
Synonyms Indazole Cl, Ind-Cl[1][2]
CAS Number 848142-62-1[1]
Molecular Formula C₁₃H₉ClN₂O₂[1]
Molecular Weight 260.68 g/mol [1]
Solubility in DMSO 4.5 mg/mL (17.26 mM)[1]
Recommended Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[1]
DMSO Stock Solution -80°C6 months to 1 year[1][2]
DMSO Stock Solution -20°C1 month (under nitrogen)[2]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[2][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS 848142-62-1)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (bath or probe)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.[8]

Procedure:

  • Safety Precautions: Handle this compound powder in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE. Note that DMSO can facilitate the absorption of substances through the skin.[9][10]

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 260.68 g/mol x 1000 mg/g = 2.61 mg

  • Weighing: Accurately weigh 2.61 mg of this compound powder and place it into a sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled cryovials.

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration DMSO stock for use in aqueous-based experiments, such as cell culture. The key is to perform a stepwise dilution to prevent precipitation of the compound.[1]

Procedure:

  • Thawing: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the stock solution in DMSO. For example, to make a 1 mM solution, dilute the 10 mM stock 1:10 by adding 5 µL of the stock to 45 µL of DMSO.

  • Final Dilution in Aqueous Medium:

    • To prepare the final working concentration, add the stock or intermediate solution to the pre-warmed (37°C) cell culture medium or buffer.[1]

    • Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

      • Volume of Stock = (Final Concentration x Final Volume) / Stock Concentration

      • Volume of Stock = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Add 10 µL of the 10 mM stock solution to 10 mL of culture medium. Mix immediately and thoroughly by pipetting or gentle vortexing.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.[7] In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the culture medium to account for any effects of the solvent on the experimental system.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use powder This compound Powder weigh 1. Weigh Powder powder->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot into Vials stock->aliquot store 5. Store at -80°C aliquot->store dilute 6. Serial Dilution store->dilute working Working Solution (e.g., 10 µM in Medium) dilute->working

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound functions as a selective agonist for Estrogen Receptor β (ERβ), initiating downstream signaling cascades that lead to various cellular responses, including anti-inflammatory and neuroprotective effects.

G cluster_pathway This compound Mechanism of Action cluster_effects Cellular Outcomes IndCl This compound ERb Estrogen Receptor β (ERβ) IndCl->ERb Binds & Activates Signaling Activation of Downstream Signaling ERb->Signaling Inflammation Reduced Inflammation (COX-2 Inhibition) Signaling->Inflammation ROS Decreased ROS Production Signaling->ROS Myelination Promoted Remyelination Signaling->Myelination Immune Immune Modulation Signaling->Immune

Caption: Simplified signaling pathway of this compound via ERβ.

References

Application Notes and Protocols for Indazole-Cl in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole chloride (Indazole-Cl) is a synthetic, non-steroidal compound that acts as a selective agonist for Estrogen Receptor β (ERβ).[1] ERβ is expressed in various cell types within the central nervous system (CNS), including neurons, astrocytes, microglia, and oligodendrocytes. While much of the research on this compound has focused on its therapeutic potential in demyelinating diseases such as multiple sclerosis (MS) through its immunomodulatory and remyelinating properties, its direct effects on neurons are of significant interest for neuroprotection and neuroregeneration studies.

These application notes provide a comprehensive overview of the use of this compound in primary neuronal cell culture, including its mechanism of action, protocols for experimental assays, and expected outcomes.

Mechanism of Action in Neurons

This compound exerts its effects by binding to and activating ERβ. This activation triggers downstream signaling cascades that are crucial for neuronal survival, differentiation, and plasticity. The primary pathways implicated in the neuronal effects of ERβ agonists include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Activation of Akt by ERβ agonists has been shown to be neuroprotective by inhibiting apoptosis.

  • MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity.

By activating these pathways, this compound is hypothesized to promote neuronal health and resilience, making it a valuable tool for in vitro studies of neuroprotection and neuroregeneration.

Data Presentation

While specific quantitative data for this compound's effects on primary neurons is limited in publicly available literature, data from studies on other selective ERβ agonists like DPN and WAY-200070 can provide an expected range of efficacy. The following tables are illustrative and based on typical results observed with ERβ agonists in primary neuronal cultures.

Table 1: Effect of ERβ Agonists on Neuronal Viability Under Stress Conditions

Treatment GroupConcentration (nM)Neuronal Viability (%)
Vehicle Control-50 ± 5
ERβ Agonist165 ± 6
ERβ Agonist1085 ± 8
ERβ Agonist10090 ± 5
ERβ Agonist100088 ± 7

This table represents hypothetical data based on the neuroprotective effects of ERβ agonists against excitotoxicity or oxidative stress. Viability is often assessed using MTT or LDH assays.

Table 2: Effect of ERβ Agonists on Neurite Outgrowth

Treatment GroupConcentration (nM)Average Neurite Length (µm)Number of Primary Neurites
Vehicle Control-150 ± 203.5 ± 0.5
ERβ Agonist1180 ± 254.0 ± 0.6
ERβ Agonist10250 ± 305.2 ± 0.8
ERβ Agonist100280 ± 355.8 ± 0.7
ERβ Agonist1000270 ± 325.5 ± 0.9

This table illustrates the potential dose-dependent effect of an ERβ agonist on neurite elongation and branching in primary neurons.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neurons

IndazoleCl This compound ERb Estrogen Receptor β (ERβ) IndazoleCl->ERb PI3K PI3K ERb->PI3K ERK MEK/ERK ERb->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuroprotection Neuroprotection (Inhibition of Apoptosis) Akt->Neuroprotection mTOR->Neuroprotection NeuriteOutgrowth Neurite Outgrowth & Synaptic Plasticity ERK->NeuriteOutgrowth

Caption: Proposed signaling cascade of this compound in neurons.

Experimental Workflow for Primary Neuronal Culture and Treatment

cluster_0 Day 0: Cell Isolation and Plating cluster_1 Days 1-4: Neuronal Maturation cluster_2 Day 5 onwards: Experimentation D0_1 Dissect Cortical/Hippocampal Tissue from E18 Rat Pups D0_2 Enzymatic Digestion (e.g., Trypsin/Papain) D0_1->D0_2 D0_3 Mechanical Dissociation D0_2->D0_3 D0_4 Cell Counting & Plating on Poly-D-Lysine Coated Plates D0_3->D0_4 D1_4 Incubate at 37°C, 5% CO2 D0_4->D1_4 D1_4_2 Partial Media Change (Day 3 or 4) D1_4->D1_4_2 D5 Treat with this compound (Various Concentrations) D1_4_2->D5 D5_2 Incubate for Desired Duration (e.g., 24-72 hours) D5->D5_2 D5_3 Endpoint Assays D5_2->D5_3

Caption: Workflow for primary neuron culture and this compound treatment.

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol is adapted for cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-A medium

  • Papain and DNase

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal care protocols and dissect the embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold Hibernate-A medium.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with a papain/DNase solution at 37°C for 15-20 minutes.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated plates or coverslips at a desired density (e.g., 2.5 x 10^5 cells/cm²) in Neurobasal medium.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Perform a partial media change after 3-4 days in culture.

Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • After 5-7 days in vitro (DIV), treat the neuronal cultures with various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).

  • If inducing toxicity, add the toxicant (e.g., glutamate or H₂O₂) at an appropriate time point after this compound pre-treatment.

  • Incubate for the desired duration (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

This assay quantifies the effect of this compound on the growth of neuronal processes.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • At 2-3 DIV, treat the neuronal cultures with various concentrations of this compound.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilize the cells with Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length, number of primary neurites, and branching using image analysis software.

Conclusion

This compound holds promise as a tool for studying neuroprotective and neuroregenerative mechanisms in vitro. By leveraging its selective agonism of ERβ, researchers can investigate the role of this receptor and its downstream signaling pathways in neuronal health. The protocols outlined here provide a framework for conducting such studies in primary neuronal cell culture. Further optimization of concentrations and treatment times may be necessary depending on the specific neuronal type and experimental paradigm.

References

Application Notes and Protocols for Western Blot Analysis Using Indazole-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Indazole-Cl in Western blot analysis. This compound is a selective estrogen receptor β (ERβ) agonist that has demonstrated significant effects on various signaling pathways, making it a valuable tool for research in oncology, neuroinflammation, and vascular biology.[1][2][3][4] Western blotting is a key technique to elucidate the molecular mechanisms of this compound by quantifying its impact on the expression levels of specific proteins.

Introduction

This compound and its derivatives have been shown to modulate critical cellular processes, including apoptosis, cell migration, and inflammation.[3][5][6] In cancer research, indazole compounds have been observed to induce apoptosis by altering the expression of Bcl-2 family proteins and caspases.[5][6] In the context of neuroinflammation, such as in models of multiple sclerosis, this compound has been shown to have therapeutic effects by modulating immune responses.[1] Furthermore, it has been demonstrated to inhibit hypoxia-induced inflammatory responses in vascular smooth muscle cells.[3][4] Western blot analysis is an indispensable method for investigating these effects at the protein level.

Data Presentation: Effects of Indazole Compounds on Protein Expression

The following table summarizes the observed changes in protein expression in response to treatment with indazole derivatives, as determined by Western blot analysis in various studies. This data provides a reference for expected outcomes when using this compound to investigate similar pathways.

Cell Line/ModelIndazole CompoundTarget ProteinObserved EffectReference
4T1 Breast Cancer CellsIndazole derivative 2fBcl-2Downregulation[5][6]
4T1 Breast Cancer CellsIndazole derivative 2fBaxUpregulation[5][6]
4T1 Breast Cancer CellsIndazole derivative 2fCleaved Caspase-3Upregulation[5][6]
4T1 Breast Cancer CellsIndazole derivative 2fMMP9Downregulation[5][6]
4T1 Breast Cancer CellsIndazole derivative 2fTIMP2Upregulation[5][6]
Vascular Smooth Muscle CellsThis compoundCyclooxygenase-2 (COX-2)Inhibition of hypoxia-induced expression[3][4]

Experimental Protocols

Diagram: Western Blot Workflow for this compound Analysis

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_culture 1. Cell Culture & Treatment (with this compound) cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 10. Data Analysis detection->analysis

Caption: General workflow for Western blot analysis following cell treatment with this compound.

Detailed Protocol: Western Blot Analysis of Protein Expression Following this compound Treatment

This protocol provides a step-by-step guide for performing Western blot analysis to assess the effect of this compound on target protein expression.

1. Cell Culture and Treatment: a. Seed cells (e.g., 4T1, vascular smooth muscle cells) in appropriate culture dishes or plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 24 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights. c. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking: a. Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). b. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

7. Primary Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-COX-2, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

8. Secondary Antibody Incubation: a. Wash the membrane three times with TBST for 5-10 minutes each. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

9. Signal Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for the recommended time. d. Capture the chemiluminescent signal using an imaging system or X-ray film.

10. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

Signaling Pathway

Diagram: Proposed Signaling Pathway of this compound Action

The following diagram illustrates a potential signaling pathway influenced by this compound, leading to the modulation of inflammatory responses and apoptosis.

Indazole_Cl_Signaling cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Indazole_Cl This compound ERb Estrogen Receptor β (ERβ) Indazole_Cl->ERb Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2) ERb->Proinflammatory_Genes Repression Bcl2 Bcl-2 ERb->Bcl2 Inhibition Bax Bax ERb->Bax Activation Inflammation Inflammation Proinflammatory_Genes->Inflammation Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activation Bax->Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound modulating inflammation and apoptosis via ERβ.

References

Application Notes and Protocols for Immunofluorescence Staining with Indazole-Cl Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-Cl, a potent and selective agonist of Estrogen Receptor β (ERβ), has emerged as a significant compound in biomedical research.[1][2][3] Its anti-inflammatory and neuroprotective properties are of particular interest.[1] this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) induced by hypoxia, reduce the production of reactive oxygen species (ROS), and modulate cell migration and invasion.[1] Furthermore, in preclinical models of multiple sclerosis, this compound promotes remyelination and modulates the immune response, highlighting its therapeutic potential.[4][5]

These application notes provide detailed protocols for the immunofluorescence staining of cells treated with this compound to visualize its effects on specific protein markers. The provided methodologies and data will guide researchers in designing and executing experiments to investigate the cellular and molecular impact of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment as observed in various studies. This data can be used as a reference for expected outcomes in similar experimental setups.

Table 1: Effect of this compound on Hypoxia-Induced Factors in Vascular Smooth Muscle Cells (VSMCs)

Treatment ConditionParameter MeasuredResultReference
This compound (0.1 µM; 6 h) under hypoxiaIntracellular ROS levelsDecrease[1]
This compound (10 µM; 24 h) under hypoxiaCOX-2 transcriptional activityInhibition[1]
This compound (1 µM; 24-72 h) under hypoxiaCell migration and invasionPrevention[1]

Table 2: Effect of this compound Treatment in a Mouse Model of Multiple Sclerosis (EAE)

TreatmentParameter MeasuredResultReference
Prophylactic and therapeutic this compoundClinical scores of EAEDecrease[4][5]
Prophylactic this compound (5 mg/kg/d)Production of Th1 cytokines (e.g., TNFα) by splenocytesSignificant reduction[4]
Therapeutic this compoundMyelination in the corpus callosum~30% increase
Therapeutic this compoundNumber of mature oligodendrocytesIncrease[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in Graphviz DOT language.

Indazole_Cl_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indazole_Cl This compound ERb ERβ Indazole_Cl->ERb Binds and Activates IκB IκB ERb->IκB Promotes synthesis NFkB_nucleus NF-κB (p50/p65) ERb->NFkB_nucleus Inhibits binding to promoter NFkB_inactive NF-κB (p50/p65) (Inactive) IκB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation (e.g., by TNF-α) NFkB_active->NFkB_nucleus Translocation COX2_gene COX-2 Gene NFkB_nucleus->COX2_gene Binds to promoter COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA Transcription

Caption: this compound Signaling Pathway.

Immunofluorescence_Workflow cluster_treatment Cell Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture 1. Seed cells on coverslips treatment 2. Treat cells with this compound (e.g., 1-10 µM for 24h) cell_culture->treatment fixation 3. Fixation (e.g., 4% PFA) treatment->fixation permeabilization 4. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-COX-2, anti-MBP) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting 8. Counterstain and Mount (e.g., DAPI) secondary_ab->mounting imaging 9. Fluorescence Microscopy mounting->imaging quantification 10. Image Analysis and Quantification imaging->quantification

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cultured Cells Treated with this compound

This protocol is designed for the in vitro assessment of this compound's effects on protein expression and localization in cultured cells (e.g., vascular smooth muscle cells, oligodendrocytes).

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium appropriate for the cell line

  • Sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.25% Triton X-100 in PBS

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary antibodies (e.g., rabbit anti-COX-2, mouse anti-MBP)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-adhered.

  • This compound Treatment:

    • Prepare the desired concentration of this compound in fresh cell culture medium. A final concentration range of 0.1 µM to 10 µM is a good starting point.[1]

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

    • Remove the old medium from the cells and replace it with the this compound containing medium or vehicle control medium.

    • Incubate for the desired duration (e.g., 6, 24, or 48 hours).[1]

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add the 4% PFA fixation solution to each well, ensuring the coverslips are fully submerged.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the 0.25% Triton X-100 permeabilization solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add the blocking solution to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking solution.

    • Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS with 0.1% Triton X-100 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

    • Add the diluted secondary antibody to each coverslip and incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS with 0.1% Triton X-100 for 5 minutes each.

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells once with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence microscope with the appropriate filters.

    • Capture images and perform quantitative analysis (e.g., fluorescence intensity, number of positive cells) using image analysis software.

Protocol 2: Immunohistochemistry of Tissue Sections Following In Vivo this compound Treatment

This protocol is adapted for the analysis of tissue sections from animal models treated with this compound (e.g., brain or spinal cord tissue from an EAE mouse model).

Materials:

  • This compound for in vivo administration

  • Tissue embedding medium (e.g., OCT)

  • Cryostat or microtome

  • Antigen retrieval buffer (if required for the specific antibody)

  • All reagents listed in Protocol 1

Procedure:

  • In Vivo Treatment and Tissue Collection:

    • Administer this compound to the animal model according to the established experimental design (e.g., daily intraperitoneal injections).

    • At the end of the treatment period, euthanize the animals and perfuse with PBS followed by 4% PFA.

    • Dissect the tissue of interest (e.g., brain, spinal cord) and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose solution gradient (e.g., 15% then 30%) until the tissue sinks.

    • Embed the tissue in OCT compound and freeze.

  • Tissue Sectioning:

    • Cut frozen tissue sections at a desired thickness (e.g., 10-20 µm) using a cryostat.

    • Mount the sections onto charged microscope slides.

  • Immunohistochemistry:

    • Follow steps 3-9 from Protocol 1, with the following considerations:

      • Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heating in citrate buffer) may be necessary after rehydration of the tissue sections and before the blocking step.

      • Incubation Times: Incubation times for blocking and antibody steps may need to be extended for tissue sections to ensure adequate penetration.

      • Washing: Ensure thorough washing between steps to minimize background staining.

Recommended Markers for Immunofluorescence

  • COX-2: To investigate the anti-inflammatory effects of this compound.

  • Myelin Basic Protein (MBP): A major component of the myelin sheath, used to assess myelination.

  • Neurofilament 200 (NF200): An axonal marker, often used in conjunction with MBP to visualize myelinated axons.

  • Olig2: A transcription factor expressed in oligodendrocyte lineage cells.

  • CC1 (APC): A marker for mature oligodendrocytes.

  • p65 (RelA): A subunit of the NF-κB complex, to study its nuclear translocation.

By following these detailed protocols and utilizing the provided reference data and diagrams, researchers can effectively employ immunofluorescence to elucidate the cellular and molecular mechanisms of this compound.

References

Application of Indazole-Cl in Hypoxia Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-Cl is a potent and specific agonist of the Estrogen Receptor β (ERβ), a key player in mediating cellular responses to hypoxic stress. In the context of hypoxia, a condition of low oxygen tension prevalent in various pathological states such as cancer and inflammatory diseases, this compound has emerged as a valuable research tool. It effectively mitigates hypoxia-induced inflammatory responses, oxidative stress, and cell migration and invasion. These application notes provide a comprehensive overview of the utility of this compound in hypoxia studies, complete with detailed experimental protocols and a summary of its quantitative effects.

Mechanism of Action in Hypoxia

Under hypoxic conditions, the activation of ERβ by this compound initiates a signaling cascade that counteracts the detrimental effects of low oxygen. A primary mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). This, in turn, suppresses the expression of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to reduce the production of Reactive Oxygen Species (ROS), which are key mediators of cellular damage under hypoxic stress.[1][2][3]

Recent evidence also points to a crosstalk between ERβ and the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α). ERβ activation can lead to the downregulation of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), an essential binding partner for HIF-1α, thereby inhibiting HIF-1α-mediated transcription. Conversely, hypoxia itself can increase the expression of ERβ in a HIF-1α-dependent manner, suggesting a complex feedback loop.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound in hypoxia studies, primarily conducted in Vascular Smooth Muscle Cells (VSMCs).

ParameterCell TypeTreatmentResultReference
COX-2 Protein ExpressionVSMCs0.1 µM this compound for 24h under hypoxiaSignificant decrease compared to hypoxic control[4]
COX-2 mRNA ExpressionVSMCs0.1 µM this compound for 16h under hypoxiaSignificant reduction compared to hypoxic control[4]
NF-κB Transcriptional ActivityVSMCs10 µM this compound for 24h under hypoxiaReduction in hypoxia-induced NF-κB reporter activity[4]
Reactive Oxygen Species (ROS) LevelsVSMCs0.1 µM this compound for 6h prior to 24h hypoxiaAttenuation of hypoxia-induced ROS production[1]
Cell MigrationVSMCsThis compound (concentration not specified)Significant inhibition of hypoxia-induced migration[4]
Cell InvasionVSMCsThis compound (concentration not specified)Significant reduction in hypoxia-induced invasion[4]
PDGF B Gene ExpressionNot SpecifiedThis compound treatment in hypoxiaReduced by 0.78-fold compared to a 1.9-fold elevation in hypoxia[2]

Signaling Pathway

Indazole_Cl_Hypoxia_Signaling This compound Signaling in Hypoxia Hypoxia Hypoxia HIF1a_ARNT HIF-1α/ARNT Complex Hypoxia->HIF1a_ARNT stabilizes NFkB NF-κB Hypoxia->NFkB activates ROS ROS Production Hypoxia->ROS induces IndazoleCl This compound ERb ERβ IndazoleCl->ERb activates ERb->HIF1a_ARNT inhibits ARNT ERb->NFkB inhibits PDGFB PDGF B Expression HIF1a_ARNT->PDGFB COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation COX2->Inflammation Migration_Invasion Cell Migration & Invasion ROS->Migration_Invasion Inflammation->Migration_Invasion PDGFB->Migration_Invasion

Caption: Signaling pathway of this compound in hypoxic conditions.

Experimental Workflow

Indazole_Cl_Experimental_Workflow General Experimental Workflow for this compound Hypoxia Studies start Start cell_culture Cell Culture (e.g., VSMCs) start->cell_culture hypoxia_treatment Induce Hypoxia (e.g., 1% O2) cell_culture->hypoxia_treatment indazole_treatment Treat with this compound (e.g., 0.1 µM) hypoxia_treatment->indazole_treatment incubation Incubate (e.g., 16-24 hours) indazole_treatment->incubation harvest Harvest Cells/Supernatant incubation->harvest analysis Downstream Analysis harvest->analysis western_blot Western Blot (COX-2, HIF-1α) analysis->western_blot rt_pcr RT-PCR (COX-2 mRNA) analysis->rt_pcr ros_assay ROS Detection (DCF-DA) analysis->ros_assay migration_assay Migration/Invasion Assay analysis->migration_assay end End western_blot->end rt_pcr->end ros_assay->end migration_assay->end

References

Application Notes and Protocols: Indazole-Cl Treatment for Vascular Smooth Muscle Cell (VSMC) Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular smooth muscle cell (VSMC) proliferation is a key pathological event in the development of atherosclerosis and restenosis following angioplasty. Consequently, identifying compounds that inhibit VSMC proliferation is a critical area of cardiovascular drug discovery. Indazole-Cl is a selective agonist for Estrogen Receptor β (ERβ), a nuclear receptor that has been implicated in the regulation of VSMC growth and inflammation.[1][2] Studies have shown that this compound can attenuate the proliferation of VSMCs, suggesting its potential as a therapeutic agent for vascular proliferative diseases.[1] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on VSMCs stimulated with Platelet-Derived Growth Factor-BB (PDGF-BB), a potent mitogen for these cells.

Mechanism of Action

This compound exerts its anti-proliferative effects on VSMCs primarily through its activation of Estrogen Receptor β (ERβ).[1][2] While both ERα and ERβ are expressed in VSMCs, ERβ activation is particularly associated with anti-proliferative and pro-apoptotic effects in various cell types.[3][4] The binding of this compound to ERβ initiates a signaling cascade that can influence cell cycle progression. This pathway is thought to involve the modulation of downstream signaling molecules such as the mitogen-activated protein kinases (MAPKs), including the ERK and p38 pathways.[5] Activation of the p38 MAPK pathway, in particular, has been linked to apoptosis and cell cycle arrest.[5] By activating ERβ, this compound can counteract the pro-proliferative signals induced by mitogens like PDGF-BB, leading to an attenuation of VSMC growth.[1][2]

Data Presentation

ParameterValueSource(s)
This compound Effective Concentration 0.1 µM - 10 µM[1]
PDGF-BB Concentration for Proliferation Induction 10 - 30 ng/mL[1]
Human Aortic Smooth Muscle Cell (HASMC) Seeding Density (96-well plate) 2,500 - 10,000 cells/cm²

Experimental Protocols

This section provides a detailed methodology for a representative VSMC proliferation assay using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials
  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium (e.g., SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Platelet-Derived Growth Factor-BB (PDGF-BB)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol for VSMC Proliferation Assay (MTT)
  • Cell Culture:

    • Culture HASMCs in Smooth Muscle Cell Growth Medium supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Trypsinize confluent HASMCs and resuspend in fresh growth medium.

    • Perform a cell count and determine cell viability.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Serum Starvation (Synchronization):

    • After 24 hours, aspirate the growth medium and wash the cells once with PBS.

    • Add 100 µL of serum-free medium to each well.

    • Incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Prepare a solution of PDGF-BB in serum-free medium at a concentration of 20 ng/mL (for a final concentration of 10 ng/mL).

    • Aspirate the serum-free medium from the wells.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Add 50 µL of the PDGF-BB solution to all wells except the negative control (which receives 50 µL of serum-free medium).

    • Include appropriate controls:

      • Vehicle control (serum-free medium with DMSO).

      • Positive control (serum-free medium with PDGF-BB and DMSO).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of proliferation inhibition for each this compound concentration relative to the PDGF-BB treated positive control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Proliferation Assay culture Culture HASMCs seed Seed cells in 96-well plate culture->seed starve Serum starve for 24h seed->starve add_indazole Add this compound starve->add_indazole add_pdgfb Add PDGF-BB add_indazole->add_pdgfb incubate_48h Incubate for 48h add_pdgfb->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve formazan incubate_4h->dissolve read Read absorbance at 570nm dissolve->read

Caption: Workflow for VSMC proliferation assay.

Signaling Pathway of this compound in VSMCs

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Indazole_Cl This compound ERb ERβ Indazole_Cl->ERb PDGF_BB PDGF-BB PDGFR PDGF Receptor PDGF_BB->PDGFR ERK ERK Pathway (Inhibited) PDGFR->ERK Activates p38 p38 MAPK (Activated) ERb->p38 Activates ERb->ERK Inhibits CellCycle Cell Cycle Progression p38->CellCycle Inhibits ERK->CellCycle Promotes Proliferation VSMC Proliferation CellCycle->Proliferation

Caption: this compound signaling in VSMCs.

References

Unveiling the Impact of Indazole-Cl on COX-2 Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Scientific Community

Cyclooxygenase-2 (COX-2) is a pivotal enzyme in the inflammatory cascade and a key target in the development of anti-inflammatory therapeutics. Understanding how novel compounds modulate COX-2 expression is crucial for advancing drug discovery. Indazole-Cl, a synthetic ligand, has emerged as a compound of interest for its potential to regulate COX-2. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively assess the effects of this compound on COX-2 expression.

Introduction to this compound and its Effects on COX-2

This compound is recognized as a specific agonist for the Estrogen Receptor-β (ERβ).[1][2] Research has demonstrated its ability to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme often upregulated in inflammatory conditions and various cancers.[2][3] The mechanism of this inhibition is linked to its activation of ERβ, which in turn can modulate downstream signaling pathways that control COX-2 gene expression.[3] Specifically, this compound has been shown to reduce hypoxia-induced COX-2 expression in vascular smooth muscle cells.[2][3] This inhibitory effect is significant as it suggests a potential therapeutic application for this compound in inflammatory diseases and cancer.

The primary mechanism involves the suppression of the transcriptional activity of the COX-2 gene.[3] Studies have indicated that this compound can reduce the activity of the COX-2 promoter and also decrease the transcriptional activity of NF-κB, a key transcription factor for COX-2.[3] This suggests that this compound's anti-inflammatory effects are mediated, at least in part, through the ERβ/NF-κB/COX-2 signaling axis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on COX-2 expression and related signaling pathways as reported in scientific literature.

Table 1: Effect of this compound on COX-2 Protein and mRNA Expression

ParameterTreatment ConditionsCell TypeResultReference
COX-2 Protein Expression0.1 µM this compound for 24h under hypoxic conditionsVascular Smooth Muscle Cells (VSMCs)Significant decrease in hypoxia-induced COX-2 protein levels.[3]
COX-2 mRNA Expression0.1 µM this compound for 16h under hypoxic conditionsVascular Smooth Muscle Cells (VSMCs)Significant reduction in hypoxia-induced COX-2 mRNA levels.[3]

Table 2: Effect of this compound on COX-2 and NF-κB Promoter Activity

ParameterTreatment ConditionsCell TypeResultReference
COX-2 Promoter Activity10 µM this compound for 24hVascular Smooth Muscle Cells (VSMCs)Effective suppression of COX-2 promoter activity under hypoxic conditions.[3]
NF-κB Transcriptional Activity10 µM this compound for 24hVascular Smooth Muscle Cells (VSMCs)Reduction in hypoxia-induced NF-κB transcriptional activity.[3]

Table 3: Inhibitory Concentration (IC50) of Indazole Derivatives on COX-2 Activity

CompoundIC50 (µM) for COX-2 InhibitionAssay TypeReference
5-aminoindazole12.32In vitro cyclooxygenase assay[4]
6-nitroindazole19.22In vitro cyclooxygenase assay[4]
Indazole23.42In vitro cyclooxygenase assay[4]
Compound 16 (an indazole derivative)0.409In vitro enzymatic assay[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in assessing the effects of this compound, the following diagrams have been generated using Graphviz (DOT language).

G IndazoleCl This compound ERb Estrogen Receptor-β (ERβ) IndazoleCl->ERb activates NFkB NF-κB ERb->NFkB inhibits COX2_promoter COX-2 Promoter NFkB->COX2_promoter activates COX2_gene COX-2 Gene Expression COX2_promoter->COX2_gene drives Inflammation Inflammation COX2_gene->Inflammation promotes

This compound signaling pathway to COX-2 inhibition.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cells induce Induce COX-2 (e.g., Hypoxia, LPS) start->induce treat Treat with This compound induce->treat harvest Harvest Cells treat->harvest protein Protein Analysis (Western Blot) harvest->protein mrna mRNA Analysis (qRT-PCR) harvest->mrna promoter Promoter Activity (Luciferase Assay) harvest->promoter

General experimental workflow.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on COX-2 expression. These protocols are based on established methodologies and can be adapted to specific cell lines and experimental conditions.

Western Blotting for COX-2 Protein Expression

This protocol outlines the steps to quantify changes in COX-2 protein levels in cell lysates after treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against COX-2 (e.g., mouse anti-COX-2, 1:1000 - 1:5000 dilution)[1]

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP, 1:2000 - 1:10,000 dilution)[1]

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD imager or X-ray film)

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Induce COX-2 expression if necessary (e.g., with LPS or by inducing hypoxia). Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[3]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again as in the previous step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for COX-2 mRNA Expression

This protocol details the measurement of COX-2 mRNA levels to determine if this compound affects its transcription.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western Blotting protocol (a shorter treatment time, e.g., 16 hours, may be appropriate for mRNA analysis).[3]

  • RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either COX-2 or the housekeeping gene, and cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for COX-2 and the housekeeping gene in each sample. Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[6]

Luciferase Reporter Assay for COX-2 Promoter Activity

This assay directly measures the effect of this compound on the transcriptional activity of the COX-2 promoter.

Materials:

  • Luciferase reporter plasmid containing the COX-2 promoter upstream of the luciferase gene (COX-2-Luc).[3]

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection reagent.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the COX-2-Luc reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After transfection (e.g., 24 hours), treat the cells with this compound or vehicle control under conditions that induce COX-2 promoter activity (e.g., hypoxia).[3]

  • Cell Lysis and Luciferase Assay: After the treatment period (e.g., 24 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit. Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity (from the COX-2 promoter) to the Renilla luciferase activity for each sample to account for variations in transfection efficiency. Express the results as relative luciferase units (RLU) and compare the activity in this compound-treated cells to that in control cells.[7]

By following these detailed protocols and utilizing the provided information, researchers can effectively investigate and quantify the effects of this compound on COX-2 expression, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for In Vitro Experimental Design Using Indazole-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) is a non-steroidal, selective agonist for Estrogen Receptor β (ERβ)[1]. It has demonstrated significant anti-inflammatory and protective effects in various in vitro and in vivo models, particularly within the cardiovascular system[1][2]. While some indazole derivatives are known to directly inhibit nitric oxide synthase (NOS), the primary mechanism of action for this compound is mediated through its activation of ERβ[1][3]. This activation can, in turn, modulate the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in vascular health. eNOS produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion[4].

These application notes provide a comprehensive guide for the in vitro investigation of this compound's effects on the eNOS signaling pathway. The protocols detailed below will enable researchers to assess the impact of this compound on NO production, eNOS activity, and the expression of key signaling proteins.

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by binding to and activating ERβ. In the context of the vasculature, ERβ activation is known to influence the expression and activity of eNOS. One of the key pathways involves the activation of phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt can then directly phosphorylate eNOS at its serine 1177 residue, leading to increased NO production[5].

Indazole_Cl This compound ERb ERβ Indazole_Cl->ERb Binds & Activates PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt eNOS eNOS p_Akt->eNOS Phosphorylates p_eNOS p-eNOS (Active) (Ser1177) eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO Citrulline L-Citrulline p_eNOS->Citrulline L_Arginine L-Arginine L_Arginine->p_eNOS

Figure 1: Proposed signaling pathway for this compound mediated eNOS activation.

Data Presentation

The following table summarizes the effective concentrations of this compound used in various in vitro studies. These concentrations can serve as a starting point for designing dose-response experiments.

ParameterCell TypeConcentration RangeEffectReference
COX-2 Expression Vascular Smooth Muscle Cells (VSMCs)10 µMInhibition of hypoxia-induced COX-2 expression[3]
ROS Production Vascular Smooth Muscle Cells (VSMCs)0.1 µMDecrease in hypoxia-induced ROS levels[3]
Cell Migration & Invasion Vascular Smooth Muscle Cells (VSMCs)1 µMPrevention of hypoxia-induced migration and invasion[3]
Anti-inflammatory Effects Vascular Smooth Muscle Cells (VSMCs)0.1 - 10 µMAttenuation of inflammatory responses[2]

Experimental Protocols

The following protocols provide a framework for investigating the in vitro effects of this compound.

Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HUVECs) Treatment Treat Cells with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Indazole_Cl_Prep This compound Preparation (Stock & Working Solutions) Indazole_Cl_Prep->Treatment NO_Assay Nitric Oxide (NO) Production Assay Treatment->NO_Assay eNOS_Activity eNOS Activity Assay Treatment->eNOS_Activity Western_Blot Western Blot Analysis (p-eNOS, eNOS, p-Akt, Akt) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis eNOS_Activity->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Figure 2: General experimental workflow for in vitro studies with this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Use cells between passages 3 and 6 for all experiments.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

  • Cell Treatment:

    • Seed HUVECs in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

    • Allow cells to adhere and reach 70-80% confluency.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Sample Collection:

    • After treatment with this compound, collect the cell culture supernatant.

  • Griess Reagent Preparation:

    • Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh before use.

  • Assay Procedure:

    • Add 50 µL of cell culture supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples based on the standard curve.

Protocol 3: eNOS Activity Assay

This assay measures the conversion of L-[³H]arginine to L-[³H]citrulline, a direct measure of eNOS activity.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 0.1 mM EGTA, and protease inhibitors.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Assay Reaction:

    • In a reaction tube, combine the cell lysate with a reaction mixture containing 1 µCi L-[³H]arginine, 1 mM NADPH, 3 µM tetrahydrobiopterin (BH4), 100 nM calmodulin, and 2.5 mM CaCl2.

    • Incubate at 37°C for 30 minutes.

  • Separation and Quantification:

    • Stop the reaction by adding a stop buffer containing 100 mM HEPES (pH 5.5) and 10 mM EDTA.

    • Apply the reaction mixture to a Dowex AG50WX-8 (Na+ form) resin column to separate L-[³H]citrulline from unreacted L-[³H]arginine.

    • Quantify the amount of L-[³H]citrulline by liquid scintillation counting.

Protocol 4: Western Blot Analysis

This protocol is for the detection of total and phosphorylated eNOS and Akt.

  • Protein Extraction:

    • After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177), total eNOS, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Protocol 5: Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Treat the cells with various concentrations of this compound for the desired duration.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for elucidating the in vitro effects of the ERβ agonist this compound on the eNOS signaling pathway. By systematically evaluating NO production, eNOS activity, and the phosphorylation status of key signaling molecules, researchers can gain valuable insights into the vasoprotective and anti-inflammatory properties of this compound. It is recommended to perform these experiments in a dose- and time-dependent manner to fully characterize the biological activity of this compound.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production Following Indazole-Cl Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-Cl, a selective estrogen receptor β (ERβ) agonist, has demonstrated various biological activities, including anti-inflammatory and neuroprotective effects.[1][2] Recent studies have highlighted its role in modulating intracellular reactive oxygen species (ROS) levels. ROS are highly reactive chemical species formed from O2 that play dual roles as both deleterious and beneficial species. While essential for various signaling pathways, excessive ROS production can lead to oxidative stress and cellular damage, implicating them in numerous pathological conditions. Conversely, some anticancer therapies leverage the induction of ROS to promote cancer cell death.[3][4][5]

Notably, this compound has been shown to reduce the production of ROS induced under hypoxic conditions in vascular smooth muscle cells (VSMCs).[6] This suggests a potential therapeutic application for this compound in diseases associated with hypoxia-induced oxidative stress. However, other indazole derivatives have been reported to increase ROS levels in cancer cells, indicating that the effect of this class of compounds on ROS homeostasis can be context-dependent.[3][4]

These application notes provide detailed protocols for the accurate measurement of both total cellular and mitochondrial ROS levels following treatment with this compound, enabling researchers to investigate its mechanism of action in different cellular models. The primary techniques covered are the 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay for cellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on hypoxia-induced cellular ROS production in Vascular Smooth Muscle Cells (VSMCs). Data is presented as the Mean Fluorescence Intensity (MFI) obtained by flow cytometry using the H2DCFDA probe.

Treatment GroupMean Fluorescence Intensity (MFI)Standard Deviation (SD)Fold Change vs. Hypoxia Control
Normoxia Control150± 120.30
Hypoxia Control500± 451.00
Hypoxia + this compound (0.1 µM)250± 200.50

Note: The data presented is representative and derived from qualitative findings in the literature.[7] Actual results will vary depending on the cell type, experimental conditions, and instrumentation.

Experimental Protocols

Protocol 1: Measurement of Total Cellular ROS using H2DCFDA

This protocol describes the measurement of total intracellular ROS using the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is deacetylated by cellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (phenol red-free recommended for fluorescence assays)

  • This compound

  • Positive control (e.g., H2O2 or tert-butyl hydroperoxide)

  • Negative control (vehicle, e.g., DMSO)

  • Adherent or suspension cells

  • 96-well black, clear-bottom microplate, or flow cytometry tubes

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding:

    • For Microplate Reader/Microscopy: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]

    • For Flow Cytometry: Culture cells to a sufficient number to have approximately 1.5 x 10^6 cells per experimental condition.[9]

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in cell culture medium.

    • Remove the culture medium from the cells and add the medium containing this compound or controls (vehicle, positive control).

    • Incubate for the desired treatment period (e.g., 3 hours as a pre-treatment before hypoxia).[7]

  • H2DCFDA Staining:

    • Prepare a fresh 20 µM working solution of H2DCFDA in pre-warmed serum-free medium or PBS.[9] Protect from light.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the H2DCFDA working solution to each well or resuspend the cells at a concentration of 1 x 10^6 cells/mL.[8]

    • Incubate for 30-45 minutes at 37°C in the dark.[10]

  • Data Acquisition:

    • Microplate Reader:

      • Wash the cells once with PBS.

      • Add 100 µL of PBS or phenol red-free medium to each well.

      • Measure fluorescence with excitation at ~485 nm and emission at ~535 nm.[10]

    • Fluorescence Microscopy:

      • Wash the cells twice with PBS.[11]

      • Mount a coverslip with a drop of PBS.

      • Visualize the cells using a filter set appropriate for FITC/GFP.

    • Flow Cytometry:

      • Pellet the cells by centrifugation and wash once with PBS.

      • Resuspend the cells in 500 µL of PBS.

      • Analyze the cells on a flow cytometer, detecting the DCF signal in the green fluorescence channel (e.g., FITC or PE channel).[12]

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to exhibit red fluorescence.

Materials:

  • MitoSOX™ Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • This compound

  • Positive control (e.g., Antimycin A or Menadione)

  • Negative control (vehicle, e.g., DMSO)

  • Adherent or suspension cells

  • Flow cytometry tubes or plates for fluorescence microscopy/microplate reader

Procedure:

  • Cell Preparation and Treatment:

    • Prepare and treat cells with this compound and controls as described in Protocol 1, Step 1 and 2.

  • MitoSOX™ Red Staining:

    • Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.[12]

    • Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS or culture medium immediately before use. Note: The optimal concentration should be determined empirically for your cell type, as concentrations above 5 µM can be cytotoxic.[12]

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Add the MitoSOX™ Red working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[12]

  • Washing:

    • Remove the staining solution and wash the cells gently three times with warm HBSS or PBS.[12]

  • Data Acquisition:

    • Microplate Reader:

      • Add 100 µL of HBSS or phenol red-free medium to each well.

      • Measure fluorescence with excitation at ~510 nm and emission at ~580 nm.

    • Fluorescence Microscopy:

      • Mount a coverslip and visualize using a rhodamine (RFP/Texas Red) filter set.

    • Flow Cytometry:

      • Harvest and resuspend the cells in 500 µL of HBSS.

      • Analyze using a flow cytometer, detecting the signal in the PE channel.[12]

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining ROS Staining cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cells (Adherent or Suspension) treatment 2. Treat with this compound & Controls cell_seeding->treatment wash1 3. Wash Cells treatment->wash1 stain 4. Incubate with ROS Probe (H2DCFDA or MitoSOX) wash1->stain wash2 5. Wash Cells stain->wash2 microscopy Fluorescence Microscopy wash2->microscopy Qualitative plate_reader Microplate Reader wash2->plate_reader Quantitative flow_cytometry Flow Cytometry wash2->flow_cytometry Quantitative

Caption: Experimental workflow for measuring ROS production.

signaling_pathway Indazole_Cl This compound ERb Estrogen Receptor β (ERβ) Indazole_Cl->ERb activates ROS_Source Cellular ROS Sources (e.g., Mitochondria, NOX) ERb->ROS_Source inhibits (?) Hypoxia Hypoxia Hypoxia->ROS_Source stimulates ROS Reactive Oxygen Species (ROS) ROS_Source->ROS produces Downstream Downstream Signaling & Cellular Responses ROS->Downstream

Caption: Putative signaling pathway for this compound-mediated ROS reduction.

References

Application Notes and Protocols: Indazole-Cl in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole chloride (Indazole-Cl) is a structurally unique, highly selective estrogen receptor β (ERβ) agonist.[1][2] In the field of neurodegenerative disease research, this compound has emerged as a promising preclinical candidate, primarily investigated for its therapeutic potential in demyelinating disorders such as Multiple Sclerosis (MS).[1][3] Unlike broad-acting estrogen therapies, this compound's selectivity for ERβ minimizes the risk of feminizing side effects and cancer associated with ERα activation.[1] Its mechanism of action encompasses both direct neuroprotective and potent immunomodulatory effects, making it a compound of significant interest for stimulating endogenous repair mechanisms in the central nervous system (CNS).[1][2]

While the indazole scaffold is a core component of various kinase inhibitors being explored for other neurodegenerative conditions like Alzheimer's and Parkinson's disease, this document focuses specifically on the application of this compound as an ERβ agonist in demyelinating disease models.[4][5][6][7]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a dual mechanism involving immunomodulation and direct stimulation of remyelination.

  • Immunomodulation : In the context of experimental autoimmune encephalomyelitis (EAE), a common mouse model for MS, this compound suppresses detrimental inflammation. It reduces the production of pro-inflammatory Th1 cytokines and TNF-α by peripheral immune cells.[1][2] This leads to decreased infiltration of T cells and reduced activation of microglia and reactive astrocytes within the CNS.[1][2] Interestingly, this compound appears to promote a beneficial inflammatory response required for clearing cellular debris, partly by increasing the production of the molecule CXCL1, which makes myelin-producing cells more resistant to harmful inflammatory signals.[3]

  • Promotion of Remyelination : A key therapeutic goal in MS is to restore the myelin sheath around axons to prevent neurodegeneration. This compound directly promotes this process. By activating ERβ on oligodendrocyte lineage cells, it stimulates the survival, proliferation, migration, and differentiation of oligodendrocyte progenitor cells (OPCs)—the cells responsible for generating new myelin.[1] This leads to increased numbers of mature oligodendrocytes and enhanced remyelination of damaged axons.[1][2]

Key Signaling Pathway: PI3K/Akt/mTOR

The neuroprotective and pro-myelination effects of this compound are mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][2] This pathway is crucial for cell survival, proliferation, and differentiation.

IndazoleCl_Pathway cluster_outcomes Cellular Outcomes IndazoleCl This compound ERb Estrogen Receptor β (ERβ) IndazoleCl->ERb activates PI3K PI3K ERb->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival OPC Survival mTOR->Survival Proliferation OPC Proliferation mTOR->Proliferation Differentiation OPC Differentiation (Remyelination) mTOR->Differentiation

Caption: this compound signaling pathway promoting remyelination.

Data Presentation: Effects of this compound in EAE Model

The following table summarizes the key findings from studies using the EAE mouse model to evaluate the efficacy of this compound.

Parameter AssessedTreatment RegimenKey ResultReference
Clinical Disease Score Prophylactic & TherapeuticSignificantly decreased clinical disease severity compared to vehicle.[1]
Motor Performance TherapeuticImproved performance on rotorod tests.[2]
CNS Inflammation Prophylactic & TherapeuticReduced infiltration of T cells and activation of microglia and astrocytes.[1][2]
Cytokine Production Prophylactic & TherapeuticDecreased production of peripheral Th1 cytokines (e.g., TNF-α).[1][2]
Myelination Prophylactic & TherapeuticIncreased myelin basic protein (MBP) intensity in the spinal cord and corpus callosum.[1]
Myelinated Axons Prophylactic & TherapeuticIncreased number of myelinated axons.[1]
Oligodendrocyte Lineage Prophylactic & TherapeuticIncreased numbers of mature oligodendrocytes and proliferating OPCs (Olig2+/Ki67+).[1]
Axon Conduction TherapeuticImproved callosal axon conduction and refractoriness.[1][2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in EAE Mouse Model

This protocol describes a general workflow for evaluating the therapeutic effect of this compound on clinical symptoms and pathology in the EAE model of MS.

Objective: To assess if therapeutic administration of this compound can ameliorate clinical disease and reduce CNS pathology in EAE mice.

Materials:

  • C57BL/6 female mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound solution

  • Vehicle solution (e.g., DMSO/saline)

  • Standard animal housing and care facilities

Workflow Diagram:

EAE_Workflow cluster_induction Phase 1: EAE Induction cluster_monitoring Phase 2: Monitoring & Treatment cluster_analysis Phase 3: Endpoint Analysis Day0 Day 0: Immunize mice with MOG35-55 in CFA Day2 Day 2: Administer Pertussis Toxin Day0->Day2 Monitoring Daily: Monitor weight and clinical score (0-5 scale) Day2->Monitoring Treatment At Peak Disease (e.g., Day 15-21): Begin daily this compound or Vehicle treatment Monitoring->Treatment Behavior Behavioral Testing (e.g., Rotorod) Treatment->Behavior Sacrifice Sacrifice (e.g., Day 32-34) Behavior->Sacrifice Histo Histology: Perfuse and collect CNS tissue Sacrifice->Histo Cyto Cytokine Analysis: Collect spleen for splenocyte culture Sacrifice->Cyto

Caption: Experimental workflow for an in vivo EAE study.

Procedure:

  • EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 and CFA. On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Clinical Monitoring: From day 7 onwards, monitor animals daily for clinical signs of EAE using a standard 0-5 scoring system (0=normal, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, 4=quadriplegia, 5=moribund). Also, record body weight.

  • Treatment Administration: When mice reach the peak of disease (typically between days 15-21, with a clinical score of 2-3), randomize them into treatment groups (e.g., Vehicle, this compound). Administer daily treatments (e.g., subcutaneous injection) until the endpoint of the study.

  • Behavioral Assessment: During the treatment phase, perform functional tests like the rotorod test to assess motor coordination and balance.

    • For Histology: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Dissect the brain and spinal cord for immunohistochemical analysis.

    • For Cytokine Analysis: Harvest the spleen to prepare splenocyte cultures. Restimulate cells with MOG 35-55 and measure cytokine production in the supernatant using ELISA or other immunoassays.

Protocol 2: Immunohistochemical Analysis of Remyelination

Objective: To quantify the extent of myelination and the number of oligodendrocytes in CNS tissue from EAE mice.

Materials:

  • PFA-fixed, paraffin-embedded or frozen CNS tissue sections

  • Primary antibodies: anti-Myelin Basic Protein (MBP) for myelin, anti-Olig2 for oligodendrocyte lineage cells, anti-Neurofilament (NF) for axons.

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope and image analysis software

Workflow Diagram:

IHC_Workflow Prep 1. Tissue Sectioning (Cryostat or Microtome) Antigen 2. Antigen Retrieval (e.g., Citrate Buffer) Prep->Antigen Block 3. Blocking (e.g., Normal Goat Serum) Antigen->Block Primary 4. Primary Antibody Incubation (e.g., anti-MBP, anti-Olig2) Overnight at 4°C Block->Primary Secondary 5. Secondary Antibody Incubation (Fluorophore-conjugated) Primary->Secondary Mount 6. Counterstain & Mount (DAPI, Mounting Medium) Secondary->Mount Image 7. Imaging & Analysis (Fluorescence Microscopy, Quantify intensity/cell counts) Mount->Image

Caption: Workflow for immunohistochemical analysis.

Procedure:

  • Tissue Preparation: Cut 10-20 µm sections from the brain or spinal cord using a cryostat or microtome.

  • Antigen Retrieval: If necessary, perform heat-induced antigen retrieval to unmask epitopes.

  • Blocking: Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 10% normal serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., rabbit anti-MBP, mouse anti-Olig2) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate sections with appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Mounting: Wash sections, counterstain with DAPI to label cell nuclei, and mount coverslips using an anti-fade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. In defined anatomical regions (e.g., corpus callosum, spinal cord dorsal column), quantify the fluorescence intensity of MBP staining or count the number of Olig2-positive cells using image analysis software like ImageJ.

Conclusion

This compound represents a targeted therapeutic strategy for neurodegenerative diseases characterized by demyelination and inflammation, with the most robust evidence supporting its use in MS models.[1][2][3] Its ability to selectively activate ERβ to simultaneously suppress neuroinflammation and promote endogenous remyelination is a significant advantage. The detailed protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds. Future research may explore its potential in other neurodegenerative conditions where oligodendrocyte dysfunction and inflammation are contributing factors.

References

Troubleshooting & Optimization

Technical Support Center: Indazole-Cl Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with Indazole-Cl in aqueous media.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

  • Question: I added this compound directly to my phosphate-buffered saline (PBS), and it won't dissolve. What should I do?

  • Answer: this compound has low solubility in aqueous solutions. Direct addition to aqueous buffers will likely result in poor dissolution or precipitation. It is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO).

Issue: My this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental medium.

  • Question: I have a 10 mM stock solution of this compound in DMSO. When I add it to my cell culture media, a precipitate forms. How can I prevent this?

  • Answer: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue due to the lower solubility of the compound in the final solution. Here are several strategies to overcome this:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add this to your aqueous medium.[1]

    • Pre-warming: Gently warm both your stock solution and the aqueous medium to 37°C before mixing. This can help prevent precipitation caused by temperature shock.[1]

    • Sonication: If precipitation occurs, gentle sonication can help to redissolve the compound.[1][2]

    • Use of Co-solvents: For in vivo or other complex applications, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[2]

Issue: I am unsure of the best way to prepare this compound for my in vivo animal studies.

  • Question: What is a reliable method to formulate this compound for intraperitoneal or oral administration in animal models?

  • Answer: A multi-component solvent system is often required for in vivo delivery of poorly soluble compounds like this compound. It is crucial to first prepare a clear stock solution before adding other co-solvents. Here are two established protocols:

    • For a clear solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[2]

    • For a suspended solution: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be prepared. This will likely result in a suspension suitable for oral or intraperitoneal injection.[2] It is recommended to prepare these formulations fresh on the day of use.[2]

Frequently Asked Questions (FAQs)

What is the recommended solvent for making a stock solution of this compound?

  • Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] A solubility of up to 4.5 mg/mL (17.26 mM) in DMSO has been reported, and sonication may aid dissolution.[1]

How should I store my this compound stock solution?

  • To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to store the solutions under nitrogen.[2]

What is the mechanism of action of this compound?

  • This compound is a selective agonist for the Estrogen Receptor β (ERβ).[2][3] It has been shown to have anti-inflammatory effects, for instance by inhibiting the hypoxia-induced expression of cyclooxygenase-2 (COX-2) in vascular smooth muscle cells.[2][4] It also plays a role in reducing reactive oxygen species (ROS) production and inhibiting cell migration and invasion.[2][4]

Are there any general tips for working with compounds that have solubility issues?

  • The principle of "like dissolves like" is a useful guide. Compounds with both polar and nonpolar regions, like many indazole derivatives, may have complex solubility profiles.[5]

  • For gradient elution in HPLC, be mindful of the organic solvent concentration, as high percentages can cause buffer salts to precipitate.[6]

  • When preparing solutions, if you observe precipitation, techniques like heating and sonication can be employed to aid dissolution.[2]

Quantitative Solubility Data

Solvent/VehicleSolubilitySolution AppearanceNotes
DMSO4.5 mg/mL (17.26 mM)ClearSonication is recommended to aid dissolution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.59 mM)ClearSuitable for in vivo studies.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.59 mM)SuspendedSuitable for oral and intraperitoneal injection in in vivo studies.[2]
10% DMSO, 90% Corn oil2.5 mg/mLSuspended-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 383.6 µL of DMSO to 1 mg of this compound).

  • Vortex the tube to mix.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.

  • Once fully dissolved, aliquot the stock solution into smaller volumes for storage at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

  • Thaw a frozen aliquot of the this compound DMSO stock solution.

  • Pre-warm the DMSO stock and the cell culture medium to 37°C.[1]

  • Perform a serial dilution of the DMSO stock solution with fresh DMSO to get closer to the final desired concentration.[1]

  • Add the diluted this compound solution to the cell culture medium to achieve the final working concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity to the cells.

  • Mix gently by pipetting or inverting the tube.

Protocol 3: Preparation of this compound Formulation for In Vivo Studies (Clear Solution)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix well.

  • This will result in a clear solution with a final this compound concentration of 2.5 mg/mL.[2] This formulation should be prepared fresh before use.[2]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Ind_powder This compound Powder Stock_sol 10 mM Stock in DMSO Ind_powder->Stock_sol Dissolve DMSO DMSO DMSO->Stock_sol Stock_sol_use 10 mM Stock Working_sol Final Working Solution Stock_sol_use->Working_sol Dilute Aq_medium Aqueous Medium (e.g., Cell Culture Media) Aq_medium->Working_sol Precipitation Precipitation Occurs Sonication Sonication Precipitation->Sonication Prewarming Pre-warming to 37°C Precipitation->Prewarming Co_solvents Use Co-solvents Precipitation->Co_solvents signaling_pathway Ind This compound ERb Estrogen Receptor β (ERβ) Ind->ERb activates ROS Reactive Oxygen Species (ROS) ERb->ROS inhibits COX2 Cyclooxygenase-2 (COX-2) Expression ERb->COX2 inhibits Cell_Mig_Inv Cell Migration & Invasion ERb->Cell_Mig_Inv inhibits Hypoxia Hypoxia Hypoxia->ROS induces Hypoxia->COX2 induces Hypoxia->Cell_Mig_Inv induces Inflammation Inflammation COX2->Inflammation promotes

References

preventing Indazole-Cl precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indazole-Cl. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it precipitating in my cell culture media?

A1: this compound is a selective Estrogen Receptor β (ERβ) agonist used in research to investigate its effects on various cellular processes, such as inhibiting hypoxia-induced inflammation.[1][2][3] The primary reason for its precipitation is its low aqueous solubility.[4] When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of cell culture media, the abrupt change in solvent polarity causes the compound to "crash out" of the solution, forming a visible precipitate.[4][5]

Q2: What are the potential consequences of this compound precipitation in my experiment?

A2: Compound precipitation can significantly compromise your experimental results in several ways:

  • Inaccurate Dosing: The concentration of soluble, biologically active this compound will be much lower than your intended concentration, leading to unreliable and non-reproducible data.[4]

  • Cellular Toxicity: The solid particles of the precipitate can exert cytotoxic effects on cells that are independent of the pharmacological activity of this compound.[4]

  • Assay Interference: Precipitate can interfere with plate-based readings (e.g., absorbance, fluorescence) and can be mistaken for cellular structures or debris during microscopy.[4]

Q3: How can I visually identify compound precipitation?

A3: Precipitation can appear in several forms. You may observe a general cloudiness or haziness in the medium, the formation of fine, sand-like particles, or the growth of larger, visible crystals on the surface of your culture vessel.[5] It is important to distinguish this from microbial contamination, which also causes turbidity but is usually accompanied by a rapid pH change (indicated by a yellowing of the phenol red indicator) and the presence of motile microorganisms under a microscope.[5]

Q4: What are the known solubility limits of this compound?

A4: this compound is poorly soluble in aqueous solutions but has good solubility in organic solvents like DMSO. The table below summarizes its known solubility.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO4.5 mg/mL17.26 mM[6]
Aqueous BufferPoorly SolubleNot Applicable[4]

Q5: What is the recommended method for preparing an this compound stock solution?

A5: The recommended solvent is 100% DMSO.[6] To minimize precipitation risk during experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) so that the volume added to the cell culture medium is minimal. This keeps the final DMSO concentration low, ideally at or below 0.1%, to avoid solvent-induced toxicity.[4][7] For detailed steps, refer to Protocol 1 .

Q6: How can I prevent precipitation when diluting my this compound stock solution into culture media?

A6: The key is to avoid a sudden, drastic change in solvent polarity. Do not add the concentrated DMSO stock directly to your full volume of media. The recommended best practice is a serial dilution method, where the stock is first diluted in a small volume of serum-free media before being added to the final volume of complete media.[4][6] Pre-warming the media to 37°C can also help maintain solubility.[5][6]

G cluster_0 Preparation Workflow A 1. Prepare 10 mM Stock in 100% DMSO C 3. Create Intermediate Dilution: Add stock to a small volume of media and mix gently A->C B 2. Pre-warm complete cell culture media to 37°C D 4. Final Dilution: Add intermediate dilution to the pre-warmed complete media B->D C->D E 5. Mix thoroughly and visually inspect for any precipitation before adding to cells D->E

A recommended workflow for diluting this compound into cell culture media.

Q7: What should I do if my media containing this compound has already precipitated?

A7: If you observe precipitation, you can attempt to redissolve the compound. Gently warming the solution to 37°C and using an ultrasonic bath for a short period can help solubilize the precipitate.[1][6] However, if the precipitation is significant, it is strongly recommended to discard the solution and prepare a fresh one. Using a solution that has precipitated and been partially redissolved will lead to an unknown final concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 260.68 g/mol ) in DMSO.[1][6]

Materials:

  • This compound powder

  • Anhydrous/Sterile 100% DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg). Due to the small mass, ensure the powder is collected by centrifuging the vial briefly before opening.[6]

  • Solvent Addition: Based on the desired stock concentration and the mass of the compound, calculate the required volume of DMSO. To prepare a 10 mM stock from 1 mg of this compound:

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 260.68 g/mol ) = 0.0003836 L = 383.6 µL

    • Add 383.6 µL of 100% DMSO to 1 mg of this compound powder.

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. If needed, gently warm the tube to 37°C or sonicate briefly to aid dissolution.[1][6]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1][2]

Stock Solution Preparation Table:

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg3.836 mL767.2 µL383.6 µL
5 mg19.18 mL3.836 mL1.918 mL
10 mg38.36 mL7.672 mL3.836 mL
Protocol 2: Kinetic Solubility Assessment

This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.[5]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (serum-free and complete)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Compound Plate: In a separate 96-well plate, create a serial dilution of your 10 mM this compound stock in 100% DMSO to generate a range of concentrations.

  • Prepare Assay Plate: Add 198 µL of your cell culture medium to the wells of the clear-bottom 96-well plate. Include wells for a negative control (medium + 2 µL of 100% DMSO) and a blank (medium only).

  • Dilution: Transfer 2 µL of each this compound dilution from the compound plate into the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Cover the plate and incubate under your experimental conditions (e.g., 37°C) for 1-2 hours.

  • Analysis:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitate.

    • Instrumental Analysis: Measure the light scattering at a wavelength of ~620 nm using a plate reader. An increase in absorbance/scattering compared to the DMSO control indicates precipitation.

  • Determine Solubility: The highest concentration that does not show a significant increase in light scattering is the kinetic solubility limit of this compound in your medium.

Signaling Pathway

This compound is a selective agonist for Estrogen Receptor β (ERβ). In vascular smooth muscle cells (VSMCs), activation of ERβ by this compound has been shown to inhibit inflammation induced by hypoxia. It achieves this by decreasing the production of Reactive Oxygen Species (ROS) and inhibiting the transcriptional activity of Cyclooxygenase-2 (COX-2).[1][2]

G cluster_pathway This compound Signaling Pathway Ind This compound ERb Estrogen Receptor β (ERβ) Ind->ERb activates ROS ROS Production ERb->ROS inhibits COX2 COX-2 Expression ERb->COX2 inhibits Hypoxia Hypoxia Hypoxia->ROS Hypoxia->COX2 Inflammation Inflammation ROS->Inflammation COX2->Inflammation

Mechanism of this compound in inhibiting hypoxia-induced inflammation.

References

Technical Support Center: Optimizing Indazole-Cl Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Indazole-Cl in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective estrogen receptor β (ERβ) agonist.[1] Its primary mechanism of action involves binding to and activating ERβ, which in turn modulates the expression of various genes. A key therapeutic effect of this compound is its anti-inflammatory activity, which is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[2][3]

Q2: What are the common in vitro applications of this compound?

This compound is frequently used in in vitro studies to investigate:

  • Anti-inflammatory responses in various cell types, particularly under hypoxic conditions.

  • The role of ERβ in cellular processes such as proliferation, migration, and invasion.[1][3]

  • Neuroprotective and remyelinating effects in models of neurological diseases.[4]

  • Potential anti-cancer effects in various cancer cell lines.

Q3: What is the recommended starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is cell type and assay dependent. Based on published studies, a general starting range is between 0.1 µM and 10 µM.[1][5] For example, in vascular smooth muscle cells (VSMCs), concentrations as low as 0.1 µM have been shown to decrease intracellular ROS levels, while 10 µM was used to inhibit COX-2 transcriptional activity.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Sonication may be used to aid dissolution.[6] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, it is recommended to first dilute the stock solution in DMSO to an intermediate concentration before further dilution in your aqueous cell culture medium to the final desired concentration.[6]

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Medium

  • Problem: this compound precipitates out of solution when added to the cell culture medium.

  • Possible Causes & Solutions:

    • High Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.

    • Direct Dilution of High Concentration Stock: Avoid adding a highly concentrated DMSO stock solution directly to the aqueous medium. Perform serial dilutions in DMSO first to lower the concentration before the final dilution in your culture medium.[6]

    • Low Temperature: Pre-warming both the this compound stock solution and the cell culture medium to 37°C before mixing can help prevent precipitation.[6]

    • Compound Saturation: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Consider lowering the final concentration.

Issue 2: High Cell Toxicity or Off-Target Effects

  • Problem: Observing unexpected levels of cell death or effects that are inconsistent with ERβ activation.

  • Possible Causes & Solutions:

    • Concentration Too High: The concentration of this compound may be too high for your specific cell line, leading to cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration range.

    • Off-Target Effects: While this compound is a selective ERβ agonist, high concentrations may lead to off-target effects. Some indazole derivatives have been shown to inhibit various protein kinases.[7][8] If you suspect off-target effects, consider using a lower concentration or including an ERβ antagonist as a negative control to confirm the observed effects are ERβ-dependent.

    • DMSO Toxicity: Ensure the final DMSO concentration is not contributing to cell death. Run a vehicle control with the same concentration of DMSO used in your experimental wells.

Issue 3: Inconsistent or No Observable Effect

  • Problem: Not observing the expected biological effect of this compound.

  • Possible Causes & Solutions:

    • Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response. Refer to the literature for typical effective concentrations and treatment durations for your cell type and assay.[1][5] A time-course experiment may be necessary.

    • Low ERβ Expression: The cell line you are using may have low or no expression of ERβ. Verify ERβ expression levels in your cells using techniques like Western blot or qPCR.

    • Compound Degradation: Ensure the this compound stock solution has been stored properly and has not degraded. Avoid repeated freeze-thaw cycles. It is not recommended to store working solutions of the drug in cell culture media for long periods, as interactions with media components can decrease its stability.[9]

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for In Vitro Assays

Cell TypeAssayConcentration RangeIncubation TimeReference
Vascular Smooth Muscle Cells (VSMCs)ROS Production0.1 µM6 hours[1][5]
Vascular Smooth Muscle Cells (VSMCs)COX-2 Transcriptional Activity10 µM24 hours[1][5]
Vascular Smooth Muscle Cells (VSMCs)Cell Migration/Invasion1 µM24-72 hours[1][5]
BV2 MicrogliaiNOS mRNA induction (LPS)1-10 µM6 hours[2]
Primary Mouse AstrocytesBAFF mRNA induction (IL-1β)1-10 µM6 hours[2]

Table 2: Cytotoxicity of Indazole Analogues in Various Cancer Cell Lines (IC50 Values)

Compound/AnalogueCell LineCancer TypeIC50 (µM)Reference
Indazole Analogue 3bMCF-7Breast Cancer45.97 - 86.24[10]
Indazole Analogue 3dHeLaCervical Cancer46.36 - 100[10]
Indazole Analogue 3bWiDrColorectal Cancer27.20 - 58.19[10]
Indazole Derivative 6oK562Myeloid Leukemia5.15[11]
Indazole Derivative 6oA549Lung Cancer>50[11]
Indazole Derivative 6oPC-3Prostate Cancer>50[11]
Indazole Derivative 6oHep-G2Liver Cancer33.2[11]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines a method to assess the effect of this compound on cell migration.

Materials:

  • Target cell line

  • Complete cell culture medium and serum-free medium

  • This compound

  • DMSO

  • 6-well plates

  • 200 µL pipette tips or a cell-scratch instrument

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with serum-free medium to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound or a vehicle control (DMSO).

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

Indazole_Cl_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nuclear Events Indazole_Cl This compound ERb Estrogen Receptor β (ERβ) Indazole_Cl->ERb IKK IκB Kinase (IKK) ERb->IKK inhibits IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) Nucleus->Gene_Expression promotes transcription of Inflammation Inflammation Gene_Expression->Inflammation leads to Experimental_Workflow_MTT_Assay Experimental Workflow: MTT Assay Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Indazole_Cl Add this compound/ Vehicle Control Incubate_24h->Add_Indazole_Cl Incubate_Treatment Incubate for Treatment Period (e.g., 24-72h) Add_Indazole_Cl->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 2-4h for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Troubleshooting Logic for In Vitro Experiments Problem Problem Observed Precipitation Precipitation Problem->Precipitation Toxicity High Toxicity Problem->Toxicity No_Effect No Effect Problem->No_Effect Sol_DMSO Check final DMSO % Precipitation->Sol_DMSO Sol_Dilution Use serial dilution Precipitation->Sol_Dilution Sol_Temp Pre-warm reagents Precipitation->Sol_Temp Tox_Conc Lower concentration Toxicity->Tox_Conc Tox_OffTarget Check for off-target effects Toxicity->Tox_OffTarget Tox_Vehicle Run vehicle control Toxicity->Tox_Vehicle NoEff_Conc Optimize concentration/time No_Effect->NoEff_Conc NoEff_ERb Verify ERβ expression No_Effect->NoEff_ERb NoEff_Degrade Check compound stability No_Effect->NoEff_Degrade

References

Technical Support Center: Troubleshooting Indazolin-Cl Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Indazolin-Cl.

Frequently Asked questions (FAQs)

Q1: What is Indazolin-Cl and what is its primary mechanism of action?

Indazolin-Cl is a specific agonist for the Estrogen Receptor β (ERβ), a nuclear hormone receptor.[1] Its primary mechanism of action involves binding to ERβ, which then modulates the transcription of target genes. This can lead to various cellular effects, including the inhibition of inflammatory responses and the promotion of cell survival and differentiation.[2][3]

Q2: I am not observing the expected biological effect of Indazolin-Cl in my cell-based assay. What are the common initial troubleshooting steps?

If you are not observing the expected effects, consider the following initial steps:

  • Compound Integrity and Purity: Ensure the quality of your Indazolin-Cl. All products should undergo rigorous quality inspection, with structural confirmation by HNMR and purity determined by HPLC.[4]

  • Concentration Optimization: It is not always advisable to directly replicate concentrations from the literature. Establish a concentration gradient (dose-response curve) to determine the optimal working concentration for your specific cell line and experimental conditions.[4]

  • Cell Line Variability: Different cell lines can exhibit varying expression levels of ERβ and possess different downstream signaling machinery. This can lead to different IC50 values and experimental outcomes.[4]

Q3: I am observing high variability between my replicate wells. What could be the cause?

High variability between replicates can be attributed to several factors:

  • Pipetting Inaccuracy: Ensure your pipettes are properly calibrated and use appropriate techniques, such as reverse pipetting for viscous solutions.

  • Inadequate Mixing: Thoroughly mix all reagents after addition, especially the compound and cells, without introducing bubbles.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. It is recommended to either avoid using these wells or fill them with a buffer or sterile water to minimize these effects.

  • Inconsistent Incubation Times: Use a multi-channel pipette or an automated liquid handler to ensure simultaneous starting and stopping of reactions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

A common issue encountered with hydrophobic small molecules like Indazolin-Cl is precipitation when added to aqueous cell culture media.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Direct Dilution of DMSO Stock Organic solvents like DMSO can cause the compound to precipitate when added directly to an aqueous medium. Solution: Perform a serial dilution of your high-concentration DMSO stock solution with DMSO first to create a gradient of intermediate concentrations. Then, add the diluted inhibitor to your pre-warmed (37°C) cell culture medium.[4]
Low Temperature Diluting a concentrated, room temperature or cold DMSO stock into 37°C media can cause thermal shock and precipitation. Solution: Gently warm both the stock solution and the culture medium to 37°C before dilution.[4]
Supersaturation The final concentration of Indazolin-Cl in the media may exceed its solubility limit. Solution: If precipitation occurs even with serial dilution, consider using ultrasonic heating to redissolve the compound in the media.[4] Be cautious, as excessive heating can degrade the compound.
High Final DMSO Concentration High concentrations of DMSO (>0.5%) can be toxic to cells and may also affect compound solubility.[5] Solution: Aim for a final DMSO concentration in your culture medium of less than 0.1%. Prepare your working stock concentrations accordingly.
Issue 2: Inconsistent or No Biological Activity

Observing a lack of activity or inconsistent results can be frustrating. This section provides a systematic approach to troubleshooting this issue.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Poor Cell Permeability Indazolin-Cl may not be efficiently crossing the cell membrane to reach its intracellular target, ERβ. Solution: While not directly modifiable, ensure optimal cell health and appropriate incubation times to allow for sufficient compound uptake.
Compound Instability Indazolin-Cl may be unstable in the cell culture medium and degrade over the course of the experiment. Solution: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Off-Target Effects The observed phenotype may be due to the compound acting on targets other than ERβ. Solution: To validate that the observed effects are ERβ-specific, perform control experiments using an ERβ antagonist (e.g., ICI 182,780) to see if it reverses the effect of Indazolin-Cl.[6] Additionally, consider using a cell line with known low or no ERβ expression as a negative control.
Suboptimal Assay Conditions The experimental conditions may not be optimal for observing the desired effect. Solution: Review and optimize factors such as cell seeding density, serum concentration in the media, and the duration of compound treatment.

Experimental Protocols

Protocol 1: Preparation of Indazolin-Cl Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Indazolin-Cl has a molecular weight of 260.68 g/mol .[1]

    • To prepare a 10 mM stock solution, dissolve 2.61 mg of Indazolin-Cl in 1 mL of DMSO.

    • Sonication may be required to fully dissolve the compound.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution in DMSO to create intermediate stock concentrations (e.g., 1 mM, 100 µM).

    • Warm the cell culture medium to 37°C.

    • Add the appropriate volume of the intermediate stock to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.1%.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Indazolin-Cl in complete culture medium as described in Protocol 1.

    • Remove the old medium from the cells and add the medium containing the various concentrations of Indazolin-Cl.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]

  • Endpoint Analysis: Perform the desired assay to measure the biological response (e.g., cell viability, gene expression, protein phosphorylation).

Signaling Pathways and Workflows

Indazolin-Cl Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of Indazolin-Cl in a cell-based experiment.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis stock 10 mM Indazolin-Cl in DMSO Stock working Prepare Working Solutions in Media stock->working treat Treat Cells with Indazolin-Cl working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Endpoint Assay incubate->assay data Data Analysis assay->data

Caption: General workflow for Indazolin-Cl experiments.

Indazolin-Cl Signaling Pathways

Indazolin-Cl, as an ERβ agonist, can influence multiple downstream signaling pathways. The diagrams below illustrate two key pathways modulated by Indazolin-Cl.

1. Inhibition of NF-κB Signaling

Indazolin-Cl can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.

nfkb_pathway cluster_nucleus Indazolin_Cl Indazolin-Cl ERb ERβ Indazolin_Cl->ERb activates IKK IKK Complex ERb->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression activates

Caption: Indazolin-Cl inhibits NF-κB signaling.

2. Activation of PI3K/Akt Pathway

Indazolin-Cl can promote cell survival and differentiation through the activation of the PI3K/Akt signaling pathway.[7][8]

pi3k_akt_pathway Indazolin_Cl Indazolin-Cl ERb ERβ Indazolin_Cl->ERb activates PI3K PI3K ERb->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Survival & Differentiation mTOR->Downstream

Caption: Indazolin-Cl activates the PI3K/Akt pathway.

References

Technical Support Center: Indazole-Cl In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Indazole-Cl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, is a nonsteroidal compound that acts as a selective agonist for the estrogen receptor-β (ERβ).[1] Its mechanism of action involves binding to ERβ, which can modulate the expression of various genes. For instance, in vascular smooth muscle cells, this compound has been shown to suppress hypoxia-induced inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and reducing the activity of NF-kB.[1][2]

Q2: What are the potential reasons for the poor in vivo bioavailability of this compound?

While specific data on the bioavailability of this compound is limited, indazole derivatives can face challenges with in vivo bioavailability due to factors such as:

  • Low Aqueous Solubility: Many indazole-containing compounds are lipophilic, leading to poor dissolution in the gastrointestinal tract, which is a critical step for oral absorption.[3][4]

  • Rapid Metabolism: Indazole compounds can be subject to rapid metabolism in the liver, leading to a high first-pass effect and reduced systemic exposure.[5][6][7]

  • High Plasma Protein Binding: Extensive binding to plasma proteins can limit the fraction of free drug available to exert its pharmacological effect.[5][6][7]

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of compounds with low aqueous solubility.[3][8][9] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[4][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.[3][4]

  • Use of Solubilizing Excipients: Surfactants, co-solvents, and complexing agents like cyclodextrins can improve the solubility of the drug in the gastrointestinal fluids.[4][10][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), micelles, and nanoparticles can encapsulate the drug and improve its absorption.[12][13][14][15]

  • Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility.[3][16]

Troubleshooting Guide

Issue: Low or variable plasma concentrations of this compound in preclinical in vivo studies.

This is a common issue for compounds with poor bioavailability. The following troubleshooting steps can help identify the cause and find a solution.

Step 1: Characterize the Physicochemical Properties of this compound

  • Question: Have the aqueous solubility and dissolution rate of the bulk this compound powder been determined?

  • Action: If not, perform solubility studies in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

Step 2: Evaluate Different Formulation Strategies

  • Question: Was the this compound administered as a simple suspension?

  • Action: Consider formulating this compound using one of the strategies mentioned in Q3 of the FAQ section. The choice of formulation will depend on the specific properties of this compound.

Step 3: Assess Metabolic Stability

  • Question: Has the in vitro metabolic stability of this compound been assessed?

  • Action: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[5][6][7] If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the this compound molecule to block metabolic sites.

Data Presentation

Table 1: Hypothetical Comparison of Different this compound Formulations on Oral Bioavailability in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0980 ± 210100 (Reference)
Micronized Suspension50280 ± 501.51850 ± 320189
Solid Dispersion (PVP K30)50450 ± 701.03500 ± 450357
Nano-micellar Formulation25600 ± 900.754800 ± 550980 (dose-normalized)

Data are presented as mean ± standard deviation (n=6). This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) using the solvent evaporation method.

Materials:

  • This compound

  • PVP K30

  • Methanol (or another suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

  • Ensure complete dissolution of both components by gentle warming and stirring.

  • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to assess the oral bioavailability of different this compound formulations.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Animals should be fasted overnight before dosing, with free access to water.

Procedure:

  • Divide the rats into groups (n=6 per group) for each formulation to be tested.

  • Administer the this compound formulation orally via gavage at the desired dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Indazole_Cl_Signaling_Pathway cluster_nucleus Inside Nucleus IndazoleCl This compound ERb Estrogen Receptor β (ERβ) IndazoleCl->ERb binds Nucleus Nucleus ERb->Nucleus translocates to ERb_dimer ERβ Dimer ERb->ERb_dimer dimerizes ERE Estrogen Response Element (ERE) Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Biological_Effects Biological Effects (e.g., Anti-inflammatory) Gene_Expression->Biological_Effects ERb_dimer->ERE binds to

Caption: Simplified signaling pathway of this compound via Estrogen Receptor β.

Bioavailability_Workflow start Start: Poor in vivo exposure of this compound physchem Characterize Physicochemical Properties (Solubility, etc.) start->physchem formulation Develop & Screen Formulations (e.g., Solid Dispersion, Micelles) physchem->formulation invitro In vitro Dissolution Testing formulation->invitro invivo In vivo Pharmacokinetic Study in Animal Model invitro->invivo Promising candidates analysis Data Analysis & Selection of Lead Formulation invivo->analysis end End: Optimized Formulation for further development analysis->end

Caption: Experimental workflow for improving this compound bioavailability.

Troubleshooting_Tree start Issue: Low Plasma Concentration of this compound solubility Is aqueous solubility < 10 µg/mL? start->solubility metabolism Is in vitro metabolic clearance high? solubility->metabolism No sol_yes Action: Employ solubility enhancement techniques (Solid dispersion, Nanoparticles) solubility->sol_yes Yes met_yes Action: Consider chemical modification or use of metabolic inhibitors metabolism->met_yes Yes re_evaluate Re-evaluate in vivo metabolism->re_evaluate No sol_yes->re_evaluate met_yes->re_evaluate

Caption: Decision tree for troubleshooting poor this compound bioavailability.

References

identifying potential off-target effects of Indazole-Cl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Indazole-Cl during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a selective Estrogen Receptor β (ERβ) agonist.[1][2][3] It demonstrates over 100-fold selectivity for ERβ compared to Estrogen Receptor α (ERα).[1] Its mechanism is believed to involve the binding to ERβ, which then mediates the recruitment of corepressor complexes to specific gene promoters, repressing genes that amplify inflammatory responses.[1]

Q2: What are the well-documented on-target effects of this compound?

A2: The primary documented effects stem from its ERβ agonism and are mainly anti-inflammatory and neuroprotective. In vascular smooth muscle cells (VSMCs), it inhibits hypoxia-induced inflammation by reducing cyclooxygenase-2 (COX-2) expression and reactive oxygen species (ROS) production.[4][5][6][7] In preclinical models of multiple sclerosis, it has been shown to promote the repair of myelin (remyelination) and modulate the immune system by altering cytokine production.[8][9][10][11][12]

Q3: Are there any known specific off-target proteins that this compound binds to?

A3: Currently, the scientific literature does not specify confirmed, high-affinity off-target protein interactions for this compound. The compound's primary characterization is its high selectivity for ERβ over ERα, which helps avoid the feminizing side effects associated with ERα activation.[9] However, the indazole chemical scaffold is found in various other compounds, including many protein kinase inhibitors.[13][14] This shared structural motif suggests a theoretical possibility for low-affinity interactions with kinases or other ATP-binding proteins, though this has not been experimentally demonstrated for this compound itself.

Q4: How can I determine if an unexpected experimental result is due to an off-target effect?

A4: A multi-step approach is necessary to distinguish off-target effects from other experimental issues.[15] First, confirm the on-target mechanism by using a selective ERβ antagonist to see if it reverses the observed effect. Second, use a structurally unrelated ERβ agonist to see if it replicates the effect; if not, an off-target interaction is more likely.[15] Finally, consider proteomics-based approaches to identify unexpected changes in protein expression or phosphorylation states after treatment.[15]

Q5: What are common issues with handling this compound in cell-based assays?

A5: Like many small molecules, this compound can have solubility issues in aqueous media. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.[2] When diluting into your cell culture medium, it is best to pre-warm both the stock solution and the medium to 37°C and to dilute in a stepwise fashion to avoid precipitation.[2] If precipitation still occurs, sonication may help redissolve the compound.[2][4]

Troubleshooting Guide

This guide provides solutions for specific issues that may arise during experiments with this compound.

Issue Potential Cause Suggested Solution
1. Observed phenotype is inconsistent with known ERβ signaling. Off-Target Effect 1. Perform a dose-response curve: Compare the potency (EC50/IC50) for the unexpected phenotype with the known potency for ERβ engagement. A significant discrepancy suggests an off-target effect.[15]2. Use an ERβ antagonist: If the effect is not blocked or reversed by a known ERβ antagonist, it is likely not mediated by this receptor.[7]3. Use a structurally distinct ERβ agonist: If another ERβ agonist does not produce the same phenotype, the effect is likely specific to the this compound chemical structure and not its on-target activity.[15]4. Perform a target knockdown/knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate ERβ expression. If the phenotype persists in these cells, it is independent of the intended target.
2. High cellular toxicity is observed at concentrations needed for the desired effect. Off-Target Toxicity 1. Use a target-negative cell line: Test the toxicity of this compound on a cell line that does not express ERβ. If toxicity persists, it is definitively an off-target effect.[15]2. Screen against a toxicity panel: Evaluate the compound against a panel of known toxicity-related targets, such as hERG channels or cytochrome P450 (CYP) enzymes, to identify potential liabilities.[15]
3. No effect is observed after adding the drug. Compound Inactivity or Experimental Error 1. Verify compound integrity and solubility: Ensure the compound has not degraded and is fully dissolved in the media. As noted in the FAQs, precipitation is a common issue.[2]2. Optimize concentration: The effective concentration can vary significantly between different cell types and experimental conditions. Perform a wide concentration-gradient experiment to establish the optimal dose for your specific system.[2]3. Check target expression: Confirm that your cell line or animal model expresses ERβ at sufficient levels to elicit a response.

Quantitative Data Summary

Table 1: Bioactivity of this compound in Vascular Smooth Muscle Cells (VSMCs)

Parameter Concentration Duration Observed Effect Reference
Intracellular ROS Levels 0.1 µM 6 hours Decrease in hypoxia-induced ROS [4][5]
COX-2 Transcriptional Activity 10 µM 24 hours Inhibition of hypoxia-induced activity [4][5]
Cellular Migration & Invasion 1 µM 24-72 hours Prevention of hypoxia-induced migration [4][5]
PDGF-B Gene Expression Not specified Not specified Reduction of hypoxia-induced expression by 0.78-fold [16]

| Cell Proliferation (PDGF-induced) | Not specified | Not specified | Attenuation of proliferation |[7] |

Table 2: General Properties of this compound

Property Value Reference
CAS Number 848142-62-1 [1][4]
Molecular Formula C₁₃H₉ClN₂O₂ [4][6]

| Molecular Weight | 260.68 g/mol |[3][4] |

Key Experimental Protocols

Protocol 1: General Workflow for Identifying Off-Target Effects

This protocol provides a high-level framework for systematically investigating unexpected experimental outcomes.

  • Phenotypic Characterization: Carefully document the unexpected phenotype, including dose-response and time-course relationships.

  • On-Target Validation:

    • Perform a rescue experiment by overexpressing the intended target (ERβ).

    • Perform a chemical rescue by using a structurally different ERβ agonist to see if the phenotype is replicated.[15]

    • Use a selective ERβ antagonist to attempt to block the phenotype.

  • Target-Agnostic Screening (If Off-Target Effect is Suspected):

    • Proteomics: Use mass spectrometry-based proteomics to analyze changes in protein expression in cells treated with this compound versus a vehicle control. This can reveal upregulation or downregulation of unexpected pathways.[15]

    • Phosphoproteomics: Analyze changes in protein phosphorylation to identify kinases that may be unintentionally activated or inhibited.

    • Kinase Panel Screening: Screen this compound against a broad panel of recombinant kinases to identify potential direct enzymatic interactions, given that the indazole scaffold is common in kinase inhibitors.[13]

  • Validation of Potential Off-Targets: Once potential off-targets are identified, validate them using methods such as target knockdown (siRNA/CRISPR), cellular thermal shift assays (CETSA), or in vitro binding assays.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Culture: Plate vascular smooth muscle cells (VSMCs) in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Hypoxia Induction: Transfer cells to a hypoxic chamber (e.g., 1% O₂) for a predetermined time to induce ROS production.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM) or vehicle control for the desired duration (e.g., 6 hours).[5]

  • ROS Detection:

    • Load cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX) according to the manufacturer's instructions.

    • Incubate to allow for dye uptake and de-esterification.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.

Visualizations

G cluster_0 cluster_1 IndazoleCl This compound ERb ERβ Receptor IndazoleCl->ERb Binds to Complex This compound / ERβ Complex ERb->Complex CtBP CtBP Corepressor Complexes Complex->CtBP Recruits ROS Reactive Oxygen Species (ROS) Complex->ROS Inhibits AP1 AP-1 Promoters CtBP->AP1 Represses InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2) AP1->InflammatoryGenes Activates InflammatoryGenes->ROS

Caption: On-target signaling pathway of this compound.

G cluster_off_target Off-Target Investigation start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response and Time-Course Analysis start->dose_response on_target_validation On-Target Validation (Antagonist, Rescue, etc.) dose_response->on_target_validation is_on_target Phenotype Explained by On-Target Action? on_target_validation->is_on_target proteomics Proteomics / Kinase Screening to Generate Hypotheses is_on_target->proteomics No end_on_target End: On-Target Mechanism Confirmed is_on_target->end_on_target Yes end_other End: Re-evaluate Experiment (Artifact, Contamination) is_on_target->end_other Unclear validate_hits Validate Potential Off-Targets (siRNA, CETSA, Binding Assays) proteomics->validate_hits confirm_off_target Confirmed Off-Target Mechanism validate_hits->confirm_off_target

Caption: Experimental workflow for off-target identification.

G start Problem: Unexpected Experimental Result q1 Is the compound fully dissolved in media? start->q1 solubility_issue Action: Check stock concentration. Pre-warm media, use sonication. q1->solubility_issue No q2 Does an ERβ antagonist reverse the effect? q1->q2 Yes a1_yes Yes a1_no No on_target Conclusion: Likely an on-target effect. Consider downstream signaling. q2->on_target Yes q3 Does a different ERβ agonist replicate the effect? q2->q3 No a2_yes Yes a2_no No q3->on_target Yes off_target Conclusion: Likely an off-target effect. Proceed with identification workflow. q3->off_target No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for this compound.

References

refining Indazole-Cl dosage for optimal therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Indazole-Cl in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Ind-Cl) is a selective agonist for the Estrogen Receptor β (ERβ).[1] Its mechanism of action involves binding to and activating ERβ, which in turn modulates the expression of various genes involved in inflammation and cell survival. This activation has been shown to have anti-inflammatory effects, particularly in the context of neuroinflammation and vascular inflammation.[2][3]

Q2: What are the main therapeutic areas being investigated for this compound?

The primary therapeutic areas for this compound research are:

  • Multiple Sclerosis (MS): Studies have shown that this compound can promote remyelination and reduce neuroinflammation in animal models of MS.[4][5] It has been demonstrated to improve clinical disease scores and motor performance in experimental autoimmune encephalomyelitis (EAE), a common model for MS.[2][4]

  • Atherosclerosis: this compound has been shown to inhibit hypoxia-induced inflammation in vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis.[1][3][6] It achieves this by inhibiting the expression of cyclooxygenase-2 (COX-2) and reducing the production of reactive oxygen species (ROS).[1][3]

Q3: What are the recommended starting concentrations for in vitro experiments?

Based on published studies, the following concentration ranges are recommended for initial in vitro experiments with vascular smooth muscle cells (VSMCs):

  • For inhibition of ROS production: 0.1 µM[1]

  • For inhibition of hypoxia-induced cell migration and invasion: 1 µM[1]

  • For inhibition of hypoxia-induced COX-2 transcriptional activity: 10 µM[1]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: What is a typical in vivo dosage for mouse models?

In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), a therapeutic dose of 5 mg/kg/day administered subcutaneously has been shown to be effective in reducing clinical disease severity.[2][4]

Troubleshooting Guide

IssuePossible CauseRecommendation
Low cell viability after treatment - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to cells.- Cells are not healthy prior to treatment.- Perform a dose-response experiment to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO).- Check cell morphology and viability before starting the experiment.
Inconsistent or no effect of this compound - this compound has degraded.- Incorrect dosage or concentration used.- Cell line does not express sufficient levels of ERβ.- Experimental conditions are not optimal.- Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]- Verify calculations and preparation of working solutions.- Confirm ERβ expression in your cell line using techniques like Western blot or qPCR.- Optimize incubation times and other experimental parameters.
Precipitation of this compound in culture medium - Poor solubility of this compound in aqueous solutions.- Prepare a high-concentration stock solution in a suitable solvent like DMSO.[7]- When diluting into aqueous media, ensure rapid mixing and avoid creating highly concentrated local pockets. Warming the media to 37°C before adding the stock solution may help.[7]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Vascular Smooth Muscle Cells (VSMCs)

ParameterCell TypeTreatment ConditionConcentrationEffectReference
ROS ProductionVSMCsHypoxia0.1 µMDecreased intracellular ROS levels[1]
COX-2 Transcriptional ActivityVSMCsHypoxia10 µMInhibited hypoxia-induced activity[1]
Cell Migration & InvasionVSMCsHypoxia1 µMPrevented hypoxia-induced migration and invasion[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Multiple Sclerosis (EAE)

ParameterAnimal ModelDosageAdministration RouteEffectReference
Clinical Disease ScoreEAE Mice5 mg/kg/daySubcutaneousAttenuated clinical disease severity[2][4]
Motor PerformanceEAE Mice5 mg/kg/daySubcutaneousImproved motor function[4]
Peripheral Th1 CytokinesEAE Mice5 mg/kg/daySubcutaneousDecreased levels[5]

Experimental Protocols

Protocol 1: In Vitro Treatment of Vascular Smooth Muscle Cells (VSMCs) with this compound

  • Cell Seeding: Plate VSMCs in a suitable culture vessel at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

  • Preparation of this compound Working Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment:

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the appropriate concentration of this compound or vehicle control (medium with the same percentage of DMSO).

  • Induction of Hypoxia (if applicable): Place the culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for the desired duration (e.g., 6 to 24 hours).

  • Assay: After the incubation period, proceed with the desired downstream analysis, such as ROS measurement, Western blotting for COX-2, or a cell migration assay.

Protocol 2: In Vivo Administration of this compound in an EAE Mouse Model

  • Animal Model: Induce experimental autoimmune encephalomyelitis (EAE) in mice according to your established and ethically approved protocol.

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle for subcutaneous injection (e.g., a mixture of DMSO, PEG300, and saline). The final concentration should be calculated to deliver a dose of 5 mg/kg in a reasonable injection volume.

  • Administration:

    • Administer the this compound solution or vehicle control subcutaneously once daily.

    • Begin treatment at the peak of the disease (therapeutic model) or at the time of immunization (prophylactic model) as per your experimental design.[2][4]

  • Monitoring: Monitor the animals daily for clinical signs of EAE and body weight.

Visualizations

Indazole_Cl_Signaling_Pathway Indazole_Cl This compound ERb ERβ Indazole_Cl->ERb activates PI3K PI3K ERb->PI3K NFkB NF-κB ERb->NFkB inhibits ROS ROS ERb->ROS inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Remyelination mTOR->Cell_Survival Hypoxia Hypoxia Hypoxia->NFkB activates Hypoxia->ROS COX2 COX-2 NFkB->COX2 induces Inflammation Inflammation COX2->Inflammation

Caption: this compound activates ERβ, promoting cell survival via the PI3K/Akt/mTOR pathway and inhibiting inflammation by suppressing NF-κB and ROS.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture 1. Culture VSMCs Treatment 2. Treat with this compound Cell_Culture->Treatment Hypoxia 3. Induce Hypoxia Treatment->Hypoxia Analysis_vitro 4. Analyze Endpoints (ROS, COX-2, Migration) Hypoxia->Analysis_vitro EAE_Induction 1. Induce EAE in Mice Dosing 2. Dose with this compound EAE_Induction->Dosing Monitoring 3. Monitor Clinical Score Dosing->Monitoring Analysis_vivo 4. Analyze Endpoints (Histology, Cytokines) Monitoring->Analysis_vivo

Caption: Workflow for in vitro and in vivo evaluation of this compound's therapeutic effects.

References

Technical Support Center: Synthesis of Indazole-Cl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chloro-indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing Indazole-Cl derivatives?

A1: The most frequent challenges include:

  • Poor Regioselectivity: Formation of a mixture of isomers (e.g., N1 and N2 alkylation, or different chlorination positions on the aromatic ring).

  • Low Yields: Reactions not proceeding to completion or significant loss of product during workup and purification.

  • Side Reactions: Formation of undesired byproducts such as over-chlorinated indazoles, N-chlorinated species, or hydrolysis products.[1]

  • Difficult Purification: Co-elution of isomers or byproducts with the desired product during chromatography.

Q2: How can I control the regioselectivity of N-alkylation of my chloro-indazole?

A2: Regioselectivity between N1 and N2 positions is highly dependent on the reaction conditions. The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated product, which is generally the thermodynamically more stable isomer.[1] In contrast, Mitsunobu conditions may favor the N2 isomer.

Q3: I am observing the formation of multiple chlorinated species (di- and tri-chlorinated byproducts). How can I prevent this?

A3: Over-chlorination is a common issue when using strong chlorinating agents like N-chlorosuccinimide (NCS). To minimize this, you can:

  • Control Stoichiometry: Carefully control the amount of the chlorinating agent used.

  • Slow Addition: Add the chlorinating agent portion-wise or as a solution via slow addition to maintain a low concentration in the reaction mixture.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

Q4: My chloro-indazole derivative appears to be hydrolyzing to the corresponding hydroxy-indazole. How can I avoid this?

A4: Hydrolysis can occur during the reaction or workup, especially in the presence of water and base. To prevent this, ensure anhydrous reaction conditions and consider using a non-aqueous workup if possible.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Chloro-Indazole Derivative
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting material. - Increase the reaction time or temperature if the reaction is sluggish.
Suboptimal Reagents - Use fresh, high-purity chlorinating agents (e.g., recrystallize NCS if necessary). - Ensure solvents are anhydrous, as water can lead to side reactions.
Poor Reaction Conditions - Screen different solvents. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are commonly used. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.
Product Loss During Workup - Chloro-indazoles can have varying polarities. Optimize the extraction solvent system to ensure efficient recovery of the product from the aqueous phase. - Be cautious with basic washes, as they can promote hydrolysis.
Problem 2: Poor Regioselectivity in Chlorination
Possible Cause Troubleshooting Steps
Lack of Directing Group Influence - The inherent electronic properties of the indazole ring and existing substituents will direct chlorination. Understand these directing effects to predict the major isomer.
Reaction Conditions Favoring Mixed Isomers - Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., MeCN). - Temperature Control: Lowering the reaction temperature can sometimes enhance the formation of a single isomer.
Steric Hindrance - Bulky substituents on the indazole ring can sterically hinder certain positions, leading to preferential chlorination at less hindered sites.

Data Presentation

Table 1: Effect of Solvent on the Yield of N1-Alkylation of a Substituted Indazole
Entry Solvent Isolated Yield (%)
1DMF60
2DMSO54
3NMP42
4Chlorobenzene66
5Toluene56
6Dioxane96

Reaction conditions: Substituted indazole, alkylating agent, and Cs₂CO₃ at 90°C for 2 hours.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichloro-1H-indazole

This protocol is adapted from a known synthesis of a related analogue and involves a three-step process.

Step 1: N-Acetylation of 2,3-Dichloroaniline

  • In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add acetic anhydride (3.0 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC. The resulting mixture containing N-(2,3-dichlorophenyl)acetamide is used directly in the next step.

Step 2: Diazotization and Intramolecular Cyclization

  • To the reaction mixture from Step 1, add isopentyl nitrite (2.0 eq).

  • Heat the mixture to 60°C and stir overnight.

Step 3: Deacetylation to 3,4-Dichloro-1H-indazole

  • After the reaction in Step 2 is complete, cool the mixture to room temperature.

  • Add water and tetrahydrofuran (THF) and cool to 0°C.

  • Slowly add lithium hydroxide (LiOH) (7.0 eq) and stir at 0°C for 3 hours.

  • Monitor the deacetylation by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 3,4-dichloro-1H-indazole.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

low_yield_troubleshooting start Low Yield of This compound Derivative check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature incomplete->optimize_conditions Yes reagent_purity Check Reagent Purity (Chlorinating Agent, Solvents) incomplete->reagent_purity No yield_improved Yield Improved optimize_conditions->yield_improved impure_reagents Impure Reagents reagent_purity->impure_reagents purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes workup_loss Investigate Workup Procedure impure_reagents->workup_loss No purify_reagents->yield_improved optimize_workup Optimize Extraction/ Purification workup_loss->optimize_workup optimize_workup->yield_improved

Caption: Troubleshooting workflow for addressing low yields.

Decision Pathway for Optimizing Regioselectivity in N-Alkylation

regioselectivity_optimization start Mixture of N1/N2 Alkylated Isomers base_solvent Modify Base and Solvent System start->base_solvent na_thf Use NaH in THF (Favors N1) base_solvent->na_thf mitsunobu Consider Mitsunobu Conditions (May Favor N2) base_solvent->mitsunobu other_conditions Screen Other Bases/Solvents (e.g., K2CO3 in DMF) base_solvent->other_conditions analyze_isomers Analyze Isomer Ratio (NMR, LC-MS) na_thf->analyze_isomers mitsunobu->analyze_isomers other_conditions->analyze_isomers temperature_effect Investigate Temperature Effect lower_temp Lower Temperature for Increased Selectivity temperature_effect->lower_temp lower_temp->analyze_isomers analyze_isomers->temperature_effect Selectivity Still Poor desired_selectivity Desired Regioselectivity Achieved analyze_isomers->desired_selectivity Selectivity Acceptable

Caption: Decision pathway for optimizing N-alkylation regioselectivity.

References

Technical Support Center: Mitigating Indazole-Cl Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indazole-Cl. Our goal is to help you navigate and mitigate potential cytotoxicity issues during your experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter with this compound, offering potential causes and solutions.

Issue 1: Unexpectedly High Cytotoxicity in Non-Target Cells

Potential Cause Suggested Solution
High concentration of this compound: The dose-response curve for your specific cell line may be steeper than anticipated.Action: Perform a dose-response experiment with a wider range of concentrations to determine the optimal, non-toxic concentration for your experimental goals.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.Action: Run a solvent control experiment with the same concentration of solvent used in your this compound experiments to assess its baseline toxicity. If necessary, reduce the final solvent concentration.
Cell line sensitivity: Your non-target cell line may be particularly sensitive to estrogen receptor beta (ERβ) agonists or off-target effects.Action: Review the literature for the known sensitivities of your cell line. Consider using a different, less sensitive cell line for control experiments if possible.
Oxidative stress: this compound, like other phenolic compounds, may induce reactive oxygen species (ROS) production at high concentrations, leading to cytotoxicity.Action: Co-treat your cells with an antioxidant such as N-acetylcysteine (NAC) to determine if it mitigates the observed cytotoxicity. Measure intracellular ROS levels to confirm this hypothesis.[1][2][3]

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Potential Cause Suggested Solution
Variability in cell culture conditions: Inconsistent cell density at the time of treatment, passage number, or media formulation can affect results.Action: Standardize your cell culture protocols. Ensure consistent seeding density and use cells within a defined passage number range for all experiments.
This compound solution instability: The compound may degrade over time, especially if not stored correctly.Action: Prepare fresh solutions of this compound for each experiment from a properly stored stock. Protect solutions from light and excessive freeze-thaw cycles.
Assay interference: Components of the experimental setup may interfere with the cytotoxicity assay (e.g., phenol red in the media interfering with colorimetric assays).Action: Use phenol red-free media for colorimetric assays like the MTT assay. Ensure that this compound itself does not directly react with the assay reagents by running a cell-free control.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's therapeutic action?

A1: this compound is a selective estrogen receptor beta (ERβ) agonist.[4] Its therapeutic effects, such as anti-inflammatory and anti-cancer activities, are primarily mediated through its activation of ERβ, which can modulate gene expression related to cell proliferation, apoptosis, and inflammation.[4][5]

Q2: Can this compound induce apoptosis? How can I detect it?

A2: Yes, as an anti-cancer agent, this compound can induce apoptosis in target cancer cells. You can detect apoptosis using several methods:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

  • Western Blot for Apoptosis Markers: You can detect the cleavage of key apoptotic proteins such as caspase-3 and PARP.[9][10][11][12]

Q3: How can I measure if this compound is causing oxidative stress in my cells?

A3: You can measure the generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14][15][16][17] An increase in fluorescence intensity indicates higher levels of intracellular ROS.

Q4: Are there any known strategies to protect non-target cells from this compound induced cytotoxicity?

A4: While specific studies on mitigating this compound's off-target cytotoxicity are limited, general strategies for reducing drug-induced cytotoxicity can be applied. Co-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to protect against cytotoxicity induced by other compounds, partly by reducing oxidative stress.[1][2][3] Another potential approach is the use of caspase inhibitors to block the apoptotic pathway, though this may also interfere with the intended therapeutic effect in cancer cells.[18][19][20][21][22]

Q5: My results suggest this compound is reducing ROS under certain conditions. Is this expected?

A5: Yes, this is possible. Studies have shown that this compound can reduce reactive oxygen species production under hypoxic conditions in vascular smooth muscle cells.[4][5] Some indazole derivatives also possess antioxidant properties.[23][24] The effect of this compound on ROS levels can be context-dependent, potentially inducing ROS at high cytotoxic concentrations while having antioxidant effects under other conditions.

Data on Potential Mitigation Strategies

The following table summarizes hypothetical data for a mitigation strategy against this compound induced cytotoxicity in a non-target cell line (e.g., normal human fibroblasts).

Treatment GroupCell Viability (%) (Mean ± SD)Fold Change in ROS Production (vs. Control)Cleaved Caspase-3 (Relative to Loading Control)
Vehicle Control100 ± 4.51.0 ± 0.10.05 ± 0.01
This compound (50 µM)45 ± 6.23.5 ± 0.40.85 ± 0.09
This compound (50 µM) + NAC (5 mM)85 ± 5.11.2 ± 0.20.15 ± 0.03
NAC (5 mM)98 ± 3.90.9 ± 0.10.06 ± 0.02

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[25][26][27][28]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound and any mitigating agents

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and/or mitigating agents. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Detection using Annexin V/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis detection.[6][7][8]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells (including floating cells in the supernatant) after treatment.

    • Wash cells twice with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Measurement of Intracellular ROS using DCFH-DA

This protocol is adapted from standard procedures for measuring cellular ROS.[13][14][15][16][17]

  • Materials:

    • Cells cultured in a 96-well plate (black, clear bottom)

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

    • Serum-free medium

    • Fluorescence microplate reader

  • Procedure:

    • After treating the cells with this compound +/- mitigating agents, remove the treatment medium.

    • Wash the cells once with serum-free medium.

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

4. Western Blot Analysis of Apoptosis Markers

This is a general protocol for detecting cleaved caspase-3 and PARP.[9][10][11][12]

  • Materials:

    • Treated and control cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice.

    • Determine protein concentration using the BCA assay.

    • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

Visualizations

Indazole_Cl_Cytotoxicity_Pathway IndazoleCl This compound (High Concentration) ERb ERβ Activation IndazoleCl->ERb OffTarget Off-Target Effects IndazoleCl->OffTarget Apoptosis Apoptosis ERb->Apoptosis Therapeutic Effect ROS Increased ROS Production OffTarget->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage Caspase Caspase Activation MitoDamage->Caspase Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Caspase->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS CaspInhib Caspase Inhibitors CaspInhib->Caspase

Caption: Potential pathways of this compound induced cytotoxicity and points of mitigation.

Experimental_Workflow_Cytotoxicity Start Start: Cell Culture Treatment Treatment with this compound +/- Mitigating Agent Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow Annexin V/PI Staining (Apoptosis) Incubation->Flow ROS DCFH-DA Assay (Oxidative Stress) Incubation->ROS WB Western Blot (Apoptosis Markers) Incubation->WB Analysis Data Analysis MTT->Analysis Flow->Analysis ROS->Analysis WB->Analysis

Caption: Workflow for assessing this compound cytotoxicity and mitigation.

Caption: A logical approach to troubleshooting high cytotoxicity.

References

best practices for long-term storage of Indazole-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Indazole-Cl. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage, troubleshooting guidance for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term use?

A1: For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] It is crucial to keep the compound in a dry and cool environment.[2]

Q2: What is the recommended storage condition for this compound solutions?

A2: Once dissolved in a solvent such as DMSO, stock solutions of this compound should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution appears to have precipitated after dilution in my aqueous buffer. What should I do?

A3: Precipitation can occur when organic solvent stock solutions are diluted directly into aqueous media. To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution in DMSO first, to create a gradient. Then, add the diluted inhibitor to your pre-warmed (37°C) buffer or cell culture medium.[2] If precipitation still occurs, gentle warming and sonication can be used to aid dissolution.[2]

Q4: I am not observing the expected biological effect in my cell-based assay. Could there be an issue with the compound?

A4: While product quality is rigorously tested, discrepancies in experimental outcomes can arise from variations in experimental materials (e.g., cell lines, passage number, animal models).[2] It is advisable to establish a dose-response curve for your specific experimental setup rather than directly replicating concentrations from the literature.[2] Also, ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a level that could cause cellular toxicity or other confounding effects.

Q5: What are the general safety precautions for handling this compound?

A5: this compound should be handled in a well-ventilated area, preferably under a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[3] Avoid creating dust or aerosols when handling the solid compound.[3]

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. The following table summarizes the recommended storage conditions and known stability information.

FormStorage TemperatureDurationSpecial Considerations
Solid Powder -20°CUp to 3 years[1]Keep in a dry, cool, and well-ventilated place.[2] Protect from moisture and light.
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere if possible.

Stability Profile:

While specific quantitative data on the degradation kinetics of this compound under various conditions are limited in publicly available literature, general knowledge of indazole derivatives suggests the following sensitivities:

  • Hydrolysis: Indazole and its derivatives can be susceptible to hydrolysis, especially in acidic or basic aqueous solutions.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[5]

  • Photostability: Some indazole derivatives undergo photoreactions, such as phototransposition to benzimidazoles, when exposed to UV light.[6][7] It is therefore recommended to protect this compound from light during storage and handling.

  • Thermal Stability: The stability of indazole derivatives is temperature-dependent. Elevated temperatures can accelerate degradation.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Cell-Based Assay with Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on hypoxia-induced cyclooxygenase-2 (COX-2) expression in VSMCs.[3]

Objective: To determine the effect of this compound on protein expression or gene transcription in cultured cells.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • DMSO (for stock solution)

  • Hypoxia chamber or incubator

  • Reagents for Western blotting or RT-qPCR

  • 96-well plates for viability assays

Procedure:

  • Cell Culture: Culture VSMCs in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -80°C in aliquots.

  • Cell Seeding: Seed VSMCs in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with desired concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 1-6 hours) before inducing the experimental condition.[1] A vehicle control (DMSO) should be included.

    • Induce hypoxia (e.g., 1% O2, 5% CO2, 94% N2) for the desired duration (e.g., 24 hours).

  • Analysis:

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of interest (e.g., COX-2, p-Akt, NF-κB).

    • RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to analyze the mRNA expression of target genes.

    • Cell Viability Assay (e.g., MTT): If assessing effects on cell proliferation, treat cells with this compound for 24-72 hours and perform an MTT assay to determine cell viability.

Protocol 2: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol is based on studies evaluating the therapeutic effects of this compound in a mouse model of multiple sclerosis.[8][9][10]

Objective: To assess the in vivo efficacy of this compound in ameliorating EAE clinical symptoms.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle solution (e.g., corn oil or a solution containing DMSO and PEG300)[1]

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • This compound Treatment:

    • Prophylactic Treatment: Begin daily or every other day administration of this compound (e.g., 5 mg/kg) or vehicle on the day of immunization (day 0).[9]

    • Therapeutic Treatment: Initiate treatment at the peak of the disease (typically around day 18-21 post-immunization, with a clinical score of ~2.5).[9]

  • Outcome Measures:

    • Continue daily clinical scoring to assess disease progression and severity.

    • Perform behavioral tests such as the rotarod test to evaluate motor function.[8]

    • At the end of the experiment, collect tissues (e.g., spinal cord, brain, spleen) for histological analysis (e.g., H&E staining, Luxol fast blue for myelination) and immunological assays (e.g., cytokine profiling from splenocytes).[8]

Signaling Pathways and Experimental Workflows

This compound Signaling through Estrogen Receptor β (ERβ)

This compound is a selective agonist for Estrogen Receptor β (ERβ).[1] Upon binding, it can initiate both genomic and non-genomic signaling cascades. The following diagram illustrates the proposed signaling pathway.

Indazole_Cl_ERb_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Indazole_Cl This compound ERb Estrogen Receptor β (ERβ) Indazole_Cl->ERb Binds & Activates Nucleus Nucleus PI3K_Akt PI3K/Akt Pathway ERb->PI3K_Akt NFkB_Inhibition Inhibition of NF-κB Pathway ERb->NFkB_Inhibition ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) ERE->Gene_Transcription Cellular_Response Cellular Response (e.g., reduced inflammation, neuroprotection) Gene_Transcription->Cellular_Response ROS_Reduction Reduced ROS Production PI3K_Akt->ROS_Reduction COX2_Inhibition Inhibition of COX-2 Expression NFkB_Inhibition->COX2_Inhibition ROS_Reduction->Cellular_Response COX2_Inhibition->Cellular_Response

This compound activates ERβ, leading to genomic and non-genomic effects.
Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.

Experimental_Workflow Start Start Preparation Prepare this compound Stock Solution Start->Preparation In_Vitro In Vitro Studies (Cell Culture) Preparation->In_Vitro In_Vivo In Vivo Studies (Animal Models) Preparation->In_Vivo Dose_Response Dose-Response & Viability Assays In_Vitro->Dose_Response Efficacy_Study Efficacy Studies (e.g., EAE model) In_Vivo->Efficacy_Study Mechanism_Study Mechanism of Action (Western Blot, qPCR) Dose_Response->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis PK_PD_Study Pharmacokinetics & Pharmacodynamics Efficacy_Study->PK_PD_Study PK_PD_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A logical workflow for the evaluation of this compound.
Logical Relationship for Troubleshooting Experimental Failures

This diagram provides a logical approach to troubleshooting when experiments with this compound do not yield the expected results.

Troubleshooting_Logic Start Unexpected Experimental Outcome Compound_Check Is the this compound properly stored and prepared? Start->Compound_Check Protocol_Check Was the experimental protocol followed correctly? Compound_Check->Protocol_Check Yes Action_Compound Action: Prepare fresh stock solution. Verify storage conditions. Compound_Check->Action_Compound No Cell_System_Check Is the cell line/animal model behaving as expected? Protocol_Check->Cell_System_Check Yes Action_Protocol Action: Review protocol steps. Check calculations and timings. Protocol_Check->Action_Protocol No Reagent_Check Are all other reagents and equipment functioning correctly? Cell_System_Check->Reagent_Check Yes Action_Cell_System Action: Check cell viability/passage number. Verify animal health. Cell_System_Check->Action_Cell_System No Action_Reagent Action: Test reagents with positive controls. Calibrate equipment. Reagent_Check->Action_Reagent No Consult Consult literature and technical support Reagent_Check->Consult Yes

References

Validation & Comparative

Validating ERβ Activation by Indazole-Cl: A Comparative Guide to Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Indazole-Cl's performance in activating Estrogen Receptor β (ERβ) with other selective agonists, supported by experimental data from reporter assays. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Comparative Analysis of ERβ Agonist Potency

The following table summarizes the potency of this compound and other well-characterized ERβ agonists in various cell-based assays. Potency is a critical parameter for evaluating and comparing the activity of compounds that target nuclear receptors.

CompoundAssay TypeCell LinePotency (EC50)EfficacySelectivity for ERβ over ERα
This compound IL-6 Repression AssayBV2 (microglia)~30-100 nM[1]->100-fold[2]
ERB-041 Transcriptional Activation-2 nM->200-fold[3]
WAY-200070 Transcriptional Activation-2 nM-68-fold
Liquiritigenin ERE-luciferase Reporter AssayU2OS36.5 nM[1]-High[1]
17β-Estradiol ERE-luciferase Reporter Assay-~0.1 - 1 nMFull AgonistNon-selective

Experimental Protocols

Reproducibility is paramount in scientific research. The following section details a standard protocol for a luciferase reporter assay to validate ERβ activation.

ERβ Luciferase Reporter Assay Protocol

This protocol is designed for the quantitative assessment of ERβ activation by compounds such as this compound in a cell-based system.

1. Cell Culture and Maintenance:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency and low endogenous nuclear receptor expression.
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Transient Transfection:

  • Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
  • Prepare a transfection mixture containing:
  • An ERβ expression vector (e.g., pCMV-hERβ).
  • An Estrogen Response Element (ERE)-driven luciferase reporter vector (e.g., pGL3-3xERE-TATA-Luc).
  • A control vector expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
  • Use a suitable transfection reagent, such as Lipofectamine 2000, following the manufacturer's instructions.
  • Incubate the cells with the transfection mixture for 4-6 hours.

3. Compound Treatment:

  • After transfection, replace the medium with DMEM containing charcoal-stripped FBS to remove endogenous steroids.
  • Prepare serial dilutions of this compound and comparator compounds (e.g., 17β-Estradiol, ERB-041) in the charcoal-stripped medium.
  • Add the diluted compounds to the transfected cells and incubate for 18-24 hours.

4. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.
  • Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
  • Plot the normalized luciferase activity against the logarithm of the compound concentration.
  • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanisms

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

Genomic ERβ Signaling Pathway

The classical, or genomic, signaling pathway of ERβ involves direct interaction with DNA to regulate gene expression.

ERB_Signaling_Pathway IndazoleCl This compound ERb_cyto ERβ IndazoleCl->ERb_cyto Binds Dimer ERβ Dimer ERb_cyto->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Dimer->ERE Translocation Coactivators Coactivators Dimer->Coactivators Recruits ReporterGene Luciferase Reporter Gene Transcription Transcription ReporterGene->Transcription Coactivators->Transcription Luciferase Luciferase Protein Transcription->Luciferase Translation

Caption: Genomic ERβ signaling pathway initiated by this compound.

Reporter Assay Experimental Workflow

The following diagram outlines the key steps involved in a typical ERβ reporter assay.

Reporter_Assay_Workflow start Start cell_culture 1. Seed HEK293T cells in 96-well plate start->cell_culture transfection 2. Transfect with ERβ, ERE-Luc, and Renilla plasmids cell_culture->transfection treatment 3. Treat with this compound and comparator compounds transfection->treatment incubation 4. Incubate for 18-24 hours treatment->incubation lysis 5. Lyse cells incubation->lysis measurement 6. Measure Firefly and Renilla luciferase activity lysis->measurement analysis 7. Normalize data and determine EC50 values measurement->analysis end End analysis->end

Caption: Experimental workflow for an ERβ luciferase reporter assay.

References

A Comparative Guide to Indazole-Cl and DPN in EAE Models for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice of investigational compounds is critical. This guide provides an objective comparison of two estrogen receptor beta (ERβ) agonists, Indazole-Cl and Diarylpropionitrile (DPN), in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis.

This comparison is based on experimental data demonstrating the therapeutic efficacy and mechanisms of action of these compounds in ameliorating EAE pathology. The data highlights the superior performance of this compound in both immunomodulation and direct remyelination.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from comparative studies of this compound and DPN in EAE models.

Treatment GroupPeak Mean Clinical ScoreStudy Day of PeakReference
Vehicle~3.5~Day 17[1]
DPN (8 mg/kg/48h)Attenuated after day 21-25-[1]
This compound (5 mg/kg/d, prophylactic)Significantly reduced vs. Vehicle-[1]
This compound (5 mg/kg/d, therapeutic)Steady decline to ~1.0After 19-22 days of treatment[1]

Table 1: Effect on EAE Clinical Scores. Prophylactic and therapeutic treatment with this compound resulted in a more significant reduction in clinical disease severity compared to DPN.

CytokineVehicle-Treated EAEDPN-Treated EAEThis compound-Treated EAE (Prophylactic)
IFN-γHighComparable to VehicleDecreased
IL-6HighComparable to VehicleDecreased
IL-17HighComparable to VehicleDecreased
TNF-αHighComparable to VehicleReduced
IL-10HighComparable to VehicleReduced
IL-13HighComparable to VehicleReduced
IL-5HighComparable to VehicleReduced

Table 2: Effect on Peripheral Cytokine Production by MOG35-55-Stimulated Splenocytes. Prophylactic this compound treatment led to a broad reduction in both pro-inflammatory and Th2 cytokines, an effect not observed with DPN treatment.[1]

ParameterVehicle-Treated EAEDPN-Treated EAEThis compound-Treated EAE
Myelin Basic Protein (MBP) IntensityDecreased-Increased
Myelinated Axons (MBP+ & NF200+)Decreased-Increased
g-ratio (Corpus Callosum)Increased (thinner myelin)Comparable to this compoundDecreased (thicker myelin)
Callosal Conduction (N1 & N2 CAP amplitudes)Significantly smallerNear-normalNear-normal
Motor Performance (Rotorod)Decreased time on rod-Increased time on rod

Table 3: Neurological and Functional Outcomes. this compound treatment demonstrated significant improvements in myelination, axonal integrity, and motor function. DPN showed comparable effects on callosal conduction.[1][2]

Experimental Protocols

The following methodologies are based on the key comparative study between this compound and DPN.[1]

EAE Induction: Female C57BL/6 mice (8-10 weeks old) were immunized subcutaneously with 200 µg of myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice received an intraperitoneal injection of 200 ng of pertussis toxin.

Clinical Scoring: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0-5:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness

  • 3: Complete hind limb paralysis

  • 4: Hind limb and forelimb paralysis

  • 5: Moribund state

Drug Administration:

  • Prophylactic Treatment: Daily subcutaneous injections of this compound (5 mg/kg) or DPN (dose specified in the study) were initiated on the day of EAE induction (day 0).

  • Therapeutic Treatment: Daily subcutaneous injections of this compound (5 mg/kg) were initiated at the peak of clinical disease.

Cytokine Analysis: Splenocytes were isolated from mice at the end of the study and restimulated in vitro with MOG35-55. Supernatants were collected after 72 hours, and cytokine levels (IFN-γ, IL-6, IL-17, TNF-α, IL-10, IL-13, IL-5) were measured using a multiplex bead array assay.

Immunohistochemistry and Electron Microscopy: Spinal cords and brains were collected for histological analysis. Myelination was assessed by staining for Myelin Basic Protein (MBP). Axons were identified using neurofilament 200 (NF200) staining. For ultrastructural analysis of myelination, electron microscopy was used to determine the g-ratio (axon diameter to myelinated fiber diameter) in the corpus callosum.

Functional Assessment:

  • Motor Performance: Rotorod test was used to assess motor coordination and balance.

  • Axon Conduction: Compound action potentials (CAPs) were recorded from the corpus callosum to evaluate the functional integrity of myelinated axons.

Visualizations: Pathways and Workflows

EAE_Pathogenesis_and_Intervention cluster_immune_activation Peripheral Immune Activation cluster_cns_inflammation CNS Inflammation & Demyelination cluster_intervention Therapeutic Intervention MOG_Peptide MOG Peptide APC Antigen Presenting Cell MOG_Peptide->APC Uptake T_Cell Naive T Cell APC->T_Cell Presentation Th1_Th17 Th1/Th17 Cells T_Cell->Th1_Th17 Differentiation BBB Blood-Brain Barrier Th1_Th17->BBB Infiltration Microglia_Astrocyte Microglia/Astrocytes (activated) BBB->Microglia_Astrocyte Activation Oligodendrocyte Oligodendrocyte Microglia_Astrocyte->Oligodendrocyte Damage Myelin_Sheath Myelin Sheath Oligodendrocyte->Myelin_Sheath Axon Axon Myelin_Sheath->Axon Demyelination Demyelination Myelin_Sheath->Demyelination Indazole_Cl This compound ERb_Immune ERβ on Immune Cells Indazole_Cl->ERb_Immune Agonist ERb_Oligo ERβ on Oligodendrocytes Indazole_Cl->ERb_Oligo Agonist DPN DPN DPN->ERb_Oligo Agonist (less effective on immune cells) Reduced_Inflammation Reduced Inflammation ERb_Immune->Reduced_Inflammation Leads to Remyelination Remyelination ERb_Oligo->Remyelination Promotes Remyelination->Demyelination Reverses Reduced_Inflammation->Microglia_Astrocyte Inhibits

Caption: EAE pathogenesis and points of intervention for this compound and DPN.

Experimental_Workflow Start Start: EAE Induction (MOG peptide + CFA + PTX) Treatment_Groups Divide into Treatment Groups: - Vehicle - DPN - this compound (Prophylactic) - this compound (Therapeutic) Start->Treatment_Groups Prophylactic_Treatment Prophylactic Treatment (Day 0) Treatment_Groups->Prophylactic_Treatment Clinical_Monitoring Daily Clinical Scoring Prophylactic_Treatment->Clinical_Monitoring Peak_Disease Peak of Disease Clinical_Monitoring->Peak_Disease Endpoint Study Endpoint Clinical_Monitoring->Endpoint Therapeutic_Treatment Therapeutic Treatment Initiation Peak_Disease->Therapeutic_Treatment Therapeutic_Treatment->Clinical_Monitoring Analysis Analysis: - Histology (Myelination, Infiltration) - Cytokine Profiling - Functional Tests (Rotorod, Electrophysiology) Endpoint->Analysis

Caption: Experimental workflow for comparing this compound and DPN in EAE.

Conclusion

The available data strongly suggests that this compound is a more efficacious ERβ agonist than DPN in the EAE model. Its dual action of potent immunomodulation and direct promotion of remyelination offers a significant therapeutic advantage.[1][3] While DPN has demonstrated some neuroprotective effects, it notably lacks the anti-inflammatory properties observed with this compound.[1] These findings position this compound as a promising candidate for further preclinical and clinical development for demyelinating diseases like multiple sclerosis.[4][5] Researchers should consider these differences when selecting a compound for studies focused on either immunomodulatory or remyelinating mechanisms, or both.

References

Indazole-Cl vs. Estradiol: A Comparative Guide to Selective ERβ Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective estrogen receptor β (ERβ) agonists is a significant endeavor in drug discovery, aiming to harness the therapeutic benefits of estrogen signaling while mitigating the risks associated with estrogen receptor α (ERα) activation. This guide provides an objective comparison of Indazole-Cl, a synthetic ERβ agonist, and estradiol, the primary endogenous estrogen, focusing on their selectivity for ERβ. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate a comprehensive understanding for researchers in the field.

Performance Comparison: this compound's Superior Selectivity

This compound (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) has emerged as a highly selective ERβ agonist, demonstrating a significant preference for ERβ over ERα.[1] In contrast, estradiol, while a potent agonist for both receptors, exhibits much lower selectivity. This difference in selectivity is a key determinant of their respective therapeutic potentials.

Quantitative Data Summary

The following tables summarize the binding affinities and transcriptional activities of this compound and estradiol for both ERα and ERβ, based on data from competitive radioligand binding assays and cell-based transcriptional assays.

Table 1: Relative Binding Affinity (RBA) of this compound and Estradiol for ERα and ERβ

CompoundERα RBA (%)ERβ RBA (%)ERβ/ERα Selectivity Ratio
Estradiol1001001
This compound0.443>100

RBA values are relative to estradiol, which is set at 100% for both receptors. Data sourced from De Angelis et al., 2005.[1]

Table 2: Transcriptional Activation (EC50) of this compound and Estradiol on ERα and ERβ

CompoundERα EC50 (nM)ERβ EC50 (nM)ERβ/ERα Potency Ratio
Estradiol0.030.050.6
This compound100.1100

EC50 values represent the concentration required to elicit 50% of the maximal transcriptional response. Data sourced from De Angelis et al., 2005.[1]

The data clearly illustrates that while estradiol binds to and activates both ER subtypes with high and roughly equal potency, this compound demonstrates a pronounced selectivity for ERβ, with over 100-fold greater binding affinity and transcriptional potency for ERβ compared to ERα.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize and compare this compound and estradiol.

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Receptor Preparation: Full-length human ERα and ERβ proteins are expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

  • Radioligand: [³H]Estradiol is used as the radiolabeled competitor.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives like DTT and glycerol) is used to maintain protein stability.

  • Competition Reaction: A constant concentration of the ER protein and [³H]estradiol (typically at a concentration close to its Kd) are incubated with increasing concentrations of the unlabeled competitor compound (this compound or estradiol).

  • Incubation: The reaction mixtures are incubated at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite, which binds the receptor complexes.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100%.[2][3][4][5]

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate gene transcription through a specific estrogen receptor subtype.

Protocol:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express ERs is used.[6][7][8]

  • Transfection: The cells are transiently or stably transfected with two plasmids:

    • An expression vector for either human ERα or ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[6][7][8]

  • Cell Plating: The transfected cells are plated in multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or estradiol). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is plotted against the log concentration of the compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined by non-linear regression analysis.[6][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indazole_Cl This compound ERb ERβ Indazole_Cl->ERb High Affinity Estradiol Estradiol Estradiol->ERb ERa ERα Estradiol->ERa ERb_dimer ERβ Dimer PI3K PI3K ERb_dimer->PI3K Non-genomic ERE Estrogen Response Element (ERE) ERb_dimer->ERE Genomic ERa_dimer ERα Dimer ERa_dimer->ERE ERb->ERb_dimer ERa->ERa_dimer Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Transcription Gene Transcription mTOR->Gene_Transcription Promotes Cell Growth & Survival ERE->Gene_Transcription Inflammatory_Genes Inflammatory Response Genes (e.g., iNOS, IL-6) Gene_Transcription->Inflammatory_Genes Repression in Microglia/ Astrocytes

Caption: Simplified ERβ signaling pathway for this compound and Estradiol.

Competitive_Binding_Assay start Start receptor_prep Prepare ERα and ERβ Receptor Proteins start->receptor_prep radioligand_prep Prepare [³H]Estradiol (Radioligand) start->radioligand_prep competitor_prep Prepare Serial Dilutions of This compound and Estradiol start->competitor_prep incubation Incubate Receptor, Radioligand, and Competitor receptor_prep->incubation radioligand_prep->incubation competitor_prep->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Analyze Data to Determine IC50 and RBA quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Reporter_Gene_Assay start Start transfection Transfect Cells with ER Expression and ERE-Reporter Plasmids start->transfection plating Plate Transfected Cells transfection->plating treatment Treat Cells with this compound or Estradiol plating->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse Cells and Measure Reporter Gene Activity incubation->lysis analysis Analyze Data to Determine EC50 lysis->analysis end End analysis->end

Caption: Workflow for an estrogen receptor reporter gene assay.

Conclusion

This compound stands out as a highly selective ERβ agonist, offering a significant advantage over the non-selective nature of estradiol. This selectivity is evident in both its binding affinity and its transcriptional activation profile. The potent and selective activation of ERβ by this compound, coupled with its demonstrated ability to modulate inflammatory responses and activate pro-survival pathways, makes it a valuable research tool and a promising candidate for the development of novel therapeutics targeting conditions where ERβ activation is beneficial.[9][10][11] The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of selective ERβ agonism.

References

A Comparative Guide to Selective ERβ Agonists as Alternatives to Indazole-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available, selective estrogen receptor beta (ERβ) agonists that serve as viable alternatives to Indazole-Cl. The following sections detail the performance of these compounds, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Comparative Analysis of ERβ Agonist Potency and Selectivity

The selection of a suitable ERβ agonist is critically dependent on its binding affinity, functional potency, and selectivity for ERβ over ERα. The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Binding Affinity (IC50, nM) of Selective ERβ Agonists

CompoundERβ IC50 (nM)ERα IC50 (nM)Selectivity (ERα IC50 / ERβ IC50)Species
This compound ~1>100>100-foldHuman
WAY-200070 2 - 2.3[1][2][3][4]155 - 187[1][2]~68 to 94-fold[1]Human
Diarylpropionitrile (DPN) ~15[5]-72-fold (RBA)[5]-
ERB-041 3.1 - 5.4[6]620 - 1216[6]>200-foldHuman, Rat, Mouse
AC-186 65000~833-fold-
Liquiritigenin --20-fold (affinity)-
EGX358 --~750-fold-

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radioligand. Lower values indicate higher binding affinity. RBA refers to Relative Binding Affinity.

Table 2: Functional Potency (EC50, nM) of Selective ERβ Agonists

CompoundERβ EC50 (nM)ERα EC50 (nM)Selectivity (ERα EC50 / ERβ EC50)Assay Type
This compound -->100-fold (potency)Transcriptional Assay
WAY-200070 2[1]155[1]77.5-fold-
Diarylpropionitrile (DPN) 0.85[7][8]66[7][8]~78-fold[7]-
ERB-041 20[6]--IGFBP4 mRNA induction
AC-186 65000~833-fold-
Liquiritigenin 36.5[9][10]--ERE tk-Luc activation
EGX358 20-30[11]-750-fold[11][12]Cell-based/Direct binding

Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.

Key Alternatives to this compound: A Snapshot

  • WAY-200070: A potent and highly selective nonsteroidal ERβ agonist with demonstrated effects on the central nervous system, showing potential anxiolytic and antidepressant-like properties.[1][13] It exhibits a selectivity of approximately 68-fold for ERβ over ERα.[1]

  • Diarylpropionitrile (DPN): One of the first discovered selective ERβ agonists, DPN is widely used in research to investigate the function of ERβ.[7] It demonstrates approximately 70-fold higher selectivity for ERβ over ERα.[7]

  • Liquiritigenin: A natural flavanone isolated from licorice root, it acts as a selective ERβ agonist.[9][10][14] While it exhibits selectivity for ERβ, its potency is generally lower than synthetic agonists.[10]

  • ERB-041 (Prinaberel): A potent and highly selective synthetic ERβ agonist with over 200-fold selectivity for ERβ over ERα. It has been investigated for its anti-inflammatory properties.

  • AC-186: A non-steroidal ERβ agonist with high selectivity, showing neuroprotective effects in preclinical models of Parkinson's disease.

  • EGX358: A highly selective ERβ agonist, reported to have a 750-fold selectivity for ERβ over ERα.[11][12][15] It is being investigated for its potential to treat menopausal symptoms.[11][15]

Experimental Protocols

The characterization of these ERβ agonists relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a compound for the estrogen receptors.

  • Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to ERα and ERβ.

  • Materials:

    • Recombinant human ERα and ERβ protein.

    • [3H]-Estradiol (Radioligand).

    • Test compounds (this compound and alternatives).

    • Assay buffer (e.g., Tris-HCl buffer with additives).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of recombinant ERα or ERβ protein is incubated with a fixed concentration of [3H]-Estradiol.

    • Increasing concentrations of the unlabeled test compound are added to the wells.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand (e.g., via filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated as the concentration of the test compound that displaces 50% of the specifically bound [3H]-Estradiol.

Reporter Gene Assay

This cell-based assay measures the functional potency (EC50) of a compound to activate gene transcription through ERβ.

  • Objective: To quantify the ability of a test compound to induce the expression of a reporter gene under the control of an Estrogen Response Element (ERE).

  • Materials:

    • Host cell line (e.g., HEK293, HeLa) that does not endogenously express ERs.

    • Expression vectors for human ERα and ERβ.

    • A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase).

    • Cell culture medium and reagents.

    • Test compounds.

    • Luminometer.

  • Procedure:

    • Host cells are co-transfected with an expression vector for either ERα or ERβ and the ERE-reporter plasmid.

    • Transfected cells are plated in 96-well plates and treated with increasing concentrations of the test compound.

    • After an incubation period (e.g., 24 hours), the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • The EC50 value is calculated as the concentration of the test compound that produces 50% of the maximal reporter gene activation.

Cell Viability/Proliferation Assay

This assay assesses the effect of ERβ agonists on cell growth, which is particularly important for understanding their potential therapeutic applications and off-target effects.

  • Objective: To determine the effect of ERβ agonists on the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells).

  • Materials:

    • MCF-7 cells (or other relevant cell lines).

    • Cell culture medium and reagents.

    • Test compounds.

    • MTT or other cell viability reagents.

    • Microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the ERβ agonist.

    • After a set incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT) is added.

    • The reagent is converted by viable cells into a colored product.

    • The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by ERβ and a typical experimental workflow for characterizing selective ERβ agonists.

ERB_Signaling_Pathway Ligand Selective ERβ Agonist (e.g., this compound, DPN) ERb ERβ Ligand->ERb Binds Dimerization Dimerization ERb->Dimerization Activates ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Coactivators Coactivators Coactivators->Transcription Recruited Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Anti-proliferative, Anti-inflammatory) Protein->CellularResponse

Caption: Classical ERβ signaling pathway.

Experimental_Workflow Start Start: Select Candidate ERβ Agonists BindingAssay Radioligand Binding Assay (Determine IC50 & Selectivity) Start->BindingAssay ReporterAssay Reporter Gene Assay (Determine EC50 & Potency) Start->ReporterAssay DataAnalysis Data Analysis & Comparison BindingAssay->DataAnalysis ReporterAssay->DataAnalysis CellViability Cell-Based Assays (e.g., Proliferation, Apoptosis) Conclusion Conclusion: Select Optimal Agonist for In Vivo Studies CellViability->Conclusion DataAnalysis->CellViability

Caption: Workflow for ERβ agonist characterization.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Indazole-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory effects of Indazole-Cl, a selective estrogen receptor β (ERβ) agonist. Its performance is objectively compared with established anti-inflammatory agents, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Executive Summary

Data Presentation

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and its comparators. It is important to note that the nature of the available data for this compound (inhibition of transcriptional activity and mRNA levels) differs from the direct enzymatic or pathway inhibition data for the other compounds, making a direct comparison of potency challenging.

CompoundTargetAssayKey FindingsIC50 / Effective Concentration
This compound COX-2COX-2 Transcriptional ActivityInhibits hypoxia-induced COX-2 transcriptional activity in Vascular Smooth Muscle Cells (VSMCs).[1]10 µM[1]
NF-κBNF-κB ActivitySignificantly reduces hypoxia-induced NF-κB activity.Data not available
Cytokines (TNF-α, IL-6)mRNA levels in microgliaSignificantly represses LPS-induced IL-6 and TNF-α mRNA.[2]Data not available
Cytokines (in vivo)Cytokine production in EAE mouse modelProphylactic treatment (5 mg/kg/d) significantly reduces TNF-α and IL-6.[3]5 mg/kg/d (in vivo)[3]
Reactive Oxygen Species (ROS)ROS ProductionDecreases intracellular ROS levels induced by hypoxia in VSMCs.0.1 µM[1]
Celecoxib COX-2Enzymatic InhibitionPotent and selective inhibitor of COX-2 enzyme.[2]~40 nM[2]
BAY 11-7082 NF-κB (IκBα phosphorylation)IκBα Phosphorylation InhibitionInhibits TNFα-induced IκBα phosphorylation.[3][4][5][6]10 µM[3][4][5][6]
Dexamethasone Cytokines (MCP-1, IL-6, TNF-α)Cytokine Secretion InhibitionPotent inhibitor of various pro-inflammatory cytokines.[7]MCP-1: ~3 nM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (this compound, Celecoxib) and vehicle control (e.g., DMSO)

  • 96-well plates

  • Plate reader capable of colorimetric or fluorometric detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme in each well of a 96-well plate.

  • Add serial dilutions of the test compound or vehicle control to the respective wells.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the product formation (e.g., Prostaglandin E2) using a plate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells stably or transiently transfected with an NF-κB responsive luciferase reporter construct (e.g., HEK293T)

  • Cell culture medium and supplements

  • Test compound (this compound, BAY 11-7082) and vehicle control

  • Inducing agent (e.g., TNF-α or lipopolysaccharide [LPS])

  • Luciferase assay reagent (containing luciferin substrate)

  • Lysis buffer

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well opaque plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified duration.

  • Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

  • After incubation, lyse the cells using the lysis buffer.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in biological samples.

Materials:

  • ELISA kit specific for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Cell culture supernatant or other biological samples

  • Wash buffer

  • 96-well ELISA plates

  • Plate reader capable of absorbance measurement

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody specific for the target cytokine and incubate.

  • Wash the plate to remove unbound antibody.

  • Block the remaining protein-binding sites in the wells.

  • Add the standards and samples (e.g., cell culture supernatant from cells treated with the test compound) to the wells and incubate.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add streptavidin-HRP conjugate.

  • Wash the plate and add the substrate solution, which will develop a color in proportion to the amount of bound cytokine.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Generate a standard curve and determine the concentration of the cytokine in the samples.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NF-kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR Binds IKK_complex IKK Complex TLR4_TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκB NFkB_active NF-κB (Active) Gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_active->Gene_expression Induces IndazoleCl This compound IndazoleCl->IKK_complex Inhibits (indirectly) BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation IndazoleCl This compound COX2_Gene COX-2 Gene IndazoleCl->COX2_Gene Inhibits Expression Celecoxib Celecoxib Celecoxib->COX2 Inhibits Activity Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2_Gene Induces Expression COX2_Gene->COX2

Caption: COX-2 pathway and mechanisms of inhibition.

Experimental_Workflow cluster_assays 5. Downstream Assays Cell_Culture 1. Cell Culture (e.g., VSMCs, Macrophages) Treatment 2. Treatment (this compound or Comparator) Cell_Culture->Treatment Stimulation 3. Inflammatory Stimulus (e.g., Hypoxia, LPS, TNF-α) Treatment->Stimulation Sample_Collection 4. Sample Collection (Cell Lysate, Supernatant) Stimulation->Sample_Collection COX2_Assay COX-2 Activity/ Expression Assay Sample_Collection->COX2_Assay NFkB_Assay NF-κB Luciferase Assay Sample_Collection->NFkB_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Sample_Collection->Cytokine_Assay Data_Analysis 6. Data Analysis (IC50 Determination) COX2_Assay->Data_Analysis NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General experimental workflow for assessing anti-inflammatory effects.

References

Unveiling the Neuroprotective Potential of Indazole-Cl: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole-Cl, a selective estrogen receptor-β (ERβ) agonist, has emerged as a promising candidate for neuroprotective therapies. While in vivo studies have demonstrated its efficacy in promoting axon myelination and neuroprotection in models of multiple sclerosis, a detailed in vitro characterization of its direct neuroprotective effects on neurons has been less explored. This guide provides a comparative analysis of the potential neuroprotective effects of this compound, drawing parallels with the well-characterized ERβ agonist, Diarylpropionitrile (DPN). The experimental data presented for DPN offers a valuable framework for understanding the potential mechanisms through which this compound may exert its neuroprotective functions at a cellular level.

Comparative Analysis of Neuroprotective Effects

While direct in vitro neuroprotection data for this compound in neuronal cells is not extensively available in the current literature, its shared mechanism of action with DPN as a selective ERβ agonist allows for a predictive comparison. The following table summarizes the documented in vitro neuroprotective effects of DPN against β-amyloid (Aβ)-induced neurotoxicity in primary rat cortical neurons. These findings provide a strong rationale for investigating similar protective effects of this compound in neuronal models of excitotoxicity and oxidative stress.

ParameterNeurotoxic InsultTreatmentKey Findings for Diarylpropionitrile (DPN)Potential Implications for this compound
Cell Viability 10 µM Aβ₁₋₄₂1-100 nM DPNSignificantly increased neuronal cell viability.Likely to enhance neuronal survival under neurotoxic conditions.
Oxidative Stress 10 µM Aβ₁₋₄₂1-100 nM DPNSignificantly attenuated the level of reactive oxygen species (ROS).May possess antioxidant properties, reducing neuronal damage from oxidative stress.
Apoptosis 10 µM Aβ₁₋₄₂1-100 nM DPNDownregulated pro-apoptotic activated caspase-3 and Bax, and upregulated anti-apoptotic Bcl-2.Could inhibit apoptotic pathways in neurons, preventing programmed cell death.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of ERβ agonists like this compound and DPN are believed to be mediated through the activation of downstream signaling pathways that promote cell survival and combat cellular stress.

Neuroprotective Signaling Pathway of ERβ Agonists Potential Neuroprotective Signaling Pathway of ERβ Agonists Indazole_Cl This compound / DPN ERb ERβ Receptor Indazole_Cl->ERb binds and activates PI3K_Akt PI3K/Akt Pathway ERb->PI3K_Akt ERK_MAPK ERK/MAPK Pathway ERb->ERK_MAPK Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) PI3K_Akt->Anti_Apoptotic upregulates Pro_Apoptotic Reduced Apoptosis PI3K_Akt->Pro_Apoptotic downregulates Reduced_Oxidative_Stress Reduced Oxidative Stress PI3K_Akt->Reduced_Oxidative_Stress promotes ERK_MAPK->Anti_Apoptotic upregulates ERK_MAPK->Pro_Apoptotic downregulates ERK_MAPK->Reduced_Oxidative_Stress promotes Cell_Survival Increased Cell Survival Anti_Apoptotic->Cell_Survival Pro_Apoptotic->Cell_Survival Pro_Apoptotic->Reduced_Oxidative_Stress

Caption: Potential signaling cascade initiated by ERβ agonists.

The following workflow outlines a typical experimental design to confirm the neuroprotective effects of a compound like this compound in vitro.

Experimental Workflow for In Vitro Neuroprotection Assay Experimental Workflow for In Vitro Neuroprotection Studies Start Start: Culture Neuronal Cells (e.g., primary cortical neurons, SH-SY5Y) Pre_treatment Pre-treatment with this compound (various concentrations) Start->Pre_treatment Neurotoxic_Insult Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Pre_treatment->Neurotoxic_Insult Incubation Incubation (e.g., 24 hours) Neurotoxic_Insult->Incubation Cell_Viability Assess Cell Viability (MTT Assay) Incubation->Cell_Viability Apoptosis_Assay Measure Apoptosis Markers (Caspase-3 activity, Bax/Bcl-2 ratio) Incubation->Apoptosis_Assay ROS_Measurement Quantify Oxidative Stress (ROS levels) Incubation->ROS_Measurement Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Measurement->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere and differentiate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (e.g., 100 µM) or hydrogen peroxide (H₂O₂) to induce cell death. Include control wells with untreated cells and cells treated only with the neurotoxic agent.

  • MTT Incubation: After the desired incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS)

This protocol quantifies the level of intracellular ROS, a marker of oxidative stress.

  • Cell Culture and Treatment: Culture and treat the neuronal cells with this compound and the neurotoxic agent as described in the MTT assay protocol.

  • Fluorescent Probe Incubation: After the treatment period, wash the cells and incubate them with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

  • Cell Lysis: Following treatment, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents.

  • Substrate Incubation: Add a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

  • Data Acquisition: Measure the absorbance or fluorescence generated by the cleavage of the substrate by active caspase-3. The signal intensity is proportional to the caspase-3 activity.

Western Blot for Bax and Bcl-2

This technique is used to determine the protein levels of the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

  • Protein Extraction: Extract total protein from the treated and control cells.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

Conclusion

While further in vitro studies are necessary to definitively confirm the direct neuroprotective effects of this compound on neuronal cells, the existing in vivo data and the comparative evidence from other ERβ agonists like DPN strongly suggest its potential as a valuable therapeutic agent for neurodegenerative diseases. The experimental protocols provided in this guide offer a robust framework for future investigations to elucidate the precise mechanisms of this compound-mediated neuroprotection at the cellular level.

Head-to-Head Comparison: Indazole-Cl and Genistein in Cellular Signaling and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Indazole-Cl and genistein, two compounds with significant but distinct impacts on cellular signaling pathways. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, and details the methodologies behind these findings to support informed decisions in research and drug development.

Overview and Mechanism of Action

This compound is a synthetic compound identified as a highly selective agonist for Estrogen Receptor-β (ERβ).[1][2][3] Its specificity for ERβ makes it a valuable tool for investigating the distinct roles of this estrogen receptor subtype and a potential therapeutic agent with reduced risk of estrogenic side effects associated with ERα activation.[4] Primarily, this compound has demonstrated anti-inflammatory, neuroprotective, and anti-proliferative effects.[1][2][4][5]

Genistein , a naturally occurring isoflavone found in soy products, is a well-known phytoestrogen that acts as a selective estrogen receptor modulator (SERM), with a binding preference for ERβ over ERα.[6][7] Beyond its hormonal effects, genistein is a broad-spectrum inhibitor of protein tyrosine kinases and modulates a multitude of signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.[8][9][10][11][12][13] This pleiotropic activity underlies its extensively studied anti-cancer, anti-inflammatory, and antioxidant properties.[6][8][10][14]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and genistein across various experimental assays. Direct comparative studies are limited; therefore, data is compiled from individual studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Effects on Cell Viability and Proliferation

CompoundCell LineAssayConcentrationEffectReference
This compound Vascular Smooth Muscle Cells (VSMCs)Cell Proliferation Assay1 µMAttenuated PDGF-induced proliferation[5][15]
Genistein HeLa (Cervical Cancer)Cell Viability Assay18.47 µM50% decrease in cell survival[16]
ME-180 (Cervical Cancer)Colony Formation Assay11 µMLD50[16]
CaSki (Cervical Cancer)Colony Formation Assay24 µMLD50[16]
MCF-7 (Breast Cancer)Cell Growth Assay10⁻⁸–10⁻⁶ MStimulated growth[17]
MCF-7 (Breast Cancer)Cell Growth Assay>10⁻⁵ MInhibited growth[17]
Human Uterine Leiomyoma CellsCell Proliferation Assay≤ 3.7 µMElicited proliferation[17]
Human Uterine Leiomyoma CellsCell Proliferation Assay≥ 37 µMInhibited proliferation[17]

Table 2: Anti-inflammatory and Antioxidant Effects

CompoundSystem/Cell LineAssayConcentrationEffectReference
This compound Vascular Smooth Muscle Cells (VSMCs)ROS Production Assay0.1 µMDecreased hypoxia-induced intracellular ROS[1][2]
Vascular Smooth Muscle Cells (VSMCs)COX-2 Transcriptional Activity10 µMInhibited hypoxia-induced COX-2 activity[1]
Genistein C6 Rat Glioma CellsLipid Peroxidation (TBARS)0-3.6 mg/mLInhibited hydroxyl radical-induced lipid peroxidation by 90.5%[6]
U937 (Human Leukemia)Glutathione Level Assay5, 10, 20, 40 µMIncreased glutathione levels to 3.8, 7.9, 12.5, and 14.6 nmol/10⁶ cells, respectively[6]
HT29 (Human Colon Cancer)TNF-α Level Assay10 mg/kg (in vivo, rat)Significantly decreased indomethacin-induced stomach TNF-α levels[18]

Table 3: Effects on Cell Migration and Invasion

CompoundCell LineAssayConcentrationEffectReference
This compound Vascular Smooth Muscle Cells (VSMCs)Transwell Migration Assay1 µMInhibited hypoxia-induced cell migration[1][15]
Vascular Smooth Muscle Cells (VSMCs)Invasion Assay1 µMInhibited hypoxia-induced cell invasion[1][15]
Genistein Cervical Cancer CellsNot SpecifiedNot SpecifiedAnti-metastatic properties through inhibition of the FAK/paxillin pathway[16]

Signaling Pathways

The distinct mechanisms of this compound and genistein are visualized in the following signaling pathway diagrams.

Indazole_Cl_Signaling Indazole_Cl This compound ERb ERβ Indazole_Cl->ERb activates ROS ROS ERb->ROS inhibits NFkB NF-κB ERb->NFkB inhibits CellMigration Cell Migration & Invasion ERb->CellMigration inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ERb->PI3K_Akt_mTOR activates Hypoxia Hypoxia Hypoxia->ROS Hypoxia->NFkB Hypoxia->CellMigration COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation COX2->Inflammation OPC Oligodendrocyte Precursor Cells Remyelination Remyelination OPC->Remyelination PI3K_Akt_mTOR->OPC promotes survival

Caption: this compound Signaling Pathway.

Genistein_Signaling Genistein Genistein ER ERα / ERβ Genistein->ER modulates PTK Protein Tyrosine Kinases (e.g., EGFR) Genistein->PTK inhibits PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway Genistein->MAPK_ERK inhibits NFkB NF-κB Pathway Genistein->NFkB inhibits Wnt Wnt/β-catenin Pathway Genistein->Wnt inhibits Apoptosis Apoptosis Genistein->Apoptosis induces CellCycleArrest Cell Cycle Arrest Genistein->CellCycleArrest induces Angiogenesis Angiogenesis Genistein->Angiogenesis inhibits PTK->PI3K_Akt PTK->MAPK_ERK PI3K_Akt->Apoptosis inhibits PI3K_Akt->Angiogenesis MAPK_ERK->CellCycleArrest promotes Inflammation Inflammation NFkB->Inflammation

Caption: Genistein's Multi-target Signaling Pathways.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation Assays
  • MTT Assay (for Cell Viability):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (this compound or genistein) and incubated for a specified period (e.g., 24, 48, 72 hours).

    • Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

    • The plates are incubated for 2-4 hours to allow the conversion of MTT to formazan crystals by metabolically active cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Colony Formation Assay (for Proliferative Capacity):

    • A low density of cells is seeded in 6-well plates.

    • The cells are treated with the test compound at various concentrations.

    • The plates are incubated for an extended period (e.g., 1-2 weeks) to allow for the formation of colonies.

    • The media is removed, and the colonies are washed with PBS, fixed with a solution like methanol or a methanol/acetic acid mixture, and stained with a dye such as crystal violet.

    • The number of colonies (typically defined as containing >50 cells) is counted manually or using imaging software.

Reactive Oxygen Species (ROS) Production Assay
  • DCFDA Assay:

    • Cells are seeded in a 96-well plate and allowed to attach.

    • The cells are pre-treated with the test compound for a specified duration.

    • The cells are then loaded with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye.

    • Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.

    • An oxidative stressor (e.g., H₂O₂, hypoxia) is introduced.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.

Transwell Migration and Invasion Assays
  • Migration Assay:

    • Cells are serum-starved for several hours.

    • A suspension of cells in serum-free media, with or without the test compound, is added to the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane).

    • The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

    • The plates are incubated for a period that allows for cell migration through the pores (e.g., 12-24 hours).

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of migrated cells is quantified by counting under a microscope in several random fields.

  • Invasion Assay:

    • The protocol is similar to the migration assay, with the key difference being that the Transwell membrane is pre-coated with a layer of extracellular matrix material (e.g., Matrigel).

    • This requires the cells to actively degrade the matrix in order to invade and migrate to the lower chamber.

    • Quantification is performed in the same manner as the migration assay.

Summary and Conclusion

This compound and genistein both exhibit valuable pharmacological properties, but their mechanisms of action and, consequently, their potential applications, differ significantly.

This compound stands out as a highly specific ERβ agonist . This specificity is a major advantage for therapeutic applications where targeting ERβ-mediated pathways is desired without activating ERα. Its demonstrated efficacy in reducing inflammation, protecting against oxidative stress, and promoting remyelination makes it a promising candidate for neurodegenerative and inflammatory diseases like multiple sclerosis.

Genistein , in contrast, is a pleiotropic molecule with a broader range of biological activities. Its ability to modulate both estrogen receptors and inhibit multiple tyrosine kinases gives it a wide sphere of influence over cellular processes, including cell growth, apoptosis, and angiogenesis. This multi-targeted approach has made it a subject of extensive research, particularly in oncology. However, its broader activity profile may also lead to more complex and potentially off-target effects.

For the researcher and drug developer, the choice between these two compounds depends on the specific research question or therapeutic goal:

  • For studies focused on the specific roles of ERβ or for developing therapies that require selective ERβ activation, This compound is the more precise tool.

  • For a broader, multi-pronged approach to conditions like cancer, where influencing multiple signaling pathways simultaneously may be beneficial, genistein offers a compelling, though less specific, option.

Further head-to-head studies under identical experimental conditions are necessary to provide a more direct and definitive comparison of the potency and efficacy of these two compounds.

References

Validating the Role of ERβ in Indazole-Cl's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Indazole-Cl (Ind-Cl) and its alternatives, focusing on the validation of Estrogen Receptor β (ERβ) as its primary mediator of action. The information presented is supported by experimental data from preclinical studies, offering insights into its therapeutic potential, particularly in neuroinflammatory and demyelinating diseases.

Introduction

This compound is a synthetic, non-steroidal ligand that exhibits high selectivity for Estrogen Receptor β (ERβ) over ERα.[1][2] This selectivity is a key attribute, as activation of ERβ is associated with anti-inflammatory, neuroprotective, and remyelinating effects, while ERα activation is often linked to proliferative effects in reproductive tissues.[3] this compound has emerged as a promising therapeutic candidate for conditions such as multiple sclerosis, endometriosis, and atherosclerosis due to its potent ERβ-agonist activity.[3][4] This guide delves into the experimental evidence that substantiates the pivotal role of ERβ in the mechanism of action of this compound.

Comparative Performance Data

The following table summarizes the quantitative and qualitative data comparing this compound with other relevant compounds. While specific Ki or IC50 values for this compound are not consistently reported in publicly available literature, its high selectivity for ERβ is a recurring finding.

Compound/AlternativeTarget(s)ERβ Selectivity (over ERα)In Vitro Efficacy (Oligodendrocyte Differentiation)In Vivo Efficacy (EAE Model)Key Findings & Citations
This compound (Ind-Cl) ERβ Agonist >100-fold Promotes differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. Reduces clinical scores, decreases CNS inflammation, promotes remyelination, and improves motor function. A highly selective ERβ agonist with potent immunomodulatory and remyelinating properties. [1][2][5]
This compound-o-chloro (IndCl-o-Cl) ERβ AgonistHigh (specific ratio not detailed)Equivalent to this compound in promoting OPC differentiation.Ameliorates disease severity, increases mature oligodendrocytes, and improves myelination.An analogue of this compound with comparable efficacy.[6]
This compound-o-methyl (IndCl-o-Me) ERβ AgonistHigh (specific ratio not detailed)Equivalent to this compound in promoting OPC differentiation.Ameliorates disease severity, increases mature oligodendrocytes, and improves myelination.An analogue of this compound with comparable efficacy.[6]
Diarylpropionitrile (DPN) ERβ Agonist~70-foldPromotes remyelination.Attenuates clinical disease in EAE but lacks the profound immunomodulatory effects of this compound.A less selective ERβ agonist, highlighting the superior immunomodulatory action of this compound.[5]
Vehicle Control N/AN/ABasal level of OPC differentiation.Severe clinical scores, significant CNS inflammation, and demyelination.Serves as the baseline for evaluating the therapeutic effects of ERβ agonists.[5]
ERβ Knockout (ERβ-/-) Mice + this compound ERα (residual)N/AN/AThe protective effects of this compound are abolished. Directly validates that the therapeutic effects of this compound are mediated through ERβ. [7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of this compound's mechanism of action.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This in vivo model is the most widely used animal model for multiple sclerosis.

  • Induction: EAE is induced in C57BL/6 mice by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Mice also receive intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.

  • Treatment: this compound (typically 5 mg/kg/day) or vehicle is administered daily, either prophylactically (starting from the day of immunization) or therapeutically (starting at the peak of disease).

  • Assessment: Clinical signs of EAE are scored daily on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund). Histological analysis of the spinal cord is performed to assess inflammation (immune cell infiltration) and demyelination (e.g., using Luxol Fast Blue staining). Cytokine levels in the serum or from restimulated splenocytes are measured using ELISA or multiplex assays.

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This assay assesses the direct effect of compounds on the maturation of oligodendrocytes.

  • Cell Culture: Primary OPCs are isolated from the brains of neonatal rodents and cultured in a growth medium containing mitogens such as PDGF-AA and FGF-2 to maintain their progenitor state.

  • Differentiation Induction: To induce differentiation, the mitogens are withdrawn, and the cells are treated with this compound, its analogues, or a vehicle control.

  • Analysis: After a set period (e.g., 72 hours), the cells are fixed and stained for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP). The percentage of MBP-positive cells is quantified to determine the extent of differentiation. Morphological changes, such as the development of complex branching patterns, are also assessed.

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows involved in validating the ERβ-mediated action of this compound.

ERB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indazole_Cl This compound ERb ERβ Indazole_Cl->ERb Binds ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization & Nuclear Translocation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Transcription_Myelination Gene Transcription (Myelination) mTOR->Gene_Transcription_Myelination Promotes IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p65 p65 p50 p50 NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates ERb_dimer->PI3K Activates ERb_dimer->IKK Inhibits ERE ERE ERb_dimer->ERE Binds ERE->Gene_Transcription_Myelination Initiates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Inhibits Transcription

Caption: ERβ signaling pathway activated by this compound.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Groups cluster_assessment Assessment cluster_validation Validation of ERβ Role Immunization Immunization of Mice (MOG35-55 in CFA) PTX_Injection Pertussis Toxin Injection (Day 0 & 2) Immunization->PTX_Injection Indazole_Cl_Group This compound Treatment PTX_Injection->Indazole_Cl_Group Vehicle_Group Vehicle Control PTX_Injection->Vehicle_Group ERb_KO_Group ERβ KO Mice + This compound PTX_Injection->ERb_KO_Group Clinical_Scoring Daily Clinical Scoring Indazole_Cl_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring ERb_KO_Group->Clinical_Scoring Histology Histology (Day 21-35) - Inflammation - Demyelination Clinical_Scoring->Histology Cytokine_Analysis Cytokine Analysis (Splenocytes/Serum) Histology->Cytokine_Analysis Outcome Compare Outcomes: - Reduced disease in Ind-Cl group - No effect in ERβ KO group Cytokine_Analysis->Outcome

Caption: Experimental workflow for validating ERβ's role in EAE.

Logical_Relationship cluster_effects Biological Effects Indazole_Cl This compound ERb_Activation ERβ Activation Indazole_Cl->ERb_Activation Highly Selective Binding ERa_Activation ERα Activation (Minimal) Indazole_Cl->ERa_Activation Low Affinity Immunomodulation Immunomodulation (↓ Pro-inflammatory Cytokines) ERb_Activation->Immunomodulation Remyelination Remyelination (↑ Oligodendrocyte Differentiation) ERb_Activation->Remyelination Neuroprotection Neuroprotection ERb_Activation->Neuroprotection Therapeutic_Outcome Therapeutic Outcome (Amelioration of EAE) Immunomodulation->Therapeutic_Outcome Remyelination->Therapeutic_Outcome Neuroprotection->Therapeutic_Outcome

Caption: Logical relationship of this compound's ERβ-dependent effects.

Conclusion

References

Assessing the Specificity of Indazole-Cl for ERβ over ERα: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Indazole-Cl's specificity for the Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα), placed in context with other known ERβ-selective agonists. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of this compound's receptor selectivity and mechanism of action.

Data Presentation: Comparative Binding Affinity of ERβ-Selective Agonists

CompoundERα IC50 (nM)ERβ IC50 (nM)ERβ EC50 (nM)Selectivity (ERα/ERβ)Reference
This compound N/AN/AN/A>100-fold[1]
ERB-041>10005.42~200-fold[2][3]
WAY-2000701362268-fold[3]
Liquiritigenin>1000N/A36.5Highly Selective[3]
Diarylpropionitrile (DPN)N/AN/AN/A70-fold[4]

N/A: Not Available in the cited literature.

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the binding affinity and selectivity of a compound like this compound for ERα and ERβ, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled ligand to ERα and ERβ. The IC50 value is then used to calculate the binding affinity (Ki).

Materials:

  • Receptors: Purified recombinant human ERα and ERβ protein.

  • Radioligand: [³H]-Estradiol (a high-affinity ligand for both receptors).

  • Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with additives to reduce non-specific binding (e.g., BSA).

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Dilute the receptor proteins and [³H]-Estradiol to their optimal concentrations in the assay buffer.

  • Incubation:

    • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound.

    • Add the receptor protein (ERα or ERβ) to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]-Estradiol against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway activated by this compound and a typical workflow for assessing receptor specificity.

ERB_Signaling_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm cluster_nucleus Nucleus IndazoleCl This compound ERb ERβ IndazoleCl->ERb Binds PI3K PI3K ERb->PI3K Activates ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Oligo_Survival Oligodendrocyte Survival & Myelination mTOR->Oligo_Survival AP1_promoter AP-1 Promoter ERb_dimer->AP1_promoter Binds to CtBP CtBP AP1_promoter->CtBP Recruits Gene_Repression Repression of Inflammatory Genes CtBP->Gene_Repression Experimental_Workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep_receptors Prepare ERα and ERβ Receptor Proteins incubation Incubate Receptors, Radioligand, and this compound prep_receptors->incubation prep_ligand Prepare Radiolabeled Ligand ([³H]-Estradiol) prep_ligand->incubation prep_compound Prepare Serial Dilutions of this compound prep_compound->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting plot_data Plot % Specific Binding vs. [this compound] counting->plot_data calc_ic50 Determine IC50 Values for ERα and ERβ plot_data->calc_ic50 calc_selectivity Calculate Selectivity Ratio (IC50 ERα / IC50 ERβ) calc_ic50->calc_selectivity

References

Comparative Efficacy of Indazole-Based Compounds in Cancer Cell Lines: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure. This guide provides a comparative analysis of the in vitro activity of various indazole derivatives across different cancer cell lines, with a focus on their anti-proliferative effects and mechanisms of action. While "Indazole-Cl" is a known selective estrogen receptor β (ERβ) agonist with demonstrated anti-inflammatory and neuroprotective effects, its direct cytotoxic profiling in cancer cell lines is not extensively documented in publicly available literature. Therefore, this guide will broaden the scope to compare the performance of various indazole-based compounds that have been evaluated for their anticancer properties.

Data Presentation: Anti-proliferative Activity of Indazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of selected indazole derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their potency.

Table 1: IC50 Values (µM) of Indazole Derivatives in Various Cancer Cell Lines

Compound/DerivativeK562 (Chronic Myeloid Leukemia)A549 (Lung Carcinoma)PC-3 (Prostate Cancer)HepG2 (Hepatocellular Carcinoma)Reference
Compound 6o 5.15---
Compound 5k 12.17--3.32
Indole-based stilbene 2.4---
Indazole-based stilbene <10---

Table 2: IC50 Values (µM) of Curcumin-Indazole Analogs

Compound/DerivativeMCF-7 (Breast Cancer)HeLa (Cervical Cancer)WiDr (Colon Carcinoma)Reference
Compound 3b 45.97>10027.20
Compound 3d -46.36-
Curcumin (comparator) 35.03>100>100
Tamoxifen (comparator) <3.125<3.12533.72
Doxorubicin (comparator) <3.125<3.12511.01

Table 3: IC50 Values (nM) of Indazole-based Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 30 VEGFR-21.24
Derivatives 12b, 12c, 12e VEGFR-25.4, 5.6, 7
Sorafenib (comparator) VEGFR-290
Derivatives 36b, 37a EGFR1-4.3, 1.1-8.1

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of indazole derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the indazole compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cell lines

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells using the desired treatment with indazole compounds.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the effect of a compound on cell cycle progression.

Materials:

  • Treated and untreated cancer cell lines

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

  • Add PI staining solution and incubate for 30 minutes at 4°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation Cell_Lines Cancer Cell Lines (e.g., A549, K562, MCF-7) Treatment Treatment with Indazole Derivatives Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis IC50 Determination & Mechanism of Action Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General workflow for in vitro evaluation of indazole derivatives.

VEGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT->Proliferation Indazole Indazole Derivatives Indazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole Indazole Derivatives Indazole->EGFR Inhibits EGF EGF EGF->EGFR Binds p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Induces Degradation p53 Degradation p53->Degradation MDM2->p53 Inhibits & Promotes Degradation MDM2->Degradation Indazole Indazole Derivatives Indazole->MDM2 Inhibits DNA_Damage DNA Damage DNA_Damage->p53 Activates

Evaluating the Translational Potential of Indazole-Cl Against Current Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-Cl is a novel, selective estrogen receptor β (ERβ) agonist currently under preclinical investigation for its therapeutic potential in autoimmune and cardiovascular diseases. This guide provides a comparative analysis of this compound against current standard-of-care therapies for multiple sclerosis (MS) and atherosclerosis, two primary indications where it has shown promise. The information presented herein is based on available preclinical data and aims to offer an objective evaluation to inform further research and development.

This compound's mechanism of action centers on its selective activation of ERβ, a nuclear receptor with known anti-inflammatory and neuroprotective properties. In preclinical models, this compound has demonstrated a dual mechanism of action, particularly in the context of multiple sclerosis, by both modulating the immune response and promoting the repair of the myelin sheath. In models of atherosclerosis, its anti-inflammatory and anti-proliferative effects on vascular cells suggest a potential to inhibit plaque formation and progression.

This guide will delve into the preclinical efficacy of this compound and compare it with established therapies, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.

This compound vs. Current Therapies for Multiple Sclerosis

Multiple sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. Current disease-modifying therapies (DMTs) primarily target the inflammatory component of the disease.

Standard-of-Care Therapies for Multiple Sclerosis
  • Injectable Therapies:

    • Interferon-β (e.g., Avonex, Betaseron, Rebif): These were among the first DMTs for MS and are thought to work by reducing the migration of inflammatory cells into the central nervous system (CNS) and shifting the cytokine balance towards an anti-inflammatory state.

    • Glatiramer Acetate (Copaxone): A synthetic polypeptide that mimics myelin basic protein. It is believed to act as an immune decoy, inducing and activating suppressor T cells.[1][2]

  • Oral Therapies:

    • Fingolimod (Gilenya): A sphingosine 1-phosphate (S1P) receptor modulator that sequesters lymphocytes in the lymph nodes, preventing their entry into the CNS.[3]

    • Dimethyl Fumarate (Tecfidera): An immunomodulatory agent that is thought to exert its effects through the activation of the Nrf2 antioxidant response pathway and by altering immune cell populations.[4][5]

Preclinical Efficacy Comparison in the Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE mouse model is the most widely used animal model for MS, mimicking the inflammatory and demyelinating aspects of the human disease. While direct head-to-head studies are limited, the following table summarizes key findings from separate studies to allow for a qualitative comparison.

Table 1: Preclinical Efficacy of this compound and Standard MS Therapies in the EAE Model

Compound Dosage and Administration Effect on Clinical Score Immunomodulatory Effects Remyelination/Neuroprotective Effects Source
This compound 5 mg/kg, s.c. daily (prophylactic and therapeutic)Significant reduction in peak clinical score and delayed onset.[6][7][8][9][10][11][12]Decreased peripheral Th1 cytokines (IFN-γ, IL-17) and macrophage-secreted TNF-α. Reduced CNS infiltration of immune cells.[13][9][10][11]Increased callosal myelination and mature oligodendrocyte numbers. Improved callosal conduction.[13][6][8][9][13][6][7][8][9][10][11][12]
Fingolimod 0.3 mg/kg, p.o. daily (therapeutic)Significantly decreased cumulative disease score.[3]Sequesters lymphocytes in lymph nodes.Promoted OPC proliferation and differentiation, facilitating remyelination.[3][3][14][15][16][17]
Glatiramer Acetate Daily s.c. injectionSuppression of EAE.[18]Induction of Th2/3 cells that accumulate in the CNS and express anti-inflammatory cytokines and BDNF.[19]Reduced axonal damage and neuronal loss. Augmented proliferation of neuronal progenitor cells.[20][1][2][18][19][20][21]
Dimethyl Fumarate 100 mg/kg, p.o. daily (prophylactic)Significantly affected the development and severity of EAE (lower clinical scores, decreased incidence, delayed onset).[22]Reduced frequencies of IFN-γ and IL-17–producing CD4+ cells. Induction of anti-inflammatory M2 monocytes.[5]Reduced demyelination and axonal loss.[23][4][5][22][23][24]

Disclaimer: The data presented in this table are from different studies and may not be directly comparable due to variations in experimental protocols.

This compound vs. Current Therapies for Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Current treatments focus on modifying risk factors, primarily through lipid-lowering and antiplatelet therapies.

Standard-of-Care Therapies for Atherosclerosis
  • Statins (e.g., Atorvastatin, Rosuvastatin): These drugs are HMG-CoA reductase inhibitors that lower LDL cholesterol levels. They also have pleiotropic anti-inflammatory effects.[25]

  • Antiplatelet Therapy (e.g., Aspirin, Clopidogrel): These medications prevent the formation of blood clots that can lead to heart attack or stroke.

Preclinical Efficacy Comparison in Atherosclerosis Models

Preclinical studies in mouse models of atherosclerosis, such as ApoE-/- mice fed a high-fat diet, are used to evaluate the efficacy of new therapeutic agents.

Table 2: Preclinical Efficacy of this compound and Standard Atherosclerosis Therapies

Compound Model Effect on Plaque Size/Composition Mechanism of Action Source
This compound In vitro (VSMCs)Not directly assessed in vivo. In vitro, inhibits processes contributing to plaque formation.Inhibits hypoxia-induced inflammation, ROS production, and proliferation of vascular smooth muscle cells (VSMCs).[26][27][26][27][28]
Statins (e.g., Fluvastatin, Atorvastatin, Rosuvastatin) ApoE-/- miceReduced atherosclerotic plaque disruption and promoted plaque stability.[29] Reduced CD68+ cell content in plaques.[25]Lower LDL cholesterol. Pleiotropic effects including reduced inflammation and improved endothelial function.[25][25][29][30][31][32]

Disclaimer: Direct in vivo comparative data for this compound in a standardized atherosclerosis model is not yet available. The data for this compound is based on in vitro studies of cellular mechanisms relevant to atherosclerosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following table outlines the methodologies for key experiments cited in this guide.

Table 3: Summary of Key Experimental Protocols

Experiment Objective Methodology
Experimental Autoimmune Encephalomyelitis (EAE) To model multiple sclerosis in vivo.Female C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Mice also receive injections of pertussis toxin. Clinical signs are scored daily on a scale of 0-5.
Cuprizone-Induced Demyelination To model demyelination and remyelination independent of adaptive immunity.Mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination. The diet is then replaced with normal chow to assess spontaneous remyelination.
Immunohistochemistry (IHC) To visualize and quantify immune cell infiltration, myelination, and axonal integrity in CNS tissue.Spinal cord and brain sections are stained with antibodies against specific markers (e.g., CD4 for T cells, Luxol Fast Blue for myelin, neurofilament for axons). Staining is visualized by microscopy and quantified using image analysis software.
Vascular Smooth Muscle Cell (VSMC) Culture and Hypoxia Induction To study the cellular mechanisms of atherosclerosis in vitro.Primary human aortic VSMCs are cultured. Hypoxia is induced by placing cells in a chamber with 1% O2, 5% CO2, and 94% N2.
Western Blotting To quantify the expression of specific proteins.Protein lysates from cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., COX-2, iNOS).
Atherosclerosis Mouse Model To model atherosclerosis in vivo.Apolipoprotein E-deficient (ApoE-/-) mice are fed a high-fat/high-cholesterol diet for a specified period to induce atherosclerotic plaque formation in the aorta.
Aortic Plaque Analysis To quantify the extent of atherosclerosis.The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified as a percentage of the total aortic area.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Multiple Sclerosis

The following diagram illustrates the proposed signaling pathway through which this compound exerts its dual immunomodulatory and remyelinating effects in the context of multiple sclerosis.

Indazole_Cl_Pathway IndazoleCl This compound ERb ERβ IndazoleCl->ERb binds & activates ImmuneCell Immune Cell (T-cell, Macrophage) ERb->ImmuneCell modulates OPC Oligodendrocyte Precursor Cell (OPC) ERb->OPC promotes ProInflammatory Pro-inflammatory Cytokines (IFN-γ, IL-17, TNF-α) ImmuneCell->ProInflammatory decreased production Differentiation Differentiation OPC->Differentiation AntiInflammatory Anti-inflammatory Response MatureOligo Mature Oligodendrocyte Differentiation->MatureOligo Remyelination Remyelination MatureOligo->Remyelination

Caption: Proposed mechanism of this compound in MS.

Experimental Workflow for EAE Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a therapeutic agent in the EAE mouse model.

EAE_Workflow start Start: EAE Induction (MOG35-55 + CFA + PTX) treatment Treatment Initiation (e.g., Prophylactic or Therapeutic) start->treatment scoring Daily Clinical Scoring (0-5 scale) treatment->scoring behavior Behavioral Testing (e.g., Rotarod) treatment->behavior endpoint Endpoint: Tissue Collection (Day 30-40 post-induction) scoring->endpoint behavior->endpoint histology Histology/IHC (Spinal Cord, Brain) endpoint->histology cyto Cytokine Analysis (Splenocytes) endpoint->cyto analysis Data Analysis & Interpretation histology->analysis cyto->analysis

Caption: Workflow for preclinical EAE studies.

Conclusion

This compound presents a promising therapeutic profile, particularly for multiple sclerosis, due to its unique dual mechanism of action that addresses both inflammation and the need for remyelination. Preclinical data in the EAE model are encouraging, suggesting it may offer advantages over existing therapies that are primarily immunomodulatory. However, the lack of direct comparative studies necessitates a cautious interpretation of its translational potential. Further research, including head-to-head preclinical studies and eventual clinical trials, is warranted to definitively establish its efficacy and safety relative to the current standards of care.

For atherosclerosis, the in vitro data suggest a plausible mechanism for therapeutic benefit by targeting key cellular events in plaque formation. In vivo studies in relevant animal models are a critical next step to validate these findings and provide a basis for comparison with established treatments like statins.

This guide provides a foundational overview for researchers and drug development professionals. The presented data and experimental frameworks should aid in the design of future studies aimed at further evaluating the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Indazole-Cl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental protection are paramount when handling chemical reagents. This document provides essential procedural guidance for the proper disposal of Indazole-Cl, a chlorinated indazole derivative used in research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for analogous chlorinated compounds and general principles of hazardous chemical waste management.[1]

Researchers, scientists, and drug development professionals must adhere to these guidelines to minimize risks and ensure compliance with institutional and regulatory standards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling and for final disposal of this compound.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.[1]
Eye Protection Safety goggles or a full-face shieldTo protect eyes from splashes or dust.[1]
Respiratory Protection NIOSH-approved respiratorRequired if dust or aerosols are generated.[1]
Protective Clothing Laboratory coat, closed-toe shoesTo prevent contamination of personal clothing.[1]

Step-by-Step Disposal Protocol

As a chlorinated organic compound, this compound is considered hazardous waste and requires specialized disposal procedures.[1] Improper disposal, such as discarding it in regular trash or down the drain, can lead to toxic exposure and long-term environmental damage.[1]

  • Waste Collection and Storage :

    • Collect waste this compound in a designated, compatible, and properly sealed container.[1]

    • The container must be clearly labeled as "Hazardous Waste: this compound".[1]

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2] This designated space is often referred to as a Satellite Accumulation Area (SAA).[3]

  • Spill Management :

    • In the event of a spill, carefully sweep up the solid material and place it into the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

    • All cleaning materials, including contaminated wipes and absorbents, must also be disposed of as hazardous waste.[1][4]

  • Container Rinsing :

    • For empty containers that held this compound, they must be triple-rinsed with a solvent capable of removing the residue.[2][5]

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[4][6] Subsequent rinses may be permissible for drain disposal, but it is crucial to check with your institution's EHS guidelines.[3][6]

    • After thorough rinsing and air-drying, deface the chemical label on the empty container before disposal as regular trash or recycling.[2]

  • Final Disposal :

    • Do not dispose of this compound down the drain or in regular trash.[1] Chlorinated organic compounds are toxic to aquatic life and can persist in the environment.[1]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[1] They will ensure that the disposal is carried out in compliance with all relevant local, regional, and national regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_generation Waste Generation & Initial Handling cluster_storage Interim Storage cluster_final_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe collect Collect in Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill No store Store in Secondary Containment (Satellite Accumulation Area) collect->store cleanup Clean Spill & Collect Residue spill->cleanup Yes cleanup->collect contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling Indazole-Cl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Indazole-Cl. It offers procedural, step-by-step guidance for safe handling, experimental use, and disposal, ensuring the well-being of laboratory personnel and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, eye damage, and respiratory irritation. The following table summarizes the required PPE, providing specifications for optimal protection.

Equipment TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1]To prevent skin contact with the compound.
For general applications, a glove thickness greater than 0.35 mm is recommended. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[2] For short-term exposure, a protection class of 3 or higher (>60 minutes breakthrough time) is suitable.[2]Provides a barrier against chemical permeation.
Eye Protection Safety goggles or a full-face shield.[1]Protects eyes from splashes, dust, or aerosols of this compound.
Respiratory Protection A NIOSH-approved respirator is required if dust or aerosols are generated.[1] For low-level exposures to dust, a type N95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, a respirator with an appropriate chemical cartridge is necessary.[3]Prevents inhalation of the compound, which may cause respiratory irritation.[2]
Protective Clothing A laboratory coat and closed-toe shoes are mandatory.[1]Prevents contamination of personal clothing and skin.

Operational Plan: Experimental Protocol for a Cell-Based Assay

This section details a standard operational procedure for utilizing this compound in a cell viability (MTT) assay. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Step 1: Preparation of this compound Stock Solution

  • Don all required PPE as specified in the table above.

  • Weigh the desired amount of solid this compound powder using a calibrated analytical balance within a chemical fume hood to minimize inhalation risk.

  • Dissolve the this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C or -80°C) when not in use.

Step 2: Preparation of Serial Dilutions

  • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

  • It is recommended to pre-warm the culture medium to 37°C before dilution to avoid precipitation of the compound.[4]

  • If precipitation occurs, use ultrasonic heating to re-dissolve the compound.[4]

Step 3: Cell Treatment

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.[5]

  • Remove the existing medium and add the culture medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[5]

  • Incubate the cells with the compound for the desired experimental duration (e.g., 24, 48, or 72 hours).

Step 4: Post-Treatment and Analysis

  • After the incubation period, proceed with the specific assay protocol (e.g., adding MTT reagent).

  • Handle all plates and materials that have come into contact with this compound as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As a chlorinated organic compound, this compound is considered hazardous waste.[1]

Waste Collection and Storage:

  • Collect all waste this compound, including unused stock solutions and contaminated materials (e.g., pipette tips, gloves, plates), in a designated, compatible, and properly sealed hazardous waste container.[1]

  • The container must be clearly labeled as "Hazardous Waste: this compound".[1]

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1]

Spill Cleanup:

  • In the event of a spill, wear appropriate PPE.

  • Carefully sweep up any solid material and place it into the designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[1] They will ensure that the disposal is conducted in compliance with all relevant local, regional, and national regulations.[1]

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase Don PPE 1. Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) Weigh this compound 2. Weigh Solid Compound in Fume Hood Don PPE->Weigh this compound Prepare Stock Solution 3. Prepare Stock Solution (e.g., in DMSO) Weigh this compound->Prepare Stock Solution Serial Dilutions 4. Prepare Serial Dilutions in Culture Medium Prepare Stock Solution->Serial Dilutions Cell Treatment 5. Treat Cells with This compound Serial Dilutions->Cell Treatment Collect Waste 6. Collect All Contaminated Waste (Solid and Liquid) Cell Treatment->Collect Waste Label and Store Waste 7. Label as 'Hazardous Waste' and Store Safely Collect Waste->Label and Store Waste Contact EHS for Disposal 8. Arrange for Professional Disposal via EHS Label and Store Waste->Contact EHS for Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.